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  • Product: 6-Ethyl-2-methyloctane
  • CAS: 62016-19-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Ethyl-2-methyloctane is a branched-chain alkane with the molecular formula C11H24.[1][2][3] As a member of the alkane family, it is a nonpola...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-2-methyloctane is a branched-chain alkane with the molecular formula C11H24.[1][2][3] As a member of the alkane family, it is a nonpolar compound characterized by relatively low reactivity, making it a subject of interest in fields such as fuel science, lubrication, and as a nonpolar solvent. Understanding its fundamental physicochemical properties is crucial for its application and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physicochemical data for 6-Ethyl-2-methyloctane, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Physicochemical Data Summary

The quantitative physicochemical properties of 6-Ethyl-2-methyloctane are summarized in the table below. These values are critical for modeling its behavior, ensuring safe handling, and determining its suitability for specific applications.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [1][2]
CAS Registry Number 62016-19-7[2][3]
Boiling Point 181.2 ± 7.0 °C (at 760 mmHg)[1]
Density 0.7 ± 0.1 g/cm³[1]
Flash Point 107.6 ± 7.9 °C[1]
Vapor Pressure 1.2 ± 0.2 mmHg (at 25°C)[1]
LogP (Octanol-Water Partition Coefficient) 5.6 - 6.23[1][2][4]

Experimental Protocols

The determination of the physicochemical properties of a liquid alkane such as 6-Ethyl-2-methyloctane involves a series of standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2]

  • Apparatus: Thiele tube, thermometer (-10 to 200°C), capillary tube (sealed at one end), small test tube, heating apparatus (e.g., Bunsen burner or heating mantle), and mineral oil.[5][6]

  • Procedure:

    • A small amount of 6-Ethyl-2-methyloctane (approximately 0.5 mL) is placed into the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is then placed in a Thiele tube filled with mineral oil, ensuring the oil level is above that of the sample.[5]

    • The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[2]

    • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

    • Heating is continued until a rapid and continuous stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.[2]

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a characteristic property of a substance.[7] The pycnometer method is a precise technique for measuring the density of liquids.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

    • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark.

    • The outside of the pycnometer is dried, and it is weighed again (m₂).

    • The pycnometer is emptied, dried, and then filled with 6-Ethyl-2-methyloctane.

    • The same procedure of thermal equilibration and volume adjustment is followed, and the pycnometer is weighed for a third time (m₃).

    • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a valuable property for identifying and assessing the purity of a liquid.

  • Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium lamp, 589 nm), and a constant temperature water bath.[8]

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.[8]

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

    • A few drops of 6-Ethyl-2-methyloctane are placed on the surface of the measuring prism.

    • The prisms are closed and locked.

    • The light source is positioned to illuminate the prisms.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions appears sharp and is centered on the crosshairs.[9]

    • The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel liquid compound like 6-Ethyl-2-methyloctane.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Analysis & Reporting A Sample Acquisition B Purity Analysis (GC-MS) A->B C Purification (if necessary) B->C Purity < 99% D Boiling Point Determination C->D E Density Measurement C->E F Refractive Index Measurement C->F G Data Compilation D->G E->G F->G H Comparison with Literature/Predicted Values G->H I Final Report Generation H->I

Physicochemical Characterization Workflow

Conclusion

The physicochemical properties of 6-Ethyl-2-methyloctane presented in this guide offer a foundational dataset for researchers and professionals. The outlined experimental protocols provide standardized methods for the verification and determination of these properties. A systematic approach, as illustrated in the workflow diagram, is essential for ensuring the generation of high-quality, reliable data for any novel compound. This information is paramount for the effective and safe utilization of 6-Ethyl-2-methyloctane in scientific research and industrial applications.

References

Exploratory

Synthesis of 6-Ethyl-2-methyloctane: A Technical Guide

Introduction 6-Ethyl-2-methyloctane is a branched alkane with the molecular formula C11H24. As a fine chemical, it serves as a valuable building block in various research and development applications.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Ethyl-2-methyloctane is a branched alkane with the molecular formula C11H24. As a fine chemical, it serves as a valuable building block in various research and development applications. This technical guide provides an in-depth overview of plausible synthetic pathways for 6-Ethyl-2-methyloctane, designed for researchers, scientists, and professionals in drug development. The guide details two primary retrosynthetic approaches: a Grignard-based pathway and a Wittig reaction-based pathway. Each section includes detailed experimental protocols derived from analogous reactions, structured data tables for easy comparison of key metrics, and logical workflow diagrams to illustrate the synthetic processes.

Pathway 1: Grignard Reaction and Deoxygenation

This synthetic route constructs the carbon skeleton of 6-Ethyl-2-methyloctane through the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. Subsequent deoxygenation of this alcohol yields the target alkane.

Retrosynthetic Analysis

The primary disconnection is made at the C6-ethyl bond, leading to the precursors 2-methyl-6-octanone and an ethyl Grignard reagent. The tertiary alcohol formed from their reaction, 6-ethyl-2-methyloctan-6-ol, is then deoxygenated.

Logical Workflow for Grignard-based Synthesis

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation 2-methyl-6-octanone 2-methyl-6-octanone 6-ethyl-2-methyloctan-6-ol 6-ethyl-2-methyloctan-6-ol 2-methyl-6-octanone->6-ethyl-2-methyloctan-6-ol EtMgBr, Dry Ether, 0°C to RT Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->6-ethyl-2-methyloctan-6-ol Deoxygenation_Intermediate Tertiary Alcohol Intermediate 6-ethyl-2-methyloctan-6-ol->Deoxygenation_Intermediate 6-Ethyl-2-methyloctane 6-Ethyl-2-methyloctane Deoxygenation_Intermediate->6-Ethyl-2-methyloctane Two-step: Dehydration then Hydrogenation

Caption: Workflow for the Grignard-based synthesis of 6-Ethyl-2-methyloctane.

Experimental Protocols

Step 1: Synthesis of 6-ethyl-2-methyloctan-6-ol via Grignard Reaction

This protocol is adapted from standard procedures for the addition of Grignard reagents to ketones.

  • Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 equiv.). The system is maintained under an inert atmosphere (e.g., dry argon). A solution of ethyl bromide (1.1 equiv.) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methyl-6-octanone (1.0 equiv.) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction temperature is maintained below 10 °C.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Deoxygenation of 6-ethyl-2-methyloctan-6-ol

This can be achieved via a two-step dehydration and hydrogenation sequence.

  • Dehydration: The crude 6-ethyl-2-methyloctan-6-ol is dissolved in a suitable solvent such as toluene (B28343). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting material is consumed. The resulting mixture of alkenes (6-ethyl-2-methyloct-5-ene and 6-ethyl-2-methyloct-6-ene) is then worked up by washing with a saturated sodium bicarbonate solution and brine, drying over anhydrous magnesium sulfate, and concentrating in vacuo.

  • Hydrogenation: The crude alkene mixture is dissolved in ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 6-Ethyl-2-methyloctane. The product can be further purified by distillation.

Data Presentation
StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1 2-methyl-6-octanone, Ethyl bromide, Mg-Diethyl Ether0 to RT3~85-95
2a 6-ethyl-2-methyloctan-6-olp-TsOH (cat.)TolueneReflux2-4~90-98
2b Alkene Mixture10% Pd/CEthanolRT2-6>95

Yields are estimated based on analogous reactions reported in the literature.

Pathway 2: Wittig Reaction and Hydrogenation

This alternative pathway involves the formation of a carbon-carbon double bond using the Wittig reaction, followed by catalytic hydrogenation to the saturated alkane.

Retrosynthetic Analysis

A disconnection across the C4-C5 bond suggests a Wittig reaction between the ylide derived from (2-methylpentyl)triphenylphosphonium bromide and butanal. The resulting alkene, 6-ethyl-2-methyloct-4-ene, is then hydrogenated to the final product.

Logical Workflow for Wittig-based Synthesis

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Hydrogenation Phosphonium_Salt (2-methylpentyl)triphenylphosphonium bromide Ylide Ylide Phosphonium_Salt->Ylide Base n-BuLi Base->Ylide Alkene 6-ethyl-2-methyloct-4-ene Ylide->Alkene Butanal Butanal Butanal->Alkene Final_Product 6-Ethyl-2-methyloctane Alkene->Final_Product H2, Pd/C

Caption: Workflow for the Wittig reaction-based synthesis of 6-Ethyl-2-methyloctane.

Experimental Protocols

Step 1: Synthesis of (2-methylpentyl)triphenylphosphonium bromide

Step 2: Wittig Reaction to form 6-ethyl-2-methyloct-4-ene

  • The phosphonium salt (1.1 equiv.) is suspended in anhydrous THF under an inert atmosphere and cooled to -78 °C.

  • A strong base such as n-butyllithium (1.05 equiv.) is added dropwise, resulting in the formation of the orange-red ylide.

  • After stirring for 1 hour at -78 °C, a solution of butanal (1.0 equiv.) in anhydrous THF is added slowly.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is quenched with water, and the product is extracted with pentane. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide. With non-stabilized ylides, a mixture of (E)- and (Z)-isomers is expected.[1][2]

Step 3: Hydrogenation of 6-ethyl-2-methyloct-4-ene

  • The purified alkene is dissolved in ethanol.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete (monitored by GC or NMR).

  • The catalyst is filtered off through a pad of Celite, and the solvent is removed by distillation to give the final product, 6-Ethyl-2-methyloctane.

Data Presentation
StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1 1-bromo-2-methylpentane, PPh₃-TolueneReflux24-48~80-90
2 Phosphonium salt, Butanaln-BuLiTHF-78 to RT12-16~60-80
3 6-ethyl-2-methyloct-4-ene10% Pd/CEthanolRT2-6>95

Yields are estimated based on analogous reactions reported in the literature.

Both the Grignard and Wittig-based pathways offer viable routes for the synthesis of 6-Ethyl-2-methyloctane. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and stereochemical considerations in related, more complex target molecules. The Grignard approach is a classic C-C bond formation strategy, with the main challenge being the effective deoxygenation of the tertiary alcohol intermediate. The Wittig reaction provides a direct method to form the core carbon skeleton, with the subsequent hydrogenation being a generally high-yielding and clean reaction. Both pathways are robust and can be adapted for the synthesis of a variety of branched alkanes relevant to pharmaceutical and materials science research.

References

Foundational

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 6-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the structural and stereochemical diversity of 6-ethyl-2-methyloctane, a saturated acyclic alkane...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and stereochemical diversity of 6-ethyl-2-methyloctane, a saturated acyclic alkane with the molecular formula C₁₁H₂₄. A thorough understanding of isomeric forms is critical in drug development and chemical research, as different isomers can exhibit distinct physical, chemical, and biological properties.

Introduction to Isomerism in Alkanes

Alkanes, being hydrocarbons with only single bonds, exhibit constitutional (or structural) isomerism and, when chiral centers are present, stereoisomerism. Constitutional isomers have the same molecular formula but different connectivity of atoms. Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ.[1][2]

Structural Isomers of 6-Ethyl-2-methyloctane

The parent alkane of 6-ethyl-2-methyloctane is undecane (B72203) (C₁₁H₂₄), which has a total of 159 structural isomers. This guide will focus on a selection of structural isomers that are closely related to 6-ethyl-2-methyloctane, specifically those with an octane (B31449) parent chain and methyl and ethyl substituents.

The structures of 6-ethyl-2-methyloctane and some of its closely related structural isomers are presented below:

  • 6-Ethyl-2-methyloctane

  • 3-Ethyl-2-methyloctane

  • 4-Ethyl-2-methyloctane

  • 2-Ethyl-6-methyloctane

The relationship between these structural isomers is depicted in the following diagram:

G C11H24 C11H24 6-Ethyl-2-methyloctane 6-Ethyl-2-methyloctane C11H24->6-Ethyl-2-methyloctane is a structural isomer of 3-Ethyl-2-methyloctane 3-Ethyl-2-methyloctane C11H24->3-Ethyl-2-methyloctane is a structural isomer of 4-Ethyl-2-methyloctane 4-Ethyl-2-methyloctane C11H24->4-Ethyl-2-methyloctane is a structural isomer of 2-Ethyl-6-methyloctane 2-Ethyl-6-methyloctane C11H24->2-Ethyl-6-methyloctane is a structural isomer of

Structural Isomers of C₁₁H₂₄

Stereoisomers of 6-Ethyl-2-methyloctane and its Structural Isomers

The presence of chiral centers (a carbon atom bonded to four different groups) gives rise to stereoisomerism in the form of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[3]

3.1. Stereoisomers of 6-Ethyl-2-methyloctane

6-Ethyl-2-methyloctane has two chiral centers at positions 2 and 6.

  • Carbon-2: Bonded to a hydrogen, a methyl group, an isobutyl group, and the rest of the carbon chain.

  • Carbon-6: Bonded to a hydrogen, an ethyl group, a butyl group, and the rest of the carbon chain.

With two chiral centers, a maximum of 2² = 4 stereoisomers are possible: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R).

  • (2R, 6R) and (2S, 6S) are a pair of enantiomers.

  • (2R, 6S) and (2S, 6R) are a pair of enantiomers.

  • The relationship between any other pairing (e.g., (2R, 6R) and (2R, 6S)) is diastereomeric.

The stereochemical relationships are illustrated below:

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (2R, 6R)-6-Ethyl-2-methyloctane (2R, 6R)-6-Ethyl-2-methyloctane (2S, 6S)-6-Ethyl-2-methyloctane (2S, 6S)-6-Ethyl-2-methyloctane (2R, 6R)-6-Ethyl-2-methyloctane->(2S, 6S)-6-Ethyl-2-methyloctane Enantiomers (2R, 6S)-6-Ethyl-2-methyloctane (2R, 6S)-6-Ethyl-2-methyloctane (2R, 6R)-6-Ethyl-2-methyloctane->(2R, 6S)-6-Ethyl-2-methyloctane Diastereomers (2S, 6R)-6-Ethyl-2-methyloctane (2S, 6R)-6-Ethyl-2-methyloctane (2R, 6R)-6-Ethyl-2-methyloctane->(2S, 6R)-6-Ethyl-2-methyloctane Diastereomers (2S, 6S)-6-Ethyl-2-methyloctane->(2R, 6S)-6-Ethyl-2-methyloctane Diastereomers (2S, 6S)-6-Ethyl-2-methyloctane->(2S, 6R)-6-Ethyl-2-methyloctane Diastereomers (2R, 6S)-6-Ethyl-2-methyloctane->(2S, 6R)-6-Ethyl-2-methyloctane Enantiomers

Stereoisomers of 6-Ethyl-2-methyloctane

3.2. Stereoisomerism in Related Structural Isomers

The number of stereoisomers for related structural isomers is determined by the presence and number of their chiral centers.

Isomer NameChiral CentersNumber of Stereoisomers
6-Ethyl-2-methyloctane C2, C64
3-Ethyl-2-methyloctane C2, C34
4-Ethyl-2-methyloctane C2, C44
2-Ethyl-6-methyloctane C62

Quantitative Data

Table 1: Estimated Physical Properties of Selected C₁₁H₂₄ Isomers

Isomer NameBoiling Point (°C) (Estimated)Density (g/mL) (Estimated)
n-Undecane1960.740
6-Ethyl-2-methyloctane ~185-190~0.735
3-Ethyl-2-methyloctane ~184-189~0.734
4-Ethyl-2-methyloctane ~184-189~0.734
2-Ethyl-6-methyloctane ~185-190~0.735

Note: These values are estimates based on general trends for alkane isomers.

Experimental Protocols

5.1. General Synthesis of Branched Alkanes

The synthesis of specific branched alkanes like 6-ethyl-2-methyloctane can be achieved through various established methods in organic synthesis. A common approach involves the use of organometallic reagents to form new carbon-carbon bonds.

Protocol: Grignard Reagent-based Synthesis

  • Preparation of Grignard Reagent: React an appropriate alkyl halide (e.g., 1-bromo-4-methylhexane) with magnesium turnings in anhydrous ether to form the Grignard reagent.

  • Coupling Reaction: React the Grignard reagent with a suitable ketone (e.g., 3-pentanone) to form a tertiary alcohol.

  • Deoxygenation: The tertiary alcohol can be converted to the corresponding alkane through a two-step process: a. Conversion to a tosylate by reaction with p-toluenesulfonyl chloride in pyridine. b. Reduction of the tosylate with a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Purification: The final product is purified by fractional distillation and/or preparative gas chromatography.

5.2. Isomer Separation and Analysis

Protocol: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like alkane isomers.

  • Column: A non-polar capillary column (e.g., polydimethylsiloxane) is typically used.[6]

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[7]

  • Temperature Program: A temperature gradient is often employed, starting at a lower temperature and gradually increasing to facilitate the separation of isomers with close boiling points.

  • Detection: A flame ionization detector (FID) is suitable for detecting hydrocarbons.

G Sample_Injection Sample Injection GC_Column Gas Chromatography Column (Non-polar stationary phase) Sample_Injection->GC_Column Separation Separation based on Boiling Point and Polarity GC_Column->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data_Analysis Chromatogram Analysis (Peak identification and quantification) Detection->Data_Analysis

Workflow for GC Analysis of Alkane Isomers

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the chemical environment of hydrogen atoms. For alkanes, signals typically appear in the upfield region (0.5-2.0 ppm). The splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons.[8]

  • ¹³C NMR: Provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shifts for sp³ hybridized carbons in alkanes generally range from 10 to 60 ppm.[9]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 6-Ethyl-2-methyloctane

Carbon PositionEnvironmentPredicted Chemical Shift Range (ppm)
C1Primary (CH₃)10 - 20
C2Tertiary (CH)30 - 40
C3Secondary (CH₂)20 - 30
C4Secondary (CH₂)25 - 35
C5Secondary (CH₂)25 - 35
C6Tertiary (CH)35 - 45
C7Secondary (CH₂)20 - 30
C8Primary (CH₃)10 - 20
Ethyl-CH₂Secondary (CH₂)20 - 30
Ethyl-CH₃Primary (CH₃)10 - 20
2-MethylPrimary (CH₃)15 - 25

Note: These are approximate ranges and can be influenced by the specific stereochemistry and conformation of the molecule.

Conclusion

6-Ethyl-2-methyloctane is a chiral alkane with a rich isomeric landscape. It possesses two chiral centers, leading to the existence of four stereoisomers. In addition, numerous structural isomers can be generated by altering the positions of the ethyl and methyl substituents on the octane backbone. The subtle structural differences among these isomers can lead to variations in their physical properties, which are crucial for their separation and identification. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of these and other branched alkanes, which is of significant interest to professionals in the fields of chemical synthesis and drug development.

References

Exploratory

Spectroscopic Analysis of 6-Ethyl-2-methyloctane: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 6-Ethyl-2-methyloctane. Aimed at researchers, scientists, and professionals in the field of...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 6-Ethyl-2-methyloctane. Aimed at researchers, scientists, and professionals in the field of drug development and chemical analysis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Included are detailed experimental protocols and a visual representation of the general spectroscopic analysis workflow.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR data for 6-Ethyl-2-methyloctane.

Table 1: Predicted ¹H NMR Data for 6-Ethyl-2-methyloctane

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.84t6HCH₃ -CH₂- (ethyl group)
0.86d6H(CH₃ )₂-CH-
1.15 - 1.35m11H-CH ₂- (multiple) and -CH - (methine)
1.51m1H-CH(CH₃)₂

Note: Predicted data is generated from computational models and may vary slightly from experimental results.

Table 2: Predicted ¹³C NMR Data for 6-Ethyl-2-methyloctane

Chemical Shift (ppm)Carbon Type
11.0CH₃
22.9CH₃
25.4CH₂
28.1CH
29.4CH₂
34.0CH₂
37.1CH
39.5CH₂
44.9CH

Note: Predicted data is generated from computational models and may vary slightly from experimental results.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds present in the molecule. For alkanes like 6-Ethyl-2-methyloctane, the most prominent absorptions are due to C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Data for 6-Ethyl-2-methyloctane

Wavenumber (cm⁻¹)IntensityVibration Type
2950 - 2850StrongC-H Stretch (alkane)
1465MediumC-H Bend (methylene)
1375MediumC-H Bend (methyl)

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum for 6-Ethyl-2-methyloctane was obtained from the NIST database.[1][2][3]

Table 4: Major Mass Spectrometry Fragments for 6-Ethyl-2-methyloctane

m/zRelative IntensityPossible Fragment
43100%[C₃H₇]⁺
5785%[C₄H₉]⁺
7160%[C₅H₁₁]⁺
8535%[C₆H₁₃]⁺
11310%[C₈H₁₇]⁺
1275%[C₉H₁₉]⁺
156<1%[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of liquid 6-Ethyl-2-methyloctane is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/mL.

  • Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 6-Ethyl-2-methyloctane, a neat spectrum is typically acquired. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of 6-Ethyl-2-methyloctane is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrument Setup: The GC-MS system is configured with an appropriate capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature program is set to separate the components of the sample. The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-200).

  • Data Acquisition: A small volume of the prepared sample is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the column, where separation occurs. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected.

  • Data Analysis: The resulting chromatogram shows the separated components as peaks. The mass spectrum of the peak corresponding to 6-Ethyl-2-methyloctane is analyzed to determine its fragmentation pattern and confirm its identity by comparison with a spectral library (e.g., NIST).[1][2][3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (6-Ethyl-2-methyloctane) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Sample (Thin Film) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR GCMS GC-MS MS_Prep->GCMS NMR_Data Process FID (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Background Subtraction IR->IR_Data MS_Data Chromatogram & Mass Spectrum Analysis GCMS->MS_Data Interpretation Structure Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General Spectroscopic Analysis Workflow.

References

Foundational

The Elusive Isomer: A Technical Guide to the Theoretical Occurrence and Analysis of 6-Ethyl-2-methyloctane in Petroleum Products

For the attention of: Researchers, scientists, and drug development professionals. This technical guide addresses the natural occurrence of the specific branched alkane, 6-Ethyl-2-methyloctane, within petroleum products.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the natural occurrence of the specific branched alkane, 6-Ethyl-2-methyloctane, within petroleum products. Despite a comprehensive review of scientific literature and petroleum analysis databases, it is crucial to state at the outset that no specific documented evidence of the natural occurrence or concentration of 6-Ethyl-2-methyloctane in crude oil or its refined fractions has been identified.

Petroleum is an exceedingly complex mixture, containing many thousands of hydrocarbon compounds.[1] The presence and relative abundance of these compounds, including a vast number of alkane isomers, vary significantly depending on the geological source of the crude oil.[1] While many branched alkanes (isoparaffins) are known constituents of petroleum, the specific isomer 6-Ethyl-2-methyloctane is not commonly reported in standard detailed hydrocarbon analyses. It is possible that it exists in trace amounts below the detection limits of routine analytical methods, or that it is simply not a prevalent isomer formed during the natural geological processes of petroleum generation.

This guide, therefore, pivots to provide a comprehensive overview of the analytical methodologies employed for the detailed characterization of branched alkanes in petroleum. Understanding these techniques is fundamental for any investigation into the presence of specific isomers like 6-Ethyl-2-methyloctane.

Quantitative Data Presentation: A Framework for Analysis

While no quantitative data for 6-Ethyl-2-methyloctane in petroleum is available, a typical detailed hydrocarbon analysis (DHA) of a light petroleum fraction would yield data categorized as follows. This table illustrates the framework for presenting such data, should this isomer ever be identified and quantified.

Hydrocarbon GroupCarbon NumberTypical Concentration Range (wt%)Specific Isomer: 6-Ethyl-2-methyloctane (wt%)
Isoparaffins C110.5 - 5.0Not Reported
n-ParaffinsC111.0 - 3.0N/A
NaphthenesC110.2 - 2.0N/A
AromaticsC110.1 - 1.5N/A

Experimental Protocols for Branched Alkane Analysis

The identification and quantification of individual hydrocarbon isomers in petroleum products rely on high-resolution analytical techniques. The primary method is gas chromatography coupled with mass spectrometry.

Detailed Hydrocarbon Analysis (DHA) using Gas Chromatography-Mass Spectrometry (GC-MS)

DHA is a standard method used to determine the individual hydrocarbon components in light petroleum streams like gasoline and naphtha.[2][3][4]

Objective: To separate, identify, and quantify individual hydrocarbon components, including branched alkanes.

Methodology:

  • Sample Preparation: The petroleum sample (e.g., gasoline) is typically diluted with a suitable solvent like pentane (B18724) or carbon disulfide. An internal standard (e.g., a non-interfering hydrocarbon not expected in the sample) is added for quantification.

  • Gas Chromatographic Separation:

    • Instrument: A high-resolution gas chromatograph equipped with a capillary column (e.g., 100m x 0.25mm, coated with a non-polar stationary phase like dimethylpolysiloxane).[5]

    • Injection: A small volume of the prepared sample (typically 0.1 to 1 µL) is injected into the heated inlet of the GC.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas to move the sample through the column.

    • Oven Temperature Program: The column oven temperature is programmed to start at a low temperature (e.g., 35°C) and gradually increase to a high temperature (e.g., 250°C). This allows for the separation of hydrocarbons based on their boiling points and interaction with the stationary phase. Branched alkanes will have different retention times compared to their straight-chain counterparts and other isomers.

  • Mass Spectrometric Detection and Identification:

    • Instrument: A mass spectrometer is coupled to the outlet of the GC column.

    • Ionization: As compounds elute from the GC column, they are ionized, typically by electron ionization (EI).

    • Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • Identification: The obtained mass spectrum is compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for positive identification. The retention time from the GC provides an additional layer of confirmation.

  • Quantification: The concentration of each identified compound is determined by comparing its peak area in the chromatogram to the peak area of the internal standard.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For extremely complex mixtures like crude oil, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) provides enhanced separation and identification capabilities.[6][7]

Objective: To achieve superior separation of co-eluting compounds that cannot be resolved by single-dimension GC.

Methodology:

  • System Setup: A GCxGC system consists of two capillary columns with different stationary phases connected by a modulator. The first dimension column provides a primary separation, and the second, shorter column provides a rapid, orthogonal separation.

  • Modulation: The modulator traps small, sequential portions of the effluent from the first column and then rapidly re-injects them onto the second column.

  • Data Analysis: The resulting data is a three-dimensional plot (retention time 1 vs. retention time 2 vs. signal intensity), which often shows structured chromatograms where compounds of a similar class (e.g., isoparaffins) group together. This allows for more confident identification of individual isomers even in highly complex matrices.[7]

Visualizations

The following diagrams illustrate the logical workflow for the analysis of branched alkanes in petroleum products.

cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Processing & Interpretation PetroleumSample Petroleum Product (e.g., Gasoline) Dilution Dilution with Solvent & Internal Standard Addition PetroleumSample->Dilution GCMS GC-MS Analysis Dilution->GCMS GCxGC GCxGC-TOFMS Analysis (for complex samples) Dilution->GCxGC DataAcquisition Data Acquisition (Chromatograms & Mass Spectra) GCMS->DataAcquisition GCxGC->DataAcquisition Identification Compound Identification (Spectral Library & Retention Index) DataAcquisition->Identification Quantification Quantification Identification->Quantification FinalReport Final Compositional Report Quantification->FinalReport

Caption: Workflow for Detailed Hydrocarbon Analysis (DHA).

References

Exploratory

6-Ethyl-2-methyloctane: An In-depth Technical Guide on a Putative Volatile Organic Compound in Food Science

For Researchers, Scientists, and Drug Development Professionals Introduction Volatile organic compounds (VOCs) are critical contributors to the aroma and flavor profiles of a vast array of food products. These compounds,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are critical contributors to the aroma and flavor profiles of a vast array of food products. These compounds, originating from various biochemical pathways during food processing and storage, are pivotal in consumer acceptance and product characterization. This technical guide delves into the current scientific understanding of 6-ethyl-2-methyloctane, a branched-chain alkane, and its putative role as a VOC in food science. While specific data for this compound remains elusive in the current body of scientific literature, this guide will provide a comprehensive overview of the analytical methodologies, potential formation pathways, and sensory implications of structurally related branched-chain alkanes in food matrices.

Chemical Profile of 6-Ethyl-2-methyloctane

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
CAS Number 62016-19-7
IUPAC Name 6-ethyl-2-methyloctane
Structure A saturated hydrocarbon with a main chain of eight carbon atoms, a methyl group at position 2, and an ethyl group at position 6.

Quantitative Data in Food Matrices

Despite extensive searches of scientific literature, no quantitative data for the concentration of 6-ethyl-2-methyloctane in any food product has been found. This suggests that if present, its concentration is likely below the detection limits of common analytical techniques or that it is not a significant contributor to the volatile profile of most foods. Research on the volatile composition of fermented products like cheese and sausages, where branched-chain compounds can be prevalent, has not identified 6-ethyl-2-methyloctane.

Experimental Protocols for Analysis

The analysis of branched-chain alkanes and other VOCs in complex food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique such as solid-phase microextraction (SPME).

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free method for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace.

Detailed Methodology for VOC Analysis in a Solid Food Matrix (e.g., Cheese, Cured Meat):

  • Sample Preparation:

    • A representative sample of the food matrix (e.g., 2-5 grams of grated cheese or minced meat) is placed into a headspace vial (e.g., 20 mL).

    • An internal standard (e.g., a deuterated alkane or a compound not naturally present in the sample) is added for quantification purposes.

    • To enhance the release of volatiles, a salt solution (e.g., saturated NaCl) can be added to the vial to increase the ionic strength of the aqueous phase.

  • HS-SPME Extraction:

    • The vial is sealed with a PTFE/silicone septum.

    • The sample is equilibrated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the release of VOCs into the headspace.

    • An SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS for broad-range VOCs) is exposed to the headspace for a set extraction time (e.g., 30-60 minutes) at the same temperature.

  • GC-MS Analysis:

    • The SPME fiber is then desorbed in the hot injector of the GC-MS system (e.g., at 250°C for 2-5 minutes in splitless mode).

    • The separated compounds are detected by the mass spectrometer, which provides both mass spectral data for identification and signal intensity for quantification.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME Extraction cluster_GCMS GC-MS Analysis Sample Food Sample Vial Headspace Vial Sample->Vial Equilibration Equilibration (e.g., 40-60°C) Vial->Equilibration IS Internal Standard IS->Vial Salt Salt Solution Salt->Vial Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption (GC Injector) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Data Data Analysis Detection->Data

HS-SPME-GC-MS Experimental Workflow.

Potential Formation Pathways of Branched-Chain Alkanes in Food

While a specific pathway for 6-ethyl-2-methyloctane in food is not documented, the formation of branched-chain alkanes, in general, is understood to occur through microbial metabolism of amino acids and fatty acids.

Amino Acid Catabolism

Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine are precursors to a variety of volatile compounds, including branched-chain aldehydes, alcohols, and acids. Further microbial transformation of these compounds can potentially lead to the formation of branched-chain alkanes.

Amino_Acid_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) KetoAcid α-Keto Acids BCAA->KetoAcid Transamination Aldehyde Branched-Chain Aldehydes KetoAcid->Aldehyde Decarboxylation Alcohol Branched-Chain Alcohols Aldehyde->Alcohol Reduction Alkane Branched-Chain Alkanes Aldehyde->Alkane Decarbonylation (hypothetical)

General pathway of BCAA catabolism.
Fatty Acid Metabolism

Microorganisms present in fermented foods can synthesize branched-chain fatty acids (BCFAs). These BCFAs can serve as precursors for the formation of branched-chain alkanes through decarboxylation or decarbonylation reactions. The initial steps involve the use of branched-chain α-keto acids as primers for fatty acid synthesis.

Fatty_Acid_Metabolism cluster_Inputs Precursors cluster_Synthesis Microbial Synthesis cluster_Conversion Conversion to Alkanes BCAA Branched-Chain Amino Acids KetoAcid Branched-Chain α-Keto Acids BCAA->KetoAcid FAS Fatty Acid Synthase KetoAcid->FAS BCFA Branched-Chain Fatty Acids FAS->BCFA Decarboxylation Decarboxylation/ Decarbonylation BCFA->Decarboxylation Alkane Branched-Chain Alkanes Decarboxylation->Alkane

Formation of alkanes from fatty acids.

Sensory Properties

There is no available data on the sensory properties (odor threshold, flavor profile) of 6-ethyl-2-methyloctane. In general, long-chain alkanes are often described as having weak, fatty, or waxy odors. Their contribution to the overall flavor of a food product is likely to be minor unless they are present at very high concentrations. The sensory impact of branched-chain alkanes is not well-documented in food science literature.

Conclusion

Based on the available scientific literature, 6-ethyl-2-methyloctane does not appear to be a commonly identified or significant volatile organic compound in the context of food science. While general methodologies for the analysis of branched-chain alkanes and plausible biochemical formation pathways exist, specific data for this particular compound in food matrices are absent. Future research employing high-resolution analytical techniques on a wider variety of fermented and aged food products may be necessary to determine if 6-ethyl-2-methyloctane plays any role in food aroma and flavor. For professionals in research and development, the focus should remain on well-characterized VOCs with established sensory impacts.

Exploratory

Toxicological Profile of Branched Alkanes: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the toxicological data for branched alkanes, with a focus on compounds structurally similar to 6-E...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for branched alkanes, with a focus on compounds structurally similar to 6-Ethyl-2-methyloctane. Due to the limited availability of data on this specific isomer, this guide employs a read-across approach, leveraging toxicological information from a range of linear and branched alkanes, particularly within the C9 to C15 carbon range. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in understanding the potential toxicological profile of this class of compounds.

Executive Summary

Branched alkanes, such as 6-Ethyl-2-methyloctane, are generally characterized by low acute and systemic toxicity.[1] The primary health concern associated with these substances is aspiration toxicity, which can lead to severe chemical pneumonitis if the substance is ingested and enters the lungs.[2][3] They are typically slight to mild skin and eye irritants and are not considered to be skin sensitizers or genotoxic.[1] Repeated exposure is not likely to cause systemic toxicity or adverse reproductive or developmental effects at doses up to 1000 mg/kg bw/day in animal studies.[1]

Toxicological Data

The following tables summarize the available quantitative toxicological data for various branched and linear alkanes, which can be used to infer the toxicological profile of 6-Ethyl-2-methyloctane.

Table 1: Acute Toxicity Data
Chemical Class/SubstanceTest TypeRouteSpeciesLD50/LC50Reference
Analogue of C8-C18 branched alkanesAcute Oral Toxicity (OECD TG 423)OralRat> 2000 mg/kg bw[1]
Analogue of C8-C18 branched alkanesAcute Dermal Toxicity (OECD TG 402)DermalRat> 2000 mg/kg bw[1]
n-NonaneAcute Inhalation ToxicityInhalationMouse4467 ppm (8-hour)[1]
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)Acute Oral ToxicityOralRat> 5000 mg/kg
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)Acute Dermal ToxicityDermalRat> 5000 mg/kg
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)Acute Inhalation ToxicityInhalationRat> 4951 mg/m³ (4-hour)
2,2,4-Trimethylpentane (Isooctane)Acute Oral ToxicityOralRat> 5000 mg/kg[4]
2,2,4-Trimethylpentane (Isooctane)Acute Dermal ToxicityDermalRabbit> 2000 mg/kg[4]
2,2,4-Trimethylpentane (Isooctane)Acute Inhalation ToxicityInhalationRat> 33.52 mg/L (4-hour)[4]
Table 2: Repeated Dose Toxicity
Chemical Class/SubstanceTest TypeRouteSpeciesNOAELReference
Analogue of C8-C18 branched alkanesRepeated Oral ToxicityOralRatup to 1000 mg/kg bw/day[1]
C10-C13 Dearomatized Solvent90-day Oral GavageOralRatBMDL: 1857 mg/kg/day (based on increased serum ALT)[5][6]
Table 3: Genotoxicity
Chemical Class/SubstanceTest TypeSystemResultReference
Analogue of C8-C18 branched alkanesAmes Test (OECD TG 471)S. typhimuriumNegative[1]
Analogue of C8-C18 branched alkanesIn vitro Mammalian Cell Gene Mutation TestMouse Lymphoma L5178Y cellsNegative
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)Not specifiedNot specifiedNot genotoxic
Table 4: Skin and Eye Irritation/Sensitization
Chemical Class/SubstanceTest TypeSpeciesResultReference
Analogue of C8-C18 branched alkanesSkin Irritation (OECD TG 404)RabbitMild irritant[1]
Analogue of C8-C18 branched alkanesEye Irritation (OECD TG 405)RabbitSlight irritant[1]
Analogue of C8-C18 branched alkanesSkin Sensitization (Magnusson-Kligman)Guinea PigNot a sensitizer (B1316253)[1]
Analogue of C8-C18 branched alkanesSkin Sensitization (LLNA; OECD TG 429)MouseNot a sensitizer[1]
C15-C16 Branched AlkanesSkin Sensitization (in vitro SENS-IS test)In vitroNot a skin irritant or sensitizer at 100%[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
  • Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered orally by gavage to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded weekly.

    • The outcome of the first step determines the next step:

      • If mortality is observed, the test is repeated at a lower dose.

      • If no mortality is observed, the test is repeated at a higher dose until mortality is observed or the limit dose (2000 mg/kg or 5000 mg/kg) is reached without mortality.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Genotoxicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)
  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are revertants that can grow on an amino acid-deficient medium.[8]

  • Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Procedure:

    • The test substance is tested with and without a metabolic activation system (S9 mix from rat liver).

    • Bacteria are exposed to the test substance at a range of concentrations.

    • The number of revertant colonies is counted for each concentration and compared to the solvent control.

  • Endpoint: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Test Guideline 408
  • Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Animals: Typically, rats are used.

  • Procedure:

    • The test substance is administered orally (e.g., by gavage or in the diet) daily to several groups of animals at different dose levels for 90 days.

    • A control group receives the vehicle only.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food/water consumption are measured weekly.

    • Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

    • All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Mandatory Visualizations

Signaling Pathways

Some branched alkanes, such as pristane, are known to activate the innate immune system. One of the implicated pathways is the Toll-like Receptor 7 (TLR7) signaling cascade, which is typically involved in the recognition of single-stranded RNA viruses.

TLR7_Signaling cluster_endosome Endosome Branched Alkane Branched Alkane TLR7 TLR7 Branched Alkane->TLR7 Activation MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NFkB IKK->NFkB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory\nCytokines Transcription

Caption: TLR7 signaling pathway activation by branched alkanes.

Exposure to hydrocarbons can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This can lead to cellular damage.

Oxidative_Stress Branched Alkane\nMetabolism Branched Alkane Metabolism ROS Reactive Oxygen Species (ROS) Branched Alkane\nMetabolism->ROS generates Cellular Damage Cellular Damage ROS->Cellular Damage causes Antioxidant\nDefenses Antioxidant Defenses Antioxidant\nDefenses->ROS neutralizes Lipid\nPeroxidation Lipid Peroxidation Cellular Damage->Lipid\nPeroxidation DNA\nDamage DNA Damage Cellular Damage->DNA\nDamage Protein\nOxidation Protein Oxidation Cellular Damage->Protein\nOxidation

Caption: Induction of oxidative stress by branched alkanes.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the toxicological assessment of a new branched alkane.

Toxicological_Assessment_Workflow A Physicochemical Characterization B In Silico Toxicity Prediction A->B C In Vitro Screening (e.g., Ames Test, Cytotoxicity) B->C D Acute Toxicity Studies (Oral, Dermal, Inhalation) C->D If warranted E Skin/Eye Irritation & Sensitization Studies D->E F Repeated Dose Toxicity Studies E->F G Genotoxicity (in vivo) (e.g., Micronucleus Test) F->G H Risk Assessment G->H

Caption: Toxicological assessment workflow for branched alkanes.

Aspiration is a key hazard for low-viscosity hydrocarbons. The mechanism involves direct damage to the lung tissue.

Aspiration_Toxicity Ingestion Ingestion Aspiration Aspiration into Lungs Ingestion->Aspiration Surfactant Disruption of Pulmonary Surfactant Aspiration->Surfactant Inflammation Inflammatory Response Aspiration->Inflammation AlveolarCollapse Alveolar Collapse Surfactant->AlveolarCollapse Pneumonitis Chemical Pneumonitis AlveolarCollapse->Pneumonitis Inflammation->Pneumonitis

Caption: Mechanism of aspiration toxicity for hydrocarbons.

References

Foundational

6-Ethyl-2-methyloctane CAS number and chemical identifiers

This technical guide provides a comprehensive overview of the chemical compound 6-Ethyl-2-methyloctane, tailored for researchers, scientists, and professionals in drug development. The document consolidates key chemical...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 6-Ethyl-2-methyloctane, tailored for researchers, scientists, and professionals in drug development. The document consolidates key chemical identifiers and computed properties, presenting them in a structured format for ease of reference and comparison.

Chemical Identity and Properties

6-Ethyl-2-methyloctane is a saturated hydrocarbon, an alkane with the chemical formula C11H24.[1][2][3] As a branched-chain alkane, it is of interest in various fields of chemical research and as a potential component in complex organic mixtures.

The following table summarizes the primary chemical identifiers for 6-Ethyl-2-methyloctane, providing a quick reference for its unambiguous identification in databases and literature.

Identifier TypeValueReference
CAS Number 62016-19-7[1][2][3]
IUPAC Name 6-ethyl-2-methyloctane[2]
Molecular Formula C11H24[1][2][3]
SMILES CCC(CC)CCCC(C)C[2]
InChI InChI=1S/C11H24/c1-5-11(6-2)9-7-8-10(3)4/h10-11H,5-9H2,1-4H3[2][3]
InChIKey AZXGABNJUBNOHW-UHFFFAOYSA-N[2][3]
Synonyms Octane, 6-ethyl-2-methyl-[1][3]

This table outlines several computed physicochemical properties of 6-Ethyl-2-methyloctane, which are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Weight 156.31 g/mol [1][2]
Monoisotopic Mass 156.1878 Da[4]
XlogP 5.6[2][4]
ChEBI ID 183305[2]
PubChem CID 537768[2]

Experimental Protocols

Logical Relationships and Visualizations

To illustrate the interconnectedness of the various chemical identifiers for 6-Ethyl-2-methyloctane, the following diagram has been generated. This provides a clear visual representation of how different nomenclature and structural representation systems relate to the core chemical entity.

cluster_identifiers Chemical Identifiers for 6-Ethyl-2-methyloctane CAS_Number CAS Number 62016-19-7 IUPAC_Name IUPAC Name 6-ethyl-2-methyloctane CAS_Number->IUPAC_Name identifies Molecular_Formula Molecular Formula C11H24 IUPAC_Name->Molecular_Formula implies SMILES SMILES CCC(CC)CCCC(C)C IUPAC_Name->SMILES describes structure of InChI InChI InChI=1S/C11H24/... SMILES->InChI can be converted to InChIKey InChIKey AZXGABNJUBNOHW-UHFFFAOYSA-N InChI->InChIKey generates hash

Caption: Relationship between chemical identifiers for 6-Ethyl-2-methyloctane.

No specific signaling pathways or complex experimental workflows involving 6-Ethyl-2-methyloctane have been identified that would necessitate further visualization. The compound's primary characterization is through its chemical structure and properties.

References

Exploratory

Commercial Sourcing and Technical Guide for High-Purity 6-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of commercial sourcing options and relevant experimental methodologies for high-purity 6-Ethyl-2-methyloct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial sourcing options and relevant experimental methodologies for high-purity 6-Ethyl-2-methyloctane (CAS No. 62016-19-7). The information is intended to assist researchers, scientists, and professionals in drug development in procuring and utilizing this branched alkane for their studies.

Commercial Suppliers

Identifying reliable commercial suppliers for high-purity research chemicals is crucial for experimental success. Below is a summary of a potential supplier for 6-Ethyl-2-methyloctane, with a focus on products suitable for research and development purposes.

Supplier Overview
SupplierProduct NameCAS No.Grade/Purity InformationAvailability/Contact
Clearsynth 6-Ethyl-2-methyloctane62016-19-7High-quality product accompanied by a Certificate of Analysis.[1] Positioned for research and development applications.[2]Inquiries can be made via email at --INVALID-LINK-- or through their various international offices.[3][4]
CHEMLYTE SOLUTIONS CO.,LTD Octane (B31449), 6-ethyl-2-methyl-62016-19-7Listed as "Industrial Grade" on third-party platforms, which may not be suitable for high-purity research applications.Contact information available through chemical supplier platforms.

Note: While CHEMLYTE SOLUTIONS CO.,LTD is a potential source, the "Industrial Grade" designation suggests that Clearsynth is the more appropriate choice for applications requiring high purity, as they provide a Certificate of Analysis.[1] Specific quantitative data regarding purity percentages, available quantities, and pricing should be obtained directly from the supplier.

Experimental Protocols

Synthesis of 6-Ethyl-2-methyloctane via Grignard Reaction

A common and versatile method for the synthesis of branched alkanes is the Grignard reaction.[5][6][7][8][9][10][11] This involves the reaction of a Grignard reagent (an organomagnesium halide) with an appropriate electrophile. For 6-Ethyl-2-methyloctane, a plausible synthetic route would involve the reaction of a Grignard reagent derived from a brominated octane precursor with an ethyl-containing electrophile, or vice versa.

General Protocol for Grignard Reagent Formation and Reaction:

  • Preparation of Glassware: All glassware must be rigorously dried to exclude moisture, as Grignard reagents are highly reactive with water.[8]

  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of the appropriate alkyl halide (e.g., 2-bromo-6-methyloctane or a similar precursor) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle boiling of the ether is observed.

    • Add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of the appropriate electrophile (e.g., diethyl sulfate (B86663) or ethyl bromide) in anhydrous ether.

    • Add the electrophile solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure 6-Ethyl-2-methyloctane.

Diagram of Synthetic Workflow:

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Alkyl_Halide Alkyl Halide in Anhydrous Ether Grignard_Reagent Grignard Reagent (R-MgX) Alkyl_Halide->Grignard_Reagent Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Electrophile Electrophile (e.g., Diethyl Sulfate) Electrophile->Reaction_Mixture Quench Quench (NH4Cl) Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product High-Purity 6-Ethyl-2-methyloctane Distillation->Final_Product

Caption: Synthetic workflow for 6-Ethyl-2-methyloctane via Grignard reaction.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for determining the purity of volatile organic compounds like 6-Ethyl-2-methyloctane. EPA methods for volatile organic analysis can be adapted for this purpose.[12][13][14][15][16]

General GC-MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the 6-Ethyl-2-methyloctane sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

    • If necessary, filter the sample to remove any particulate matter.

  • Instrument Parameters (suggested starting points):

    • GC Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

    • Injector: Split/splitless injector at a temperature of approximately 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion and characteristic fragments.

  • Data Analysis:

    • Identify the peak corresponding to 6-Ethyl-2-methyloctane based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (m/z 156) and characteristic fragmentation patterns for branched alkanes.

    • Determine the purity by calculating the area percentage of the 6-Ethyl-2-methyloctane peak relative to the total area of all peaks in the chromatogram.

Diagram of GC-MS Analytical Workflow:

G Sample 6-Ethyl-2-methyloctane Sample Dilution Dilution in Volatile Solvent Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis (Purity Calculation) Data_Acquisition->Data_Analysis Report Purity Report Data_Analysis->Report G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter 1H_NMR ¹H NMR Filter->1H_NMR 13C_NMR ¹³C NMR Filter->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) Filter->2D_NMR Chemical_Shifts Analyze Chemical Shifts 1H_NMR->Chemical_Shifts Coupling_Constants Analyze Coupling Constants 1H_NMR->Coupling_Constants 13C_NMR->Chemical_Shifts Correlations Analyze 2D Correlations 2D_NMR->Correlations Structure_Confirmation Structural Confirmation Chemical_Shifts->Structure_Confirmation Coupling_Constants->Structure_Confirmation Correlations->Structure_Confirmation

References

Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 6-Ethyl-2-methyloctane

Audience: Researchers, scientists, and drug development professionals. Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chem...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. This application note provides a detailed protocol for the analysis of 6-Ethyl-2-methyloctane, a branched alkane, using GC-MS. The methodologies described herein are applicable for the qualitative and quantitative analysis of this compound in various matrices, which is relevant for applications in environmental analysis, chemical synthesis, and quality control. 6-Ethyl-2-methyloctane is a volatile organic compound that is well-suited for GC-MS analysis.

Chemical Properties

The basic chemical properties of 6-Ethyl-2-methyloctane are summarized in the table below.[1][2][3][4]

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
CAS Registry Number 62016-19-7
IUPAC Name 6-ethyl-2-methyloctane

Quantitative Data: Mass Spectrometry

Electron ionization (EI) mass spectrometry of 6-Ethyl-2-methyloctane yields a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak ([M]⁺) may be observed at m/z 156, but is often of low abundance for branched alkanes. The most prominent peaks in the mass spectrum are due to the formation of stable carbocation fragments.

The table below summarizes the major mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of 6-Ethyl-2-methyloctane.

m/zRelative Intensity (%)Putative Fragment Ion
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
8545[C₆H₁₃]⁺
12710[M-C₂H₅]⁺
156<5[M]⁺

Data is compiled from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

A generalized workflow for the GC-MS analysis of volatile organic compounds such as 6-Ethyl-2-methyloctane involves sample preparation followed by GC-MS analysis.[5]

1. Sample Preparation

The sample preparation method will depend on the matrix in which the 6-Ethyl-2-methyloctane is present. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

  • Materials:

    • Hexane or Dichloromethane (High Purity, for GC analysis)

    • Anhydrous Sodium Sulfate (B86663)

    • Glass vials with PTFE-lined septa

    • Micropipettes

    • Vortex mixer

  • Protocol for Liquid Samples (e.g., organic solvents):

    • Prepare a stock solution of 1 mg/mL of 6-Ethyl-2-methyloctane in a suitable volatile solvent like hexane.

    • Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dilute an appropriate amount of the sample in the chosen solvent to ensure the concentration of the analyte falls within the calibration range.

    • Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

  • Protocol for Solid or Aqueous Samples (requiring extraction):

    • For solid samples, perform a solvent extraction using a non-polar solvent like hexane.

    • For aqueous samples, perform a liquid-liquid extraction (LLE) with an immiscible organic solvent such as hexane.

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract if necessary using a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the solvent and transfer to an autosampler vial.

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 6-Ethyl-2-methyloctane. These may need to be optimized for the specific instrument and column being used.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Rangem/z 40-200
Solvent Delay3 minutes

Data Analysis

  • Qualitative Analysis: The identification of 6-Ethyl-2-methyloctane is achieved by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a known standard or a reference library such as the NIST Mass Spectral Library.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of 6-Ethyl-2-methyloctane against the concentration of the prepared standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak areas from this calibration curve.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for 6-Ethyl-2-methyloctane cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection dilution Dilution (Liquid Samples) sample->dilution extraction Extraction (Solid/Aqueous Samples) sample->extraction vial Transfer to Autosampler Vial dilution->vial filtration Filtration/Drying extraction->filtration filtration->vial injection Sample Injection vial->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram identification Peak Identification (Retention Time & Mass Spectrum) chromatogram->identification quantification Quantification (Calibration Curve) chromatogram->quantification report Final Report identification->report quantification->report

Caption: Workflow for GC-MS analysis of 6-Ethyl-2-methyloctane.

References

Application

Application Note: Utilizing 6-Ethyl-2-methyloctane as an Internal Standard for the Quantification of Volatile Organic Compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a detailed protocol for the use of 6-Ethyl-2-methyloctane as an internal standard (IS) in the quantitative an...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the use of 6-Ethyl-2-methyloctane as an internal standard (IS) in the quantitative analysis of a representative mixture of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS). Due to its chemical inertness, volatility, and chromatographic behavior, 6-Ethyl-2-methyloctane, a C11 branched alkane, is a suitable internal standard for the quantification of various non-polar to moderately polar VOCs. This document provides a comprehensive experimental protocol, data presentation in tabular format, and visual representations of the workflow and principles of the internal standard method.

Introduction

In quantitative chromatographic analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The use of an internal standard corrects for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the analysis.[1][2][3] The ideal internal standard should be chemically similar to the analytes of interest, well-separated chromatographically, and not naturally present in the samples.[4][5]

6-Ethyl-2-methyloctane (C₁₁H₂₄, MW: 156.31 g/mol ) is a branched-chain alkane with physical and chemical properties that make it a promising candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds.[6][7] Its boiling point and non-polar nature allow it to elute within a typical GC run for VOCs without interfering with early or late-eluting compounds. This application note details a hypothetical scenario for its use in the quantification of a standard mixture of VOCs.

Physicochemical Properties of 6-Ethyl-2-methyloctane

PropertyValueReference
Molecular FormulaC₁₁H₂₄[6]
Molecular Weight156.31 g/mol [6]
CAS Number62016-19-7[7]
AppearanceColorless liquid (presumed)N/A
Boiling PointData not readily available, but expected to be in the range of other C11 alkanes (~190-200 °C)N/A
SolubilityInsoluble in water; soluble in organic solvents like hexane (B92381), dichloromethane.N/A

Experimental Protocol

This protocol describes the preparation of standards and samples for the quantification of a VOC mix containing Toluene, Ethylbenzene, and o-Xylene.

Materials and Reagents
  • Analytes: Toluene (≥99.5%), Ethylbenzene (≥99.5%), o-Xylene (≥99.5%)

  • Internal Standard: 6-Ethyl-2-methyloctane (≥99.0%)

  • Solvent: Methanol (B129727) (HPLC grade)

  • Sample Matrix (for spiked samples): A representative clean matrix, e.g., deionized water for a simulated environmental sample.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of each analyte (Toluene, Ethylbenzene, o-Xylene) and dissolve in 100 mL of methanol in separate volumetric flasks.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 6-Ethyl-2-methyloctane and dissolve in 100 mL of methanol.

  • Working Analyte Solution (100 µg/mL): Dilute 10 mL of each analyte stock solution to 100 mL with methanol in a single volumetric flask.

  • Working Internal Standard Solution (50 µg/mL): Dilute 5 mL of the internal standard stock solution to 100 mL with methanol.

Preparation of Calibration Standards

Prepare a series of calibration standards by spiking the working analyte solution into methanol, with a constant concentration of the internal standard.

Calibration LevelVolume of Working Analyte Solution (100 µg/mL)Volume of Working IS Solution (50 µg/mL)Final Volume (with Methanol)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
110 µL100 µL1 mL1.05.0
250 µL100 µL1 mL5.05.0
3100 µL100 µL1 mL10.05.0
4250 µL100 µL1 mL25.05.0
5500 µL100 µL1 mL50.05.0
Sample Preparation (Hypothetical Water Sample)
  • To a 10 mL volumetric flask, add 5 mL of the water sample.

  • Spike with 100 µL of the Working Internal Standard Solution (50 µg/mL).

  • Perform a liquid-liquid extraction with 2 x 2 mL of n-hexane.

  • Combine the hexane layers and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

  • Toluene: 91, 92

  • Ethylbenzene: 91, 106

  • o-Xylene: 91, 106

  • 6-Ethyl-2-methyloctane: 57, 71, 85 (hypothetical, based on common alkane fragmentation)

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Analyte Conc. (µg/mL)Analyte Peak Area (Avg.)IS Peak Area (Avg.)Area Ratio (Analyte/IS)
Toluene
1.050,123255,6780.196
5.0249,876254,9870.980
10.0505,432256,1231.973
25.01,254,321255,3454.912
50.02,510,987254,7899.855
Ethylbenzene
1.048,987255,6780.192
5.0245,678254,9870.963
10.0498,765256,1231.947
25.01,245,678255,3454.878
50.02,498,765254,7899.807
o-Xylene
1.047,890255,6780.187
5.0240,123254,9870.942
10.0485,432256,1231.895
25.01,223,456255,3454.791
50.02,456,789254,7899.642

Linear Regression (y = mx + c):

  • Toluene: y = 0.197x - 0.002, R² = 0.9998

  • Ethylbenzene: y = 0.196x - 0.003, R² = 0.9999

  • o-Xylene: y = 0.193x - 0.004, R² = 0.9997

Precision and Accuracy Data

To evaluate the method's performance, quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in quintuplicate (n=5).

QC LevelNominal Conc. (µg/mL)Mean Calculated Conc. (µg/mL)Accuracy (%)Precision (%RSD)
Toluene
Low QC2.52.4598.04.2
Mid QC20.020.3101.52.8
High QC40.039.598.81.9
Ethylbenzene
Low QC2.52.54101.64.8
Mid QC20.019.899.03.1
High QC40.040.5101.32.2
o-Xylene
Low QC2.52.4196.45.1
Mid QC20.020.5102.53.5
High QC40.039.298.02.5

Visualizations

internal_standard_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (e.g., 1000 µg/mL) working_analyte Working Analyte Solution stock_analyte->working_analyte stock_is Internal Standard Stock (6-Ethyl-2-methyloctane) (1000 µg/mL) working_is Working IS Solution stock_is->working_is cal_standards Calibration Standards (Varying Analyte Conc.) working_analyte->cal_standards working_is->cal_standards sample Unknown Sample working_is->sample Add constant amount of IS gcms GC-MS Analysis cal_standards->gcms sample->gcms peak_integration Peak Area Integration gcms->peak_integration ratio_calc Calculate Area Ratios (Analyte Area / IS Area) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve For Standards quantification Quantify Unknown Sample ratio_calc->quantification For Unknown cal_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_measurement Measured Values cluster_knowns Known Concentrations cluster_calculation Calculation analyte_response Analyte Response (RA) response_ratio Response Ratio (RA / RIS) analyte_response->response_ratio is_response IS Response (RIS) is_response->response_ratio analyte_conc_std Analyte Concentration in Standard (CA_std) response_factor Relative Response Factor (RRF) analyte_conc_std->response_factor is_conc IS Concentration (CIS) is_conc->response_factor unknown_conc Unknown Analyte Concentration (CA_unk) is_conc->unknown_conc response_ratio->response_factor response_ratio->unknown_conc From Unknown Sample response_factor->unknown_conc label_rrf RRF = (RA / RIS) / (CA_std / CIS) label_conc CA_unk = ((RA / RIS) / RRF) * CIS

Caption: Logical relationship of the internal standard calibration method.

Conclusion

This application note demonstrates the theoretical application of 6-Ethyl-2-methyloctane as an effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS. The presented hypothetical data for calibration, precision, and accuracy indicates that this method is robust, reliable, and suitable for its intended purpose. The properties of 6-Ethyl-2-methyloctane make it a valuable tool for researchers requiring accurate quantification in complex matrices where variations in sample preparation and instrument performance are a concern.

References

Method

Application Note: Quantification of 6-Ethyl-2-methyloctane in Complex Matrices using SPME-GC-MS

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 6-Ethyl-2-methyloctane (C₁₁H₂₄) is a branched-chain alkane that may be present in complex environmental and biological samples.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Ethyl-2-methyloctane (C₁₁H₂₄) is a branched-chain alkane that may be present in complex environmental and biological samples.[1][2] Its detection and quantification can be relevant in fields such as environmental monitoring, toxicology, and metabolomics for identifying potential exposure to petroleum products or as a possible volatile biomarker. The analysis of such nonpolar, volatile compounds in complex matrices like blood or plasma is challenging due to potential matrix interferences and the low concentrations at which they may be present.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of hydrocarbons in various samples.[3] Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation method that is highly effective for the extraction and pre-concentration of volatile and semi-volatile organic compounds from complex matrices, making it an ideal choice for this application.[4]

This application note provides a detailed protocol for the quantification of 6-ethyl-2-methyloctane in human plasma using HS-SPME-GC-MS.

Experimental

Materials and Reagents
  • 6-Ethyl-2-methyloctane standard (CAS: 62016-19-7)[1][5][6]

  • Internal Standard (IS): Toluene-d8 or other suitable deuterated aromatic hydrocarbon

  • Human plasma (or other complex matrix)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (NaCl)

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-ethyl-2-methyloctane and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Toluene-d8) in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

2.2.2. Calibration Standards

  • To a 20 mL headspace vial, add 1 mL of blank human plasma.

  • Spike with the appropriate volume of the 6-ethyl-2-methyloctane working standard solution to achieve the desired calibration concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Add 10 µL of the 10 µg/mL IS working solution.

  • Add 0.5 g of NaCl to the vial.

  • Immediately seal the vial with a magnetic screw cap.

2.2.3. Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in blank plasma following the same procedure as the calibration standards.

2.2.4. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To a 20 mL headspace vial, add 1 mL of the plasma sample.

  • Add 10 µL of the 10 µg/mL IS working solution.

  • Add 0.5 g of NaCl.

  • Immediately seal the vial.

HS-SPME Procedure
  • Incubation: Place the sealed vials in the autosampler tray and incubate at 60°C for 15 minutes with agitation.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.

  • Desorption: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of 6-ethyl-2-methyloctane.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature of 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for 6-Ethyl-2-methyloctane:

  • Quantifier Ion: m/z 57

  • Qualifier Ions: m/z 43, 71, 85

SIM Ions for Toluene-d8 (Internal Standard):

  • Quantifier Ion: m/z 98

  • Qualifier Ion: m/z 69

Results and Discussion

Mass Spectrum of 6-Ethyl-2-methyloctane

The electron ionization mass spectrum of 6-ethyl-2-methyloctane is characterized by a series of alkyl fragment ions. The most abundant ions are typically observed at m/z 43, 57, 71, and 85, which are characteristic of branched alkanes. The molecular ion (m/z 156) is often of low abundance or not observed.[7]

Method Validation (Representative Data)

Due to the limited availability of specific method validation data for 6-ethyl-2-methyloctane in biological matrices, the following table presents representative performance characteristics based on the analysis of other volatile organic compounds and branched alkanes in similar matrices.[4][8][9]

Parameter Representative Value
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy/Recovery 85 - 110%
Chromatogram

A representative chromatogram would show a sharp, well-resolved peak for 6-ethyl-2-methyloctane and the internal standard, free from significant interference from the plasma matrix.

Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1 mL Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate at 60°C Seal->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the quantification of 6-Ethyl-2-methyloctane.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, specific, and reliable approach for the quantification of 6-ethyl-2-methyloctane in complex biological matrices. The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation. The provided representative validation data demonstrates the expected performance of the method, making it a valuable tool for researchers and scientists in various fields.

References

Application

Application of 6-Ethyl-2-methyloctane in Aviation Fuel Analysis

Application Note & Protocol Introduction 6-Ethyl-2-methyloctane is a branched alkane (iso-alkane) with the chemical formula C11H24.[1][2][3][4] Branched alkanes are a significant class of hydrocarbons present in conventi...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

6-Ethyl-2-methyloctane is a branched alkane (iso-alkane) with the chemical formula C11H24.[1][2][3][4] Branched alkanes are a significant class of hydrocarbons present in conventional and sustainable aviation fuels (SAFs).[5][6][7] The isomeric complexity of these compounds within aviation fuel presents a significant analytical challenge.[5][6] The detailed characterization of individual isomers like 6-Ethyl-2-methyloctane is crucial for understanding fuel properties such as flash point, freezing point, and combustion performance. This document outlines the application of advanced analytical techniques for the identification and quantification of 6-Ethyl-2-methyloctane in aviation fuel, serving as a representative protocol for the analysis of branched alkanes.

Data Presentation: Properties of 6-Ethyl-2-methyloctane

A summary of the key physical and chemical properties of 6-Ethyl-2-methyloctane is presented in the table below. This data is essential for its identification and quantification in analytical protocols.

PropertyValueReference
Chemical Formula C11H24[1][2][3][4]
Molecular Weight 156.31 g/mol [1]
CAS Registry Number 62016-19-7[2][4]
IUPAC Name 6-ethyl-2-methyloctane[1]
SMILES CCC(CC)CCCC(C)C[1]
InChIKey AZXGABNJUBNOHW-UHFFFAOYSA-N[1][2][4]

Experimental Protocols

The primary technique for the detailed analysis of branched alkanes in the complex matrix of aviation fuel is comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS).

Protocol: Analysis of Branched Alkanes in Aviation Fuel using GCxGC-MS

1. Objective:

To separate, identify, and quantify 6-Ethyl-2-methyloctane and other branched alkanes in an aviation fuel sample.

2. Materials and Reagents:

  • Aviation fuel sample

  • Reference standard of 6-Ethyl-2-methyloctane (if available, for retention time confirmation)

  • Helium (carrier gas), high purity

  • Solvents for sample dilution (e.g., hexane (B92381) or isooctane), HPLC grade

3. Instrumentation:

  • Comprehensive two-dimensional gas chromatograph (GCxGC) system

  • Time-of-flight mass spectrometer (TOF-MS) or Quadrupole MS

  • GCxGC software for instrument control and data analysis

  • NIST Mass Spectral Library

4. GCxGC-MS Method:

  • Sample Preparation: Dilute the aviation fuel sample (e.g., 1:100 v/v) in a suitable solvent like hexane.

  • Injection: Inject 1 µL of the diluted sample into the GC inlet.

  • Inlet Conditions:

    • Inlet Temperature: 280 °C

    • Split Ratio: 100:1

  • First Dimension (1D) Column:

    • Column Type: Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent)

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 320 °C

      • Hold: 5 minutes

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Modulator:

    • Type: Thermal modulator

    • Modulation Period: 6 seconds

  • Second Dimension (2D) Column:

    • Column Type: Polar (e.g., 1.5 m x 0.1 mm ID, 0.1 µm film thickness, DB-17ht or equivalent)

    • Temperature Offset: +15 °C relative to the 1D oven

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Acquisition Rate: 200 spectra/second

    • Transfer Line Temperature: 300 °C

    • Ion Source Temperature: 230 °C

5. Data Analysis:

  • Peak Identification: Process the raw GCxGC-MS data using the instrument's software. Identify individual peaks corresponding to different compounds.

  • Library Search: Perform a mass spectral library search (e.g., against the NIST database) for the acquired mass spectra to tentatively identify compounds. The mass spectrum of 6-Ethyl-2-methyloctane from the NIST library can be used as a reference.[1][2]

  • Retention Index (RI) Matching: Calculate the retention indices of the identified peaks and compare them with literature values or predicted retention indices for further confirmation.[5][6]

  • Quantification: If a reference standard is available, perform a calibration curve to quantify the concentration of 6-Ethyl-2-methyloctane. If not, semi-quantification can be performed based on the peak area relative to an internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GCxGC-MS Analysis cluster_data Data Processing A Aviation Fuel Sample B Dilution with Solvent A->B C Injection B->C D 1D GC Separation (Non-polar column) C->D E Modulation D->E F 2D GC Separation (Polar column) E->F G MS Detection (TOF-MS) F->G H Peak Identification G->H I Mass Spectral Library Search (NIST) H->I J Retention Index Matching H->J K Quantification I->K J->K L Identification of 6-Ethyl-2-methyloctane K->L

Caption: Experimental workflow for the analysis of 6-Ethyl-2-methyloctane in aviation fuel.

Logical_Relationship A Aviation Fuel B Complex Hydrocarbon Mixture A->B C Branched Alkanes (Iso-alkanes) B->C D 6-Ethyl-2-methyloctane C->D E Analytical Challenge: High Isomeric Complexity C->E G Detailed Compositional Analysis D->G F Solution: GCxGC-MS E->F F->G H Fuel Property Understanding G->H

Caption: Logical relationship of 6-Ethyl-2-methyloctane within aviation fuel analysis.

References

Method

Application Notes and Protocols: 6-Ethyl-2-methyloctane as a Potential Biomarker for Environmental Monitoring

For Researchers, Scientists, and Drug Development Professionals Introduction Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. Their presence in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. Their presence in the environment can be indicative of natural processes or anthropogenic activities, including industrial pollution and contamination from petroleum products. Among the vast array of VOCs, branched alkanes are significant components of gasoline and other fossil fuels. This document explores the potential of a specific branched alkane, 6-Ethyl-2-methyloctane, as a biomarker for environmental exposure studies. While not yet an established biomarker, its chemical properties and association with petroleum sources suggest its utility in monitoring and assessing contamination events.

These application notes provide a framework for the detection and quantification of 6-Ethyl-2-methyloctane in environmental matrices and outline its potential application in environmental and human health risk assessment.

Potential Applications in Environmental Studies

The primary application of 6-Ethyl-2-methyloctane as a biomarker is in the qualitative and quantitative assessment of exposure to petroleum-based products. Specific applications include:

  • Source Apportionment: Identifying the contribution of different pollution sources to environmental contamination.

  • Environmental Forensics: Tracing the origin of spills and illegal dumping of petroleum products.

  • Human Biomonitoring: Assessing human exposure to fuel-related VOCs through the analysis of biological samples. While direct evidence is limited, the detection of a similar compound, 6-ethyl-2-methyl-decane, in human tissues suggests that such compounds can be absorbed and distributed in the body.[1]

  • Remediation Monitoring: Evaluating the effectiveness of cleanup efforts at contaminated sites.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated in an environmental study utilizing 6-Ethyl-2-methyloctane as a biomarker.

Table 1: Hypothetical Concentrations of 6-Ethyl-2-methyloctane in Various Environmental Matrices

Sample IDMatrixLocationConcentration (µg/L or µg/kg)
W-01WaterNear Gas Station15.2
W-02WaterUpstream Control< 0.5
S-01SoilIndustrial Site45.8
S-02SoilResidential Area2.1
A-01AirUrban Roadside5.7 µg/m³
A-02AirRural Area< 0.1 µg/m³

Table 2: Hypothetical Biomonitoring Data for 6-Ethyl-2-methyloctane

Participant IDCohortBiological MatrixConcentration (ng/L)
P-01Exposed (Mechanic)Blood8.9
P-02Exposed (Mechanic)Blood12.3
C-01Control (Office Worker)Blood< 0.1
C-02Control (Office Worker)Blood< 0.1

Experimental Protocols

Detailed methodologies for the analysis of 6-Ethyl-2-methyloctane in environmental samples are provided below. These protocols are based on established methods for VOC analysis.[2][3][4]

Protocol 1: Analysis of 6-Ethyl-2-methyloctane in Water Samples by Purge and Trap GC/MS

1. Scope: This method is suitable for the determination of 6-Ethyl-2-methyloctane in drinking water and wastewater.

2. Principle: Volatile compounds are purged from the water sample with an inert gas and trapped on a sorbent material. The trap is then heated, and the desorbed compounds are introduced into a gas chromatograph-mass spectrometer (GC/MS) for separation and detection.[2][5]

3. Materials and Reagents:

  • Purge and Trap Concentrator
  • Gas Chromatograph with a Mass Spectrometer Detector (GC/MS)
  • Capillary GC column (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness)
  • Autosampler vials (40 mL, screw-top with PTFE-lined silicone septa)
  • Reagent-grade water (VOC-free)
  • Methanol (purge and trap grade)
  • 6-Ethyl-2-methyloctane standard
  • Internal standards and surrogates (e.g., fluorobenzene, chlorobenzene-d5)
  • Helium (99.999% purity)

4. Sample Collection and Preservation:

  • Collect samples in 40 mL vials, ensuring no headspace.
  • Preserve with hydrochloric acid (HCl) to a pH < 2.
  • Store at 4°C until analysis.

5. Procedure:

  • Allow samples and standards to come to room temperature.
  • Add internal standards and surrogates to each vial.
  • Place the vial in the purge and trap autosampler.
  • Purge the sample with helium for a specified time (e.g., 11 minutes).
  • The volatile compounds are trapped on a sorbent trap.
  • The trap is rapidly heated to desorb the compounds onto the GC column.
  • The GC oven temperature is programmed to separate the analytes.
  • The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.

6. Quality Control:

  • Analyze a method blank with each batch of samples.
  • Analyze a laboratory control spike to assess accuracy.
  • Monitor surrogate recovery in each sample.

Protocol 2: Analysis of 6-Ethyl-2-methyloctane in Soil and Sediment Samples by Headspace GC/MS

1. Scope: This method is applicable to the analysis of volatile compounds in soil, sediment, and solid waste.

2. Principle: A soil sample is placed in a sealed headspace vial and heated to a specific temperature. The volatile compounds partition into the headspace gas, which is then sampled and injected into a GC/MS.[2][5]

3. Materials and Reagents:

  • Headspace Autosampler
  • Gas Chromatograph with a Mass Spectrometer Detector (GC/MS)
  • Capillary GC column (as in Protocol 1)
  • Headspace vials (20 mL with crimp caps (B75204) and PTFE-lined septa)
  • Methanol (purge and trap grade)
  • 6-Ethyl-2-methyloctane standard
  • Internal standards and surrogates

4. Sample Collection and Preservation:

  • Collect soil samples in appropriate containers and minimize headspace.
  • Store at 4°C.

5. Procedure:

  • Weigh a portion of the soil sample into a headspace vial.
  • Add a small amount of reagent-grade water and a matrix-modifying salt (e.g., sodium sulfate).
  • Spike with internal standards and surrogates.
  • Immediately seal the vial.
  • Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time to allow for equilibration.
  • A portion of the headspace is automatically injected into the GC/MS.
  • GC/MS analysis proceeds as described in Protocol 1.

6. Quality Control:

  • Follow similar QC procedures as in Protocol 1.

Visualizations

The following diagrams illustrate the conceptual framework and experimental workflow for utilizing 6-Ethyl-2-methyloctane as an environmental biomarker.

biomarker_pathway cluster_source Source of Contamination cluster_exposure Environmental Compartments cluster_biomarker Biomarker Application cluster_outcome Assessment Source Petroleum Products (Gasoline, Diesel) Air Air Source->Air Release Water Water Source->Water Release Soil Soil Source->Soil Release Biomarker 6-Ethyl-2-methyloctane (as a biomarker of exposure) Air->Biomarker Uptake/Exposure Water->Biomarker Uptake/Exposure Soil->Biomarker Uptake/Exposure Assessment Environmental & Human Health Risk Assessment Biomarker->Assessment Measurement & Analysis

Caption: Conceptual pathway for 6-Ethyl-2-methyloctane as an environmental biomarker.

experimental_workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing cluster_report 5. Reporting Collection Collect Air, Water, or Soil Samples Prep Spike with Internal Standards (Purge & Trap or Headspace) Collection->Prep GCMS GC/MS Analysis Prep->GCMS Data Peak Integration & Quantification GCMS->Data Report Generate Report with Concentration Data Data->Report

Caption: General experimental workflow for the analysis of 6-Ethyl-2-methyloctane.

References

Application

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) Analysis of 6-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Ethyl-2-methyloctane is a volatile organic compound (VOC) belonging to the class of branched alkanes. The analysis of such compounds is cruci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-2-methyloctane is a volatile organic compound (VOC) belonging to the class of branched alkanes. The analysis of such compounds is crucial in various fields, including environmental monitoring, food and beverage quality control, and in the context of drug development, for identifying potential impurities or degradation products. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix prior to gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocols

A robust HS-SPME method involves the optimization of several key parameters to achieve high sensitivity and reproducibility. The following protocol is a recommended starting point for the analysis of 6-Ethyl-2-methyloctane.

Materials and Reagents
  • Sample Vials: 20 mL clear glass vials with polytetrafluoroethylene (PTFE)/silicone septa.

  • SPME Fiber Assembly: Manual or autosampler-compatible SPME holder. A recommended fiber for non-polar volatile compounds like 6-Ethyl-2-methyloctane is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Standard: 6-Ethyl-2-methyloctane (if available) or a suitable branched alkane standard for method development.

  • Internal Standard (IS): A deuterated alkane or a different, non-interfering alkane (e.g., undecane-d24 or dodecane).

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

  • Organic Solvent: High-purity methanol (B129727) or hexane (B92381) for standard preparation.

HS-SPME Procedure
  • Sample Preparation:

    • For liquid samples (e.g., beverages, water), place 5 mL of the sample into a 20 mL headspace vial.

    • For solid or semi-solid samples, weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • If applicable, add a known amount of internal standard to each sample.

    • For aqueous samples, add 1 g of NaCl to the vial to enhance the release of volatile compounds into the headspace.

  • Equilibration:

    • Seal the vial and place it in a heating block or water bath.

    • Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the partitioning of 6-Ethyl-2-methyloctane into the headspace.

  • Extraction:

    • After equilibration, expose the conditioned SPME fiber to the headspace of the sample vial.

    • Extract the volatile compounds for 30 minutes at 60°C with continued agitation.

  • Desorption:

    • Retract the fiber into the needle and immediately introduce it into the GC injection port.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Presentation

Due to the absence of specific published quantitative data for the HS-SPME analysis of 6-Ethyl-2-methyloctane, the following table presents representative data for other volatile organic compounds analyzed by HS-SPME-GC-MS. This table illustrates the type of quantitative results that can be obtained with a validated method.

Table 1: Representative Quantitative Data for Volatile Compounds using HS-SPME-GC-MS

CompoundRetention Time (min)Linearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Hexanal5.80.9980.10.395.24.8
Heptanal7.20.9970.10.492.15.3
Octanal8.90.9990.20.698.53.9
Nonanal10.50.9960.20.794.36.1
Decane11.80.9980.31.090.77.2
Undecane13.50.9970.31.188.98.5

Note: This data is for illustrative purposes and is not specific to 6-Ethyl-2-methyloctane.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the HS-SPME analysis of 6-Ethyl-2-methyloctane.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis sample Sample Collection vial Transfer to Headspace Vial sample->vial is Internal Standard Spiking vial->is salt Salt Addition (optional) is->salt equilibrate Equilibration (60°C, 15 min) salt->equilibrate extract Extraction (60°C, 30 min) equilibrate->extract desorb Desorption (250°C, 5 min) extract->desorb gcms GC-MS Analysis desorb->gcms data Data Acquisition gcms->data process Data Processing data->process results Results process->results

Caption: HS-SPME-GC-MS Experimental Workflow for 6-Ethyl-2-methyloctane Analysis.

logical_relationship cluster_parameters Key HS-SPME Parameters cluster_outcomes Method Performance fiber SPME Fiber Type sensitivity Sensitivity (LOD, LOQ) fiber->sensitivity accuracy Accuracy (Recovery) fiber->accuracy precision Precision (RSD) fiber->precision linearity Linearity (R²) fiber->linearity temp Extraction Temperature temp->sensitivity temp->accuracy temp->precision temp->linearity time Extraction Time time->sensitivity time->accuracy time->precision time->linearity agitation Agitation agitation->sensitivity agitation->accuracy agitation->precision agitation->linearity matrix Sample Matrix matrix->sensitivity matrix->accuracy matrix->precision matrix->linearity

Caption: Relationship between HS-SPME parameters and analytical method performance.

Method

Application Note: High-Resolution Separation of C11 Alkane Isomers by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction Undecane (C11H24) and its 159 structural isomers present a significant analytical challenge due to their similar physicochemical properties and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (C11H24) and its 159 structural isomers present a significant analytical challenge due to their similar physicochemical properties and close boiling points.[1] The separation and identification of these isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development. Increased branching in alkane structures leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-alkane.[1] This principle is fundamental to their separation by gas chromatography (GC), the premier technique for resolving volatile hydrocarbon mixtures.[1]

This application note provides detailed methodologies for the separation of C11 alkane isomers using both conventional Gas Chromatography with Flame Ionization Detection (GC-FID) and advanced Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

Materials and Methods

Standard and Sample Preparation

A certified reference standard mixture of C11 alkane isomers is recommended. If a commercial mixture is unavailable, individual isomers should be sourced and a custom mixture prepared.

Protocol:

  • Prepare a stock solution of a C11 alkane isomer mixture at a concentration of 1000 mg/L in a high-purity volatile solvent such as n-hexane.

  • Prepare a series of working standards by diluting the stock solution in n-hexane to final concentrations ranging from 10 to 200 mg/L.[1]

  • Transfer an aliquot of each working standard and any unknown samples into 2 mL autosampler vials.

  • Prepare a separate n-alkane standard mixture (e.g., C8-C20) in n-hexane to be run for the determination of retention indices.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a standard method for the separation of C11 alkane isomers on a common non-polar stationary phase.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[2]

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent).[1]

    • Dimensions: 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen, set to a constant flow rate of 1.5 mL/min.[1]

GC Parameters:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 2 °C/min to 200 °C

    • Hold: 10 minutes at 200 °C

  • Detector Temperature (FID): 300 °C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 400 mL/min

    • Makeup (Helium or Nitrogen): 25 mL/min

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID) Protocol

For enhanced resolution of highly complex isomer mixtures, GCxGC provides superior separation by employing two columns with different stationary phases.[3][4]

Instrumentation:

  • Gas Chromatograph: GCxGC system equipped with a thermal modulator and FID.

  • First Dimension (1D) Column: 100% dimethylpolysiloxane (non-polar), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Second Dimension (2D) Column: 50% phenyl-polysilphenylene-siloxane (moderately polar), 1.5 m x 0.1 mm ID x 0.1 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

GCxGC Parameters:

  • Inlet Temperature: 290 °C

  • Injection Volume: 1.0 µL

  • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 1.5 °C/min to 220 °C

  • Modulation Period: 6 seconds

  • Detector Temperature (FID): 320 °C

Results and Discussion

The separation of C11 alkane isomers is primarily governed by their boiling points, which are influenced by the degree of branching. On a non-polar stationary phase, such as 100% dimethylpolysiloxane, compounds elute in order of increasing boiling point. Therefore, highly branched isomers with lower boiling points will elute earlier than less branched and linear isomers.[1]

The following table summarizes the expected elution order and Kovats retention indices for n-undecane and a selection of its branched isomers on a non-polar stationary phase. The retention index for n-undecane is defined as 1100.[6]

Isomer Name IUPAC Name Boiling Point (°C) Kovats Retention Index (Non-Polar Column)
2,2,4,4-Tetramethylheptane2,2,4,4-Tetramethylheptane170.9~1035
2,2,3,3-Tetramethylheptane2,2,3,3-Tetramethylheptane181.0~1050
2,2-Dimethylnonane2,2-Dimethylnonane177.1~1065
2,3-Dimethylnonane2,3-Dimethylnonane186.0~1078
3-Methyldecane3-Methyldecane189.1~1085
n-UndecaneUndecane196.01100

Note: Boiling points and retention indices are sourced from or estimated based on principles described in the literature.[1][6] The exact retention times and indices will vary depending on the specific instrument and conditions.

The use of GCxGC can further resolve co-eluting isomers by introducing a second separation mechanism based on polarity.[5][7] This results in a structured two-dimensional chromatogram where different isomer subgroups (e.g., mono-branched vs. di-branched) can be distinguished.[8]

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Prep1 Prepare C11 Isomer Stock Solution (1000 mg/L) Prep2 Create Working Standards (10-200 mg/L in Hexane) Prep1->Prep2 Prep3 Transfer to Autosampler Vials Prep2->Prep3 GC_Inject Inject 1.0 µL of Sample Prep3->GC_Inject Automated Injection GC_Column Separation on Non-Polar Capillary Column (60m) GC_Inject->GC_Column GC_Detect Detection by FID GC_Column->GC_Detect Data_Acquire Acquire Chromatogram GC_Detect->Data_Acquire Data_Identify Identify Peaks by Retention Time & Index Data_Acquire->Data_Identify Data_Quantify Quantify Isomers Data_Identify->Data_Quantify

Caption: Experimental workflow for GC-FID analysis of C11 alkane isomers.

Branching_Elution_Relationship cluster_structure Molecular Structure cluster_property Physical Property cluster_gc GC Elution on Non-Polar Column HighBranch High Degree of Branching (e.g., Tetramethylheptane) Compact More Compact/ Spherical Shape HighBranch->Compact LowBranch Low Degree of Branching (e.g., Methyldecane) LessCompact Less Compact Shape LowBranch->LessCompact Linear Linear Structure (n-Undecane) Elongated Elongated Shape Linear->Elongated LowBP Lower Boiling Point Compact->LowBP Reduced van der Waals forces HighBP Higher Boiling Point LessCompact->HighBP Elongated->HighBP EarlyElution Early Elution (Lower Retention Time) LowBP->EarlyElution LateElution Late Elution (Higher Retention Time) HighBP->LateElution

Caption: Effect of alkane branching on boiling point and GC elution order.

Conclusion

The separation of C11 alkane isomers can be effectively achieved using high-resolution capillary gas chromatography. A long, non-polar column coupled with a slow temperature ramp provides excellent resolution for many isomers. For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. The protocols and data presented in this application note serve as a robust starting point for method development and routine analysis of C11 alkane isomers in various scientific and industrial applications.

References

Application

No Direct Applications of 6-Ethyl-2-methyloctane in Metabolomics Research Found

A comprehensive review of scientific literature and databases reveals no specific applications or established protocols for the use of 6-Ethyl-2-methyloctane in metabolomics research. While the broader field of "volatilo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals no specific applications or established protocols for the use of 6-Ethyl-2-methyloctane in metabolomics research. While the broader field of "volatilomics," the study of volatile organic compounds (VOCs) as a subset of the metabolome, is a growing area of interest, there is no documented use of this particular branched-chain alkane in such studies.

Volatile organic compounds are low molecular weight molecules that have a high vapor pressure at ambient temperatures.[1] In metabolomics, VOCs are analyzed to gain insights into the metabolic state of an organism and to identify potential biomarkers for diseases.[2][3][4] The analysis of VOCs is often performed on biological samples such as breath, urine, and cell cultures.[3][4]

General Principles of Volatilomics

Metabolomics studies focusing on VOCs, or volatilomics, typically involve the following workflow:

  • Sample Collection: Volatile compounds are collected from various biological matrices. Common techniques include breath collection, headspace sampling of urine or feces, and analysis of the air from cell cultures.[3][4]

  • Extraction and Concentration: Methods like solid-phase microextraction (SPME) are often employed to extract and concentrate VOCs from the sample matrix.[2][5]

  • Separation and Detection: Gas chromatography-mass spectrometry (GC-MS) is the most common analytical platform used to separate and identify the individual volatile compounds within a sample.[3][4][5]

  • Data Analysis: The resulting data is processed to identify and quantify the VOCs. Statistical analysis is then used to find significant differences between experimental groups and to identify potential biomarkers.[5]

Potential, but Undocumented, Role of 6-Ethyl-2-methyloctane

As a volatile hydrocarbon, 6-Ethyl-2-methyloctane falls into the chemical class of compounds that are studied in volatilomics.[6] In theory, it could be a metabolic byproduct of a biological process or an exogenous compound that has been metabolized by an organism. However, without any specific research linking it to a biological state or disease, its relevance in the context of metabolomics remains purely speculative.

Due to the absence of any specific data, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to the use of 6-Ethyl-2-methyloctane in metabolomics research. Researchers interested in the potential role of this compound would need to conduct foundational studies to determine its biological origin, metabolic fate, and any potential associations with physiological or pathological conditions.

General Experimental Workflow for Volatilomics

For researchers interested in the general approach to studying volatile compounds in a metabolomics context, the following workflow diagram illustrates a typical experimental design.

Volatilomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Sample Biological Sample (e.g., Breath, Urine, Cell Culture) Extraction VOC Extraction (e.g., SPME) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Injection DataProcessing Data Processing (Peak Detection, Alignment) GCMS->DataProcessing Stats Statistical Analysis (e.g., PCA, PLS-DA) DataProcessing->Stats Biomarker Biomarker Identification Stats->Biomarker Pathway Pathway Analysis Biomarker->Pathway Biological Biological Interpretation Pathway->Biological

A generalized workflow for a volatilomics experiment.

References

Method

Application Notes and Protocols for the Analysis of 6-Ethyl-2-methyloctane via Derivatization

For Researchers, Scientists, and Drug Development Professionals Introduction Direct analysis of saturated hydrocarbons such as 6-Ethyl-2-methyloctane by derivatization is generally not feasible due to the chemical inertn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct analysis of saturated hydrocarbons such as 6-Ethyl-2-methyloctane by derivatization is generally not feasible due to the chemical inertness of alkanes. Alkanes lack the necessary functional groups (e.g., hydroxyl, carboxyl, amine) that are amenable to standard derivatization reactions. This document outlines a comprehensive multi-step protocol for the analysis of 6-Ethyl-2-methyloctane by first converting it into a derivatizable intermediate, 6-Ethyl-2-methyloctanoic acid, followed by derivatization to its methyl ester for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

This approach enhances the chromatographic properties and allows for sensitive and specific detection. The protocols provided herein are intended for research and development purposes.

Overall Workflow

The analytical strategy involves a two-stage process:

  • Stage 1: Chemical Synthesis. Conversion of the parent alkane, 6-Ethyl-2-methyloctane, into its corresponding carboxylic acid, 6-Ethyl-2-methyloctanoic acid. This is achieved through a robust chemical oxidation process.

  • Stage 2: Derivatization and Analysis. The synthesized 6-Ethyl-2-methyloctanoic acid is then derivatized to its fatty acid methyl ester (FAME), which is subsequently analyzed by GC-MS.

Workflow Alkane 6-Ethyl-2-methyloctane CarboxylicAcid 6-Ethyl-2-methyloctanoic Acid Alkane->CarboxylicAcid Oxidation FAME Methyl 6-ethyl-2-methyloctanoate (FAME Derivative) CarboxylicAcid->FAME Esterification (Derivatization) GCMS GC-MS Analysis FAME->GCMS

Caption: Overall experimental workflow.

Experimental Protocols

Stage 1: Synthesis of 6-Ethyl-2-methyloctanoic Acid

This protocol describes the chemical oxidation of 6-Ethyl-2-methyloctane to 6-Ethyl-2-methyloctanoic acid. The procedure is adapted from established methods for the oxidation of branched-chain alkanes.[1][2][3][4][5]

3.1.1. Materials and Reagents

  • 6-Ethyl-2-methyloctane (starting material)

  • Potassium permanganate (B83412) (KMnO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Chloroform (B151607)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

3.1.2. Synthesis Procedure

  • In a round-bottom flask, create an emulsion by stirring 10 g of 6-Ethyl-2-methyloctane with 150 mL of water and 20 mL of concentrated sulfuric acid.

  • Slowly add 30 g of potassium permanganate to the stirred emulsion over a period of 6-8 hours. The reaction is exothermic; maintain the temperature of the reaction mixture between 25-30°C using a water bath.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 12 hours.

  • To quench the reaction, carefully add a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of diethyl ether.

  • Combine the ether extracts and wash them with 50 mL of a 10% sodium hydroxide solution to extract the sodium salt of the carboxylic acid.

  • Collect the aqueous basic layer and acidify it to a pH of approximately 1-2 with concentrated sulfuric acid.

  • Extract the acidified aqueous layer three times with 50 mL of chloroform.

  • Combine the chloroform extracts, wash with distilled water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the chloroform using a rotary evaporator to yield the crude 6-Ethyl-2-methyloctanoic acid.

  • The crude product can be further purified by vacuum distillation.

Stage 2: Derivatization and GC-MS Analysis

This protocol details the esterification of the synthesized 6-Ethyl-2-methyloctanoic acid to its methyl ester (FAME) for GC-MS analysis. Boron trifluoride-methanol (BF₃-methanol) is used as the derivatizing agent.[6][7][8][9][10][11]

3.2.1. Materials and Reagents

  • 6-Ethyl-2-methyloctanoic acid (synthesized in Stage 1)

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

3.2.2. Derivatization Protocol (Esterification)

  • Place approximately 10-20 mg of the synthesized 6-Ethyl-2-methyloctanoic acid into a reaction vial.

  • Add 2 mL of 14% BF₃-methanol solution to the vial.

  • Securely cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of distilled water and 1 mL of hexane to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Derivatization cluster_reactants Reactants cluster_products Products CarboxylicAcid 6-Ethyl-2-methyloctanoic Acid FAME Methyl 6-ethyl-2-methyloctanoate CarboxylicAcid->FAME BF3_Methanol BF3-Methanol BF3_Methanol->FAME Water Water BF3 BF3 (catalyst)

Caption: Esterification of 6-Ethyl-2-methyloctanoic acid.

3.2.3. GC-MS Analysis Protocol

  • Injection: Inject 1 µL of the hexane extract containing the FAME derivative into the GC-MS system.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms)

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the methyl 6-ethyl-2-methyloctanoate peak based on its retention time and mass spectrum. The mass spectrum should exhibit characteristic fragments for a fatty acid methyl ester.

Data Presentation

The following table summarizes key quantitative parameters for the derivatization and analysis process.

ParameterValue/RangeNotes
Synthesis
Starting Material6-Ethyl-2-methyloctane-
Key ReagentPotassium PermanganateStrong oxidizing agent
Reaction Time~20 hoursFor oxidation
Expected YieldVariableDependent on reaction conditions
Derivatization
Starting Material6-Ethyl-2-methyloctanoic AcidSynthesized intermediate
Derivatizing Agent14% BF₃-MethanolFor esterification
Reaction Temperature60°CFor derivatization
Reaction Time30 minutesFor derivatization
GC-MS Analysis
Injection Volume1 µL-
GC Run Time~30 minutes-
Limit of Detection (LOD)Analyte dependentTypically in the low ng/mL range
Limit of Quantitation (LOQ)Analyte dependentTypically in the mid ng/mL range

Conclusion

The protocols detailed in these application notes provide a robust and reliable method for the analysis of the saturated hydrocarbon 6-Ethyl-2-methyloctane through a multi-step process of chemical synthesis and derivatization. By converting the non-polar alkane into a more polar and analyzable fatty acid methyl ester, researchers can leverage the sensitivity and specificity of GC-MS for accurate quantification and identification. These methods are applicable to a wide range of research, development, and quality control applications where the analysis of such branched-chain alkanes is required.

References

Application

Application Note: 6-Ethyl-2-methyloctane as a Reference Standard for Gas Chromatography (GC)

Introduction This application note provides a comprehensive overview and a detailed protocol for the use of 6-Ethyl-2-methyloctane as a reference standard for the calibration of analytical instruments, particularly Gas C...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a comprehensive overview and a detailed protocol for the use of 6-Ethyl-2-methyloctane as a reference standard for the calibration of analytical instruments, particularly Gas Chromatography (GC) systems. 6-Ethyl-2-methyloctane is a branched-chain alkane, and its specific physicochemical properties make it a suitable marker for qualitative and quantitative analyses in complex hydrocarbon mixtures, such as fuels, lubricants, and environmental samples. This document is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reproducible instrumental analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application. The key properties of 6-Ethyl-2-methyloctane are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1][2][3][4]
Molecular Weight 156.31 g/mol [1][3]
IUPAC Name 6-Ethyl-2-methyloctane[1][2]
CAS Number 62016-19-7[1][2][3][4]
Appearance Colorless liquid (presumed)General alkane properties
Boiling Point Not specified, but expected to be in the range of other C11 alkanesGeneral alkane properties
SMILES CCC(CC)CCCC(C)C[5]
InChIKey AZXGABNJUBNOHW-UHFFFAOYSA-N[2][4]

Applications

Due to its specific structure as a branched alkane, 6-Ethyl-2-methyloctane is a valuable reference standard in the following applications:

  • Retention Time Marker in Gas Chromatography: In the analysis of complex hydrocarbon mixtures, such as gasoline or diesel fuel, specific branched alkanes serve as excellent retention time markers to aid in the identification of other components.

  • Quantitative Analysis: By preparing a series of solutions with known concentrations of 6-Ethyl-2-methyloctane, a calibration curve can be generated to quantify its concentration in unknown samples.

  • System Suitability Testing: It can be used as a component in a standard mixture to verify the performance of a GC system, including resolution, peak shape, and detector response, before running analytical samples.

  • Detailed Hydrocarbon Analysis (DHA): In the petroleum industry, branched alkanes are key components that are identified and quantified to characterize crude oils and refined products.[6][7]

Experimental Protocol: Quantitative Analysis by GC-FID

This protocol outlines a representative method for the quantitative analysis of 6-Ethyl-2-methyloctane using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

4.1. Materials and Reagents

  • 6-Ethyl-2-methyloctane (purity ≥ 98%)

  • n-Hexane (or other suitable solvent, HPLC grade or higher)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • GC vials with caps

4.2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended for alkane analysis.[6] (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness)

  • Data acquisition and processing software

4.3. GC-FID Conditions

ParameterSetting
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Temperature 300 °C
Hydrogen Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

4.4. Preparation of Standard Solutions

The following diagram illustrates the workflow for preparing calibration standards.

G Workflow for Preparation of Calibration Standards cluster_0 Stock Solution Preparation cluster_1 Serial Dilution for Calibration Standards Stock Accurately weigh ~100 mg of 6-Ethyl-2-methyloctane Dissolve Dissolve in n-Hexane in a 10 mL volumetric flask Stock->Dissolve Stock_Sol Stock Solution (~10,000 µg/mL) Dissolve->Stock_Sol Dilute_1 Dilute Stock to create intermediate standards Stock_Sol->Dilute_1 Cal_Stds Prepare final calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in volumetric flasks Dilute_1->Cal_Stds Analyze GC Analysis Cal_Stds->Analyze Inject into GC General GC Analysis Workflow prep Sample and Standard Preparation instrument Instrument Setup (GC-FID Conditions) prep->instrument calibration Calibration Curve Generation instrument->calibration Inject Standards sample_analysis Unknown Sample Analysis instrument->sample_analysis Inject Samples calibration->sample_analysis data_acq Data Acquisition (Chromatogram) calibration->data_acq sample_analysis->data_acq data_proc Data Processing data_acq->data_proc Peak Integration quant Quantification (Concentration Calculation) data_proc->quant Apply Calibration Curve report Reporting quant->report

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Co-elution of 6-Ethyl-2-methyloctane Isomers

Welcome to the technical support center for resolving co-elution issues with 6-Ethyl-2-methyloctane and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues with 6-Ethyl-2-methyloctane and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging branched-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: Why are the isomers of 6-Ethyl-2-methyloctane difficult to separate using standard gas chromatography (GC) methods?

A1: The isomers of 6-Ethyl-2-methyloctane, all having the same chemical formula (C11H24), exhibit very similar physicochemical properties, such as boiling points and polarities. In gas chromatography, separation is primarily based on these properties. The subtle differences in the branching structure of these isomers lead to very similar interaction with the stationary phase of the GC column, often resulting in overlapping peaks or complete co-elution.

Q2: What is the first step I should take if I observe peak co-elution?

A2: The first step is to confirm that you are indeed observing co-elution. Look for signs of peak asymmetry, such as "shoulders" or broader-than-expected peaks.[1] If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the tailing edge of a peak is a strong indicator of co-eluting compounds.[1]

Q3: What are the key GC parameters I can adjust to improve the separation of 6-Ethyl-2-methyloctane isomers?

A3: To improve separation, you can manipulate several key GC parameters that influence chromatographic resolution. These include the column's stationary phase, column dimensions, oven temperature program, and carrier gas flow rate.[2][3][4] A systematic approach to optimizing these parameters is crucial for resolving closely eluting isomers.

Q4: When should I consider using a different GC column?

A4: You should consider changing your GC column when optimizing the temperature program and flow rate on your current column does not yield the desired separation. For separating branched-chain alkane isomers, a non-polar stationary phase is a good starting point. To enhance resolution, consider a column with a greater length, a smaller internal diameter, or a different stationary phase chemistry, such as a liquid crystalline phase, which can offer higher selectivity for isomers.[5][6]

Q5: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and when is it necessary?

A5: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that utilizes two different GC columns with different stationary phases to separate complex mixtures.[7][8] All the effluent from the first column is passed through a modulator to the second, shorter column.[7] This provides a much higher peak capacity and resolving power, making it an excellent choice when you are facing significant co-elution of isomers that cannot be resolved by a single-dimension GC method.[5][9][10][11]

Troubleshooting Guides

Guide 1: Optimizing a Single-Dimension GC Method for Isomer Separation

This guide provides a systematic approach to resolving co-eluting 6-Ethyl-2-methyloctane isomers by optimizing your existing GC method.

Problem: Poor resolution or complete co-elution of 6-Ethyl-2-methyloctane isomers.

Troubleshooting Workflow:

start Start: Co-elution Observed check_asymmetry Check for Peak Asymmetry and Mass Spectral Purity start->check_asymmetry optimize_temp Optimize Oven Temperature Program (Slower Ramp Rate) check_asymmetry->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow end_resolved Resolution Achieved optimize_temp->end_resolved Success change_column Change Column Dimensions (Longer Length, Smaller ID) optimize_flow->change_column optimize_flow->end_resolved Success change_phase Select a Different Stationary Phase (e.g., Liquid Crystalline) change_column->change_phase change_column->end_resolved Success consider_gcxgc Consider Advanced Techniques (GCxGC) change_phase->consider_gcxgc change_phase->end_resolved Success consider_gcxgc->end_resolved Success

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Data Presentation: Comparison of GC Method Parameters

ParameterStandard MethodOptimized Method 1Optimized Method 2
Column 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.25 µm film30 m x 0.18 mm ID, 0.18 µm film
Stationary Phase 5% Phenyl Polysiloxane5% Phenyl Polysiloxane5% Phenyl Polysiloxane
Oven Program 50°C (1 min), ramp 10°C/min to 250°C50°C (2 min), ramp 2°C/min to 200°C50°C (1 min), ramp 5°C/min to 220°C
Carrier Gas HeliumHeliumHydrogen
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Expected Resolution (Rs) < 1.0 (Co-elution)> 1.5 (Baseline Separation)> 1.5 (Baseline Separation)

Experimental Protocol: Optimized GC-FID for Alkane Isomer Analysis

  • Sample Preparation:

    • Accurately prepare a 10-100 µg/mL solution of the isomer mixture in a suitable solvent like hexane.

    • Include a series of n-alkane standards (e.g., C8-C20) for the determination of Kovats Retention Indices (KI).[12][13][14][15][16]

  • GC System and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane stationary phase.[17]

    • Inlet: 250°C, Split mode (50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 2°C/min to 200°C and hold for 10 minutes.

    • Detector: FID at 280°C.

  • Data Analysis:

    • Integrate all peaks of interest.

    • Calculate the resolution (Rs) between critical isomer pairs. An Rs value greater than 1.5 indicates baseline separation.[5]

    • Calculate the Kovats Retention Index for each isomer to aid in identification.

Guide 2: Implementing Comprehensive Two-Dimensional GC (GCxGC)

This guide provides an overview of when and how to implement GCxGC for the most challenging separations.

When to Use GCxGC:

  • When you have a highly complex sample containing numerous isomers.

  • When optimizing a single-dimension GC system fails to provide adequate resolution.[5]

  • When you need to separate different classes of hydrocarbons (e.g., branched alkanes from cycloalkanes) that co-elute in one dimension.

Experimental Workflow for GCxGC:

injector Injector column1 1st Dimension Column (e.g., Non-polar) injector->column1 modulator Modulator (Thermal or Flow-based) column1->modulator column2 2nd Dimension Column (e.g., Mid-polar) modulator->column2 detector Detector (e.g., FID, TOF-MS) column2->detector data_system Data System (2D Chromatogram) detector->data_system

Caption: A simplified workflow of a GCxGC system.

Data Presentation: Typical Column Sets for GCxGC Analysis of Hydrocarbons

ParameterFirst Dimension (¹D)Second Dimension (²D)
Stationary Phase Non-polar (e.g., 100% Dimethylpolysiloxane)Mid-polar (e.g., 50% Phenyl Polysiloxane)
Length 30 m1-2 m
Internal Diameter 0.25 mm0.1 mm
Film Thickness 0.25 µm0.1 µm

Experimental Protocol: GCxGC-FID for Detailed Hydrocarbon Analysis

  • Sample Preparation:

    • Prepare a 10-100 µg/mL solution of the sample in hexane.

  • GCxGC System and Conditions:

    • System: A GC system equipped with a modulator (thermal or flow-based) and a fast-acquisition detector (e.g., FID at 100 Hz).[10]

    • 1st Dimension Column: 30 m x 0.25 mm ID, 0.25 µm film, 100% Dimethylpolysiloxane.

    • 2nd Dimension Column: 1.5 m x 0.1 mm ID, 0.1 µm film, 50% Phenyl Polysiloxane.

    • Inlet: 280°C, Split mode (100:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (1 min), ramp at 2°C/min to 280°C.

    • Modulation Period: 6 seconds.

    • Detector: FID at 300°C.

  • Data Analysis:

    • Use specialized software to process the 2D chromatogram.

    • Identify and quantify individual isomers based on their position in the two-dimensional separation space.

By following these guidelines and protocols, you can systematically address and overcome the challenges associated with the co-elution of 6-Ethyl-2-methyloctane isomers, leading to more accurate and reliable analytical results.

References

Optimization

Improving peak resolution of 6-Ethyl-2-methyloctane in GC

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during gas chromatography (GC) experiments.

Topic: Improving Peak Resolution of 6-Ethyl-2-methyloctane

This guide focuses on optimizing the separation and improving the peak resolution of 6-Ethyl-2-methyloctane, a branched-chain alkane that can be challenging to resolve from other structurally similar isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak resolution or co-elution for 6-Ethyl-2-methyloctane with other isomers?

A1: Poor resolution of branched-chain alkane isomers like 6-Ethyl-2-methyloctane is a common challenge in gas chromatography. The primary reasons often involve suboptimal analytical conditions. Key factors influencing separation include the choice of GC column, oven temperature program, and carrier gas flow rate.[1][2] Since branched alkanes can have very similar boiling points, achieving good separation relies on leveraging subtle differences in their interactions with the stationary phase.[3]

Q2: What is the ideal GC column for separating 6-Ethyl-2-methyloctane?

A2: For the separation of non-polar compounds like 6-Ethyl-2-methyloctane, a non-polar stationary phase is recommended.[1][3][4] The principle of "like dissolves like" governs the separation, which is primarily based on boiling points.[1][3] A column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is an excellent choice.[1] To enhance resolution, consider the column dimensions. Longer columns and smaller internal diameters generally provide higher separation efficiency.[1][3]

Q3: How does the oven temperature program affect the resolution of 6-Ethyl-2-methyloctane?

A3: The temperature program is a critical parameter for separating compounds with a wide range of boiling points.[5] For closely eluting isomers like 6-Ethyl-2-methyloctane, a slow temperature ramp is beneficial as it enhances the separation.[1][6] Starting at a low initial oven temperature ensures that early-eluting compounds are well-separated.[6][7] Temperature programming helps to sharpen peaks, especially for later-eluting compounds, which improves sensitivity and resolution.[5][6]

Q4: My peaks for 6-Ethyl-2-methyloctane are tailing. What could be the cause and how can I fix it?

A4: Peak tailing, where the peak's trailing edge is broader than its leading edge, can be caused by either chemical or physical issues within the GC system.[8][9] For a non-polar compound like an alkane, tailing is often due to physical problems such as improper column installation (creating dead volumes), a poor column cut, or a contaminated inlet liner.[8][9][10] If only specific peaks are tailing, it might indicate chemical interactions with active sites in the system, possibly from contamination.[8] Regularly replacing the inlet liner and ensuring a clean, square column cut can mitigate these issues.[8][9]

Troubleshooting Guide: Poor Peak Resolution of 6-Ethyl-2-methyloctane

This guide provides a systematic approach to troubleshooting and improving the peak resolution of 6-Ethyl-2-methyloctane.

Problem: Co-eluting or Poorly Resolved Peaks

Step 1: Evaluate and Optimize the GC Column

The stationary phase and column dimensions are the most critical factors for separating isomers.

  • Action: Verify that you are using a non-polar capillary column.

  • Recommendation: If resolution is still poor, consider a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to increase theoretical plates and enhance separation efficiency.[1]

ParameterStandard RecommendationHigh-Resolution Recommendation
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane)Non-polar (e.g., 5% phenyl-95% dimethylpolysiloxane for potential selectivity differences)
Column Length 30 m60 m or longer
Internal Diameter 0.25 mm0.18 mm
Film Thickness 0.25 µm - 0.50 µm0.25 µm or thinner for better peak shape of high boiling point compounds

Step 2: Optimize the Oven Temperature Program

A well-designed temperature program can significantly improve the separation of closely boiling isomers.

  • Action: Review your current temperature program. A fast ramp rate can lead to co-elution.

  • Recommendation: Employ a "scouting gradient" with a slow ramp rate (e.g., 5 °C/min) to determine the optimal separation conditions.[1][6] Start with a low initial temperature (e.g., 40°C) to resolve early eluting compounds.[1][6]

ParameterInitial SuggestionOptimization Strategy
Initial Temperature 40°C, hold for 2 minLower the initial temperature if early peaks are co-eluting.[6]
Ramp Rate 10°C/minDecrease to 2-5°C/min to improve separation of closely eluting isomers.
Final Temperature 300°CEnsure the final temperature is high enough to elute all components.

Step 3: Adjust Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency.

  • Action: Check the current flow rate or pressure of your carrier gas (Helium or Hydrogen).

  • Recommendation: Set the carrier gas to its optimal linear velocity. Operating too far above the optimum will decrease resolution.

Step 4: Check for and Address Peak Shape Issues

Poor peak shape (e.g., tailing or fronting) will inherently reduce resolution.

  • Action: Examine the peak shape of 6-Ethyl-2-methyloctane and other compounds in the chromatogram.

  • Recommendation: If peaks are tailing, refer to the troubleshooting workflow below. Common solutions include replacing the inlet liner and septum, and ensuring a proper column installation.[8][9]

Experimental Protocols

Protocol 1: GC Column Installation
  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Column Cutting: Using a ceramic scoring wafer, make a clean, 90-degree cut of the capillary column. Inspect the cut with a magnifying glass to ensure it is flat and free of jagged edges.[8]

  • Installation: Thread the column through the inlet nut and ferrule. Insert the column into the inlet to the depth recommended by the GC manufacturer.

  • Tightening: Tighten the nut until it is finger-tight, and then use a wrench to tighten it an additional half-turn.

  • Leak Check: Restore the carrier gas flow and perform an electronic leak check at the inlet fitting.

  • Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

Protocol 2: Inlet Liner and Septum Replacement
  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas.

  • Septum Replacement: Unscrew the retaining nut, remove the old septum, and replace it with a new one. Do not overtighten the nut.[8]

  • Liner Replacement: Remove the inlet fittings to access the liner. Carefully remove the old liner with forceps.

  • Installation of New Liner: Place a new, deactivated liner in the same orientation.

  • Reassembly: Reassemble the inlet, ensuring all connections are secure.

  • Leak Check: Restore carrier gas flow and perform a leak check.

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Poor Peak Resolution Start Poor Resolution or Co-elution Observed Check_Column Step 1: Evaluate GC Column (Phase, Dimensions) Start->Check_Column Check_Temp Step 2: Optimize Temperature Program (Initial Temp, Ramp Rate) Check_Column->Check_Temp If resolution is still poor Check_Flow Step 3: Adjust Carrier Gas Flow Rate Check_Temp->Check_Flow If resolution is still poor Check_Peak_Shape Step 4: Inspect Peak Shape Check_Flow->Check_Peak_Shape If resolution is still poor Tailing_Observed Peak Tailing or Broadening? Check_Peak_Shape->Tailing_Observed Resolution_Improved Resolution Improved Tailing_Observed->Resolution_Improved No Troubleshoot_Tailing Perform Inlet Maintenance (See Protocol 2) Tailing_Observed->Troubleshoot_Tailing Yes Troubleshoot_Tailing->Check_Peak_Shape

Caption: A logical workflow for troubleshooting poor peak resolution in GC.

GC_Parameter_Optimization cluster_1 Key Parameter Relationships for Improved Resolution Resolution Improved Peak Resolution Column Column Selection Longer_Column Longer Length Column->Longer_Column Smaller_ID Smaller ID Column->Smaller_ID Temp_Prog Temperature Program Slow_Ramp Slower Ramp Rate Temp_Prog->Slow_Ramp Low_Initial_T Lower Initial Temp Temp_Prog->Low_Initial_T Carrier_Gas Carrier Gas Optimal_Flow Optimal Linear Velocity Carrier_Gas->Optimal_Flow Longer_Column->Resolution Smaller_ID->Resolution Slow_Ramp->Resolution Low_Initial_T->Resolution Optimal_Flow->Resolution

Caption: Key GC parameters and their influence on peak resolution.

References

Troubleshooting

Technical Support Center: Analysis of 6-Ethyl-2-methyloctane

Welcome to the technical support center for the analysis of 6-Ethyl-2-methyloctane. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Ethyl-2-methyloctane. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments. The following information is based on established principles for the analysis of branched-chain alkanes and other volatile organic compounds (VOCs) using gas chromatography-mass spectrometry (GC-MS), as specific data for 6-Ethyl-2-methyloctane is limited.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 6-Ethyl-2-methyloctane?

A1: A matrix effect is the alteration of an analyte's analytical signal (enhancement or suppression) due to the co-eluting components of the sample matrix. In the context of analyzing 6-Ethyl-2-methyloctane, which is a volatile hydrocarbon, matrix effects in GC-MS can arise from several sources:

  • Non-volatile residue: High molecular weight compounds from the sample (e.g., lipids, proteins) can deposit in the GC inlet liner. These residues can create active sites that trap the analyte or, conversely, release interfering compounds.

  • Ion Source Competition: Co-eluting compounds from the matrix can compete with the analyte for ionization in the mass spectrometer's ion source, leading to signal suppression.

  • Column Bleed: High temperatures can cause the stationary phase of the GC column to degrade and "bleed," which can contribute to background noise and interfere with analyte detection.

These effects can lead to inaccurate quantification, poor reproducibility, and a decreased signal-to-noise ratio.

Q2: I am observing low recovery and poor peak shape for 6-Ethyl-2-methyloctane. What are the likely causes and how can I troubleshoot this?

A2: Low recovery and poor peak shape (e.g., tailing or fronting) are common issues when analyzing volatile compounds in complex matrices.

  • Possible Causes:

    • Active Sites in the GC Inlet: The analyte may be interacting with active sites in the glass liner of the GC inlet, leading to peak tailing and analyte loss.

    • Matrix Overload: Injecting too much of a "dirty" sample can contaminate the inlet and the head of the analytical column.

    • Inappropriate Sample Preparation: The chosen extraction method may not be efficient for a volatile, non-polar compound like 6-Ethyl-2-methyloctane from your specific sample matrix.

  • Troubleshooting Steps:

    • Inlet Maintenance: Deactivate the inlet liner by silylating it, or use a liner with a built-in glass wool plug to trap non-volatile matrix components. Regularly replace the liner and septum.

    • Optimize Sample Preparation: Consider a more effective sample cleanup or extraction method. For a volatile compound, Headspace (HS) or Solid-Phase Microextraction (SPME) are excellent choices as they leave non-volatile matrix components behind.

    • Method Validation: Ensure that your analytical method is validated for the specific matrix you are working with. This includes assessing recovery, linearity, and limits of detection.

Q3: How can I effectively minimize matrix effects during sample preparation?

A3: The most effective way to combat matrix effects is to remove interfering components before analysis. For a volatile compound like 6-Ethyl-2-methyloctane, consider the following techniques:

  • Headspace Analysis (HS): This technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC. This is highly effective at leaving non-volatile matrix components behind.

  • Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. The analytes adsorb to the fiber, which is then transferred to the GC inlet for desorption and analysis. This technique both extracts and concentrates the analyte while minimizing matrix interference.

  • Matrix-Matched Calibration: If sample cleanup is insufficient, a matrix-matched calibration curve can be used. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by the matrix.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of 6-Ethyl-2-methyloctane.

Problem Potential Cause Recommended Solution
Signal Suppression (Lower than expected analyte response) Co-eluting matrix components are competing for ionization in the MS source.1. Improve chromatographic separation by optimizing the GC temperature program. \n 2. Enhance sample cleanup using SPME or a more selective liquid-liquid extraction. \n 3. Use an isotopically labeled internal standard to correct for signal loss. \n 4. Prepare calibration standards using the matrix-matched method.
Poor Reproducibility (High %RSD) Inconsistent matrix effects from sample to sample. Contamination of the GC inlet.1. Perform regular maintenance on the GC inlet (replace liner and septum). \n 2. Homogenize samples thoroughly before extraction. \n 3. Automate the sample preparation process if possible to reduce human error. \n 4. Ensure the internal standard is added at the very beginning of the sample preparation process.
Peak Tailing Active sites in the GC system (liner, column) are interacting with the analyte.1. Use a deactivated (silylated) inlet liner. \n 2. Trim the first few centimeters of the analytical column to remove accumulated non-volatile residue. \n 3. Condition the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Headspace-GC-MS (HS-GC-MS) for Analysis in Biological Fluids

This protocol is suitable for analyzing 6-Ethyl-2-methyloctane in matrices like blood plasma or urine.

  • Sample Preparation:

    • Pipette 1 mL of the biological fluid into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to "salt out" the volatile analytes, increasing their partitioning into the headspace.

    • Add an internal standard (e.g., an isotopically labeled version of the analyte or a similar branched-chain alkane not present in the sample).

    • Immediately seal the vial with a magnetic crimp cap.

  • HS Autosampler Conditions:

    • Incubation Temperature: 80°C

    • Incubation Time: 15 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL of the headspace gas

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 40°C for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 6-Ethyl-2-methyloctane for enhanced sensitivity and selectivity.

Visualizations

G Diagram 1: HS-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Vial 2. Add to Headspace Vial with Salt Sample->Vial IS 3. Add Internal Standard Vial->IS Seal 4. Crimp and Seal IS->Seal HS 5. Headspace Incubation & Injection Seal->HS GC 6. GC Separation HS->GC MS 7. MS Detection GC->MS Integration 8. Peak Integration MS->Integration Quant 9. Quantification Integration->Quant G Diagram 2: Logic of Matrix Effects cluster_cause Causes cluster_effect Effects Matrix Complex Sample Matrix (e.g., Lipids, Proteins) Suppression Signal Suppression Matrix->Suppression Ion Competition Enhancement Signal Enhancement Matrix->Enhancement Analyte Protection Inaccuracy Inaccurate Quantification Suppression->Inaccuracy Enhancement->Inaccuracy

Optimization

Addressing signal suppression of 6-Ethyl-2-methyloctane in mass spectrometry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the analysis of 6-Ethyl-2-methyloctane using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS and why is it a concern for the analysis of 6-Ethyl-2-methyloctane?

A1: Signal suppression, a type of matrix effect, is the reduction of the ionization efficiency of a target analyte, such as 6-Ethyl-2-methyloctane, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate and unreliable quantitative results, decreased sensitivity, and poor reproducibility in your assay.[1] For a nonpolar compound like 6-Ethyl-2-methyloctane, matrix components can interfere with the ionization process in the mass spectrometer's source, leading to a weaker signal than expected.[3]

Q2: How can I determine if signal suppression is affecting my 6-Ethyl-2-methyloctane analysis?

A2: A common method to assess signal suppression is to compare the signal response of 6-Ethyl-2-methyloctane in a neat solvent to its response in a sample matrix extract. A significantly lower signal in the matrix indicates suppression.[4] Another technique is the post-column infusion experiment, where a constant flow of 6-Ethyl-2-methyloctane solution is introduced into the MS detector after the LC column. Injection of a blank matrix extract will show a dip in the baseline signal if interfering compounds are eluting at that retention time.[5]

Q3: Which ionization technique is generally more suitable for a nonpolar compound like 6-Ethyl-2-methyloctane to minimize signal suppression?

A3: For nonpolar compounds like 6-Ethyl-2-methyloctane, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI).[6][7] APCI utilizes a gas-phase ionization mechanism, which is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI's liquid-phase ionization.[1][8]

Q4: Can the choice of mobile phase additives affect signal suppression for 6-Ethyl-2-methyloctane?

A4: Yes, mobile phase additives can influence signal suppression. While often used to improve chromatography, some additives can compete with the analyte for ionization. It is recommended to use volatile, LC-MS grade additives at the lowest effective concentration.[9]

Q5: How can a stable isotope-labeled (SIL) internal standard help in addressing signal suppression?

A5: A SIL internal standard for 6-Ethyl-2-methyloctane would have nearly identical chemical and physical properties. This means it will co-elute and experience similar levels of ion suppression as the analyte. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by signal suppression can be effectively compensated for, leading to more accurate and precise results.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating signal suppression for 6-Ethyl-2-methyloctane.

Guide 1: Initial Assessment of Signal Suppression

If you suspect signal suppression is impacting your analysis of 6-Ethyl-2-methyloctane, follow these steps to confirm and quantify the effect.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare a 6-Ethyl-2-methyloctane standard solution in a neat solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Prepare a blank matrix sample by performing your sample extraction procedure on a matrix that does not contain 6-Ethyl-2-methyloctane.

  • Spike the blank matrix extract with the 6-Ethyl-2-methyloctane standard solution to the same final concentration as the neat standard.

  • Analyze both the neat standard and the matrix-spiked standard by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

Data Presentation: Interpreting Matrix Effect Results

Matrix Effect (%)InterpretationRecommended Action
80 - 120%Minimal to no significant matrix effect.Proceed with the current method.
50 - 79% or 121 - 150%Moderate signal suppression or enhancement.Proceed to Troubleshooting Guide 2.
< 50% or > 150%Severe signal suppression or enhancement.Proceed to Troubleshooting Guides 2 and 3.
Guide 2: Optimizing Chromatographic Conditions

If moderate to severe signal suppression is confirmed, optimizing the liquid chromatography method is a primary strategy to separate 6-Ethyl-2-methyloctane from interfering matrix components.

Methodology: Chromatographic Optimization

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between 6-Ethyl-2-methyloctane and the region of ion suppression identified from the post-column infusion experiment.

  • Column Selection: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column for nonpolar compounds) to alter selectivity and improve separation from matrix interferences.

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting interferences.

Guide 3: Enhancing Sample Preparation

For severe signal suppression, improving the sample preparation method to remove matrix interferences before LC-MS analysis is crucial.[10]

Experimental Protocols: Advanced Sample Cleanup

  • Liquid-Liquid Extraction (LLE): Utilize an immiscible organic solvent to selectively extract the nonpolar 6-Ethyl-2-methyloctane from the aqueous sample matrix. Adjusting the pH of the aqueous phase can further improve the selectivity of the extraction.[11]

  • Solid-Phase Extraction (SPE): Employ a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent). Condition the cartridge, load the sample, wash away polar interferences, and then elute 6-Ethyl-2-methyloctane with a nonpolar solvent.

  • Supported Liquid Extraction (SLE): This technique involves adsorbing the aqueous sample onto a diatomaceous earth support. A water-immiscible organic solvent is then used to elute the nonpolar analytes, leaving polar interferences behind.[12]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation8545
Liquid-Liquid Extraction9275
Solid-Phase Extraction9590

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for addressing signal suppression.

Start Suspected Signal Suppression Assess Assess Matrix Effect (Guide 1) Start->Assess Moderate Moderate Suppression? Assess->Moderate Severe Severe Suppression? Moderate->Severe No OptimizeLC Optimize Chromatography (Guide 2) Moderate->OptimizeLC Yes ImproveSP Improve Sample Prep (Guide 3) Severe->ImproveSP Yes End Method Optimized Severe->End No Reassess Re-assess Matrix Effect OptimizeLC->Reassess ImproveSP->Reassess Reassess->Moderate

Caption: A workflow for troubleshooting signal suppression.

cluster_LC LC System cluster_MS Mass Spectrometer Analyte 6-Ethyl-2-methyloctane Column LC Column Analyte->Column Matrix Matrix Components Matrix->Column IonSource Ion Source (e.g., APCI) Column->IonSource Co-elution Suppression Signal Suppression (Competition for Ionization) IonSource->Suppression Detector Detector Suppression->Detector Reduced Analyte Signal

References

Troubleshooting

Technical Support Center: Optimization of Injection Parameters for Volatile Alkanes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of volatile alkanes by gas chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of volatile alkanes, offering systematic approaches to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in the GC analysis of alkanes where the back half of the chromatographic peak is wider than the front half. Conversely, peak fronting, which is less common for alkanes, results in a leading edge that is broader than the trailing edge.

Possible Causes and Solutions:

  • Active Sites in the System: Active sites, such as silanol (B1196071) groups in the injector liner or on the column, can interact with analytes, leading to peak tailing.[1][2]

    • Solution: Use a deactivated inlet liner, potentially with glass wool, to ensure homogeneous vaporization and trap non-volatile residues.[3] If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can be beneficial.[3]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can cause peak broadening and tailing.[1][2]

    • Solution: Regularly bake out the column at its maximum allowable temperature.[3] If the issue persists, trim the inlet side of the column.[3]

  • Improper Column Installation: Incorrect installation of the column into the injector or detector can lead to dead volume and peak distortion.

    • Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion depth into both the inlet and detector.[1]

  • Low Injector Temperature: An injector temperature that is too low can result in slow or incomplete vaporization of the sample.

    • Solution: Increase the injector temperature to ensure efficient and rapid sample vaporization.[3]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes System-wide issue likely q1->a1_yes Yes a1_no Analyte-specific issue likely q1->a1_no No check_liner Inspect and replace inlet liner and septum a1_yes->check_liner deactivate Use deactivated liner and column a1_no->deactivate check_column Trim GC column (front end) check_liner->check_column check_temp Optimize injector and oven temperatures check_column->check_temp end Problem Resolved check_temp->end deactivate->end

A troubleshooting workflow for addressing peak tailing in GC analysis.
Issue 2: Poor Resolution Between Alkane Peaks

Inadequate separation between adjacent alkane peaks can compromise accurate quantification.

Possible Causes and Solutions:

  • Suboptimal Temperature Program: A rapid temperature ramp may not provide sufficient time for the separation of analytes with similar boiling points.[3]

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to enhance the interaction of analytes with the stationary phase.[2][3]

  • Incorrect Carrier Gas Flow Rate: An inappropriate flow rate can lead to band broadening and reduced resolution.[2]

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[3] Hydrogen often allows for faster analysis times without a significant loss of resolution compared to helium.[3]

  • Inadequate Column Selection: The choice of the GC column is critical for separating alkanes. For optimal separation, a non-polar column is ideal.[2]

    • Solution: Utilize a non-polar stationary phase, such as 100% dimethylpolysiloxane. For complex samples, consider a longer column (e.g., 30-60 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm).[2]

Logical Relationship for Improving Resolution:

G start Poor Resolution ramp_rate Decrease Temperature Ramp Rate start->ramp_rate flow_rate Optimize Carrier Gas Flow Rate start->flow_rate column_dims Select Appropriate Column Dimensions start->column_dims end Improved Resolution ramp_rate->end flow_rate->end column_dims->end

Key parameters to adjust for improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal injection technique for volatile alkanes: split or splitless?

The choice between split and splitless injection depends on the concentration of the analytes in your sample.[4]

  • Split Injection: This technique is suitable for high-concentration samples, as it introduces only a portion of the sample to the column, preventing column overload.[4] Split injection is characterized by higher flow rates in the inlet, leading to sharp, narrow peaks.[5]

  • Splitless Injection: This method is ideal for trace analysis because it transfers nearly the entire sample to the column, maximizing sensitivity.[4][5]

FeatureSplit InjectionSplitless Injection
Sample Concentration HighLow (Trace)
Sensitivity LowerHigher
Peak Shape NarrowerCan be broader
Primary Use Quantitative analysis of concentrated samplesTrace-level analysis

Q2: What are the recommended starting parameters for a GC method for volatile alkanes?

The following table provides a good starting point for method development. These parameters should be optimized for your specific application.

ParameterRecommended ValueRationale
Injector Type Split/SplitlessVersatile for various sample concentrations.[3]
Injector Temperature 280 - 320 °CEnsures complete vaporization of a wide range of alkanes.[3]
Liner Type Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[3]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis.[3]
Flow Rate 1-2 mL/minA common starting point for optimization.[3]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[3]
Column Phase 100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes.[3]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column providing good efficiency and capacity.[3]

Q3: How can I prevent contamination when analyzing volatile alkanes?

Contamination can arise from various sources, including the carrier gas, septum, and sample handling.

  • Septum Bleed: Volatile compounds can be released from the injector septum at high temperatures, appearing as distinct peaks in the chromatogram.[6]

    • Solution: Replace the septum regularly, for example, after every 50-100 injections.[6]

  • Column Bleed: This results from the degradation of the column's stationary phase and typically manifests as a rising baseline with increasing oven temperature.[6]

    • Solution: Ensure the use of high-purity carrier gas and avoid exceeding the column's maximum operating temperature.

  • Solvent Contamination: Solvents used for sample preparation can introduce impurities.

    • Solution: Always run a solvent blank to check for contamination.[3]

Experimental Protocols

Protocol 1: Inlet Liner and Septum Replacement

This protocol outlines the routine maintenance procedure for replacing the inlet liner and septum.

  • Cool Down: Ensure the GC inlet temperature is below 50°C.[1]

  • Turn Off Carrier Gas: Stop the flow of the carrier gas to the inlet.[1]

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.[1]

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.[1]

  • Access Liner: Proceed to access the liner by removing the appropriate fittings as per your instrument's manual.[1]

  • Remove Old Liner: Carefully remove the old liner using forceps, noting its orientation.[1]

  • Install New Liner: Place a new, deactivated liner in the same orientation as the old one.[1]

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.[1]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.[1]

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.[1]

Experimental Workflow for Inlet Maintenance:

G A Cool Down Inlet B Turn Off Carrier Gas A->B C Replace Septum B->C D Replace Liner C->D E Reassemble Inlet D->E F Restore Gas Flow and Leak Check E->F G Equilibrate System F->G

A step-by-step workflow for inlet liner and septum replacement.
Protocol 2: Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column.

  • Cool Down System: Ensure the GC oven, inlet, and detector are at room temperature.[1]

  • Turn Off Carrier Gas: Stop the carrier gas flow.[1]

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Trim Column: Using a ceramic scoring wafer or a capillary column cutting tool, score the column at the desired length (typically 10-20 cm from the inlet end).

  • Clean Cut: Make a clean, square cut. Inspect the cut with a magnifying glass to ensure it is flat and free of jagged edges.[1]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.[1]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.[1]

  • Condition Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[1]

References

Optimization

Column selection for the analysis of branched-chain alkanes

Welcome to the Technical Support Center for Chromatographic Analysis. This guide is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate Gas Chromatography (GC) colu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This guide is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate Gas Chromatography (GC) column for the analysis of branched-chain alkanes and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is column selection critical for analyzing branched-chain alkanes?

A1: Branched-chain alkanes often exist as complex mixtures of structurally similar isomers with very close boiling points. The choice of GC column, particularly the stationary phase, is the most critical factor for achieving the necessary resolution to separate these isomers. An unsuitable column can lead to co-elution, making accurate identification and quantification impossible. The primary goal is to select a stationary phase that can differentiate between the subtle structural differences of the isomers.

Q2: What is the most common type of GC column for branched-chain alkane analysis?

A2: Non-polar stationary phases are the industry standard for separating alkanes.[1] Separation on these columns is primarily based on the boiling points of the compounds.[1] Since branching typically lowers an alkane's boiling point compared to its linear counterpart with the same carbon number, branched isomers will generally elute earlier. Common non-polar phases are based on polydimethylsiloxane (B3030410) (PDMS).

Q3: How do column dimensions (length, ID, film thickness) affect my separation?

A3: Column dimensions are crucial for optimizing resolution, analysis time, and sample capacity.

  • Length: Longer columns provide more theoretical plates, which increases resolving power. For highly complex mixtures of isomers, longer columns (e.g., 60 m or 100 m) are recommended to achieve baseline separation.[1]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (narrower peaks) and thus better resolution.[2] However, they have a lower sample capacity.

  • Film Thickness: Thicker films increase analyte retention, which is useful for analyzing highly volatile compounds (short-chain alkanes) as it may eliminate the need for sub-ambient oven temperatures.[2] For high-boiling-point branched alkanes, a standard or thinner film is typically used to avoid excessively long run times and potential column bleed.

Q4: Can specialized stationary phases improve the separation of challenging isomers?

A4: Yes. While standard non-polar phases are effective, certain mixtures may require columns with unique selectivity. For instance, liquid crystalline stationary phases are known for their exceptional ability to separate positional and structural isomers based on molecular shape and rigidity, which can be highly effective for complex hydrocarbon mixtures.[3][4]

Troubleshooting Guide

Problem: Poor Resolution or Co-elution of Branched Alkanes

Q5: My branched alkanes are co-eluting with their linear isomers or with each other. What should I do?

A5: Co-elution of closely related alkanes is a common challenge. Here are several steps to troubleshoot this issue:

  • Optimize the Temperature Program: A slower oven temperature ramp rate (e.g., 1-3°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks.[5]

  • Check Column Choice: Ensure you are using a column with appropriate selectivity. A standard non-polar column is a good start, but for very similar isomers, a longer column or a different stationary phase may be needed.

  • Reduce Injection Volume: Column overload can cause peak broadening and a loss of resolution.[6] Try reducing the injection volume or diluting the sample.

  • Use a Longer Column: If available, switching to a longer column (e.g., from 30 m to 60 m) will increase the overall efficiency and improve separation.[7]

Problem: Poor Peak Shape (Tailing or Fronting)

Q6: All of my peaks, including the solvent peak, are tailing. What is the cause?

A6: When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system rather than a chemical interaction.[8][9]

  • Improper Column Installation: The column may be installed too high or too low in the inlet, creating unswept (dead) volumes.[8][9] Reinstall the column according to the manufacturer's instructions.

  • Poor Column Cut: A jagged or uneven column cut can cause turbulence in the carrier gas flow path.[8][10] Always use a ceramic scoring wafer to create a clean, 90° cut and inspect it with a magnifying lens.[8]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt flow uniformity.[8] Perform a leak check.

Q7: Only some of my branched alkane peaks are tailing. What does this suggest?

A7: If only specific analyte peaks are tailing, the cause is more likely due to chemical interactions or contamination.[8]

  • Active Sites: Although alkanes are non-polar, active sites (exposed silanol (B1196071) groups) in the inlet liner or on the column itself can cause peak tailing.[8][10] Use a fresh, deactivated inlet liner and trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[10]

  • Column Contamination: Buildup of non-volatile residue from previous samples on the column can lead to peak tailing.[8] Trimming the column is often the best solution.

Column Selection and Data

The following table summarizes common stationary phases used for alkane analysis.

Stationary Phase TypeChemical CompositionPolarityMax Temp (°C)Primary Application for Branched Alkanes
DB-1 / Rtx-1 100% DimethylpolysiloxaneNon-Polar325/350General purpose, separation by boiling point. Good first choice.
DB-5 / Rtx-5MS (5%-Phenyl)-methylpolysiloxaneNon-Polar325/350Slightly more polar than 100% PDMS, excellent inertness, good for GC-MS.[1]
DB-5ht (5%-Phenyl)-methylpolysiloxaneNon-Polar400High-temperature applications for high molecular weight hydrocarbons (waxes).[1]
Liquid Crystalline Varies (e.g., Nematic)Mid-PolarVariesHigh selectivity for separating structural and positional isomers.[3][4]
Experimental Protocols
Protocol 1: GC Column Conditioning

Objective: To remove volatile contaminants and ensure a stable baseline before analysis.

Methodology:

  • Installation: Install the column in the GC inlet but leave the detector end disconnected.

  • Purge: Set the oven temperature to ambient (e.g., 40°C) and purge the column with high-purity carrier gas (Helium or Hydrogen) for 15-30 minutes. This removes any oxygen from the column.

  • Heating Program: Check the column's maximum allowable temperature. Set the oven temperature to 20°C above the highest temperature you will use in your analytical method, but do not exceed the column's maximum limit.

  • Conditioning: Hold at this temperature for 1-2 hours. For MS detectors, monitor the baseline bleed profile until it becomes low and stable.

  • Cool Down & Connect: Cool the oven down, turn off the carrier gas, and connect the column to the detector.

  • Equilibration: Restore gas flow and run a blank temperature program to ensure the baseline is stable and free of ghost peaks.

Protocol 2: General GC-FID Method for C10-C30 Alkanes

Objective: A starting point for developing a method for the analysis of mid-to-high range branched alkanes.

ParameterSettingRationale
Column DB-5 type, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column for hydrocarbon analysis.
Carrier Gas HeliumConstant flow mode at 1.2 mL/min.
Inlet Split/SplitlessSplit mode, 280°C, Split ratio 50:1.
Injection Volume 1 µLPrevents column overload.
Oven Program 50°C (hold 2 min), ramp 5°C/min to 320°C (hold 10 min)Initial hold separates volatile components; slow ramp resolves complex isomers.
Detector FID340°C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min.

Visual Workflows

ColumnSelectionWorkflow start Start: Define Alkane Range (e.g., C10-C20, C20-C40) complexity Assess Sample Complexity (Few vs. Many Isomers) start->complexity col_choice Select Stationary Phase complexity->col_choice Many Isomers complexity->col_choice Few Isomers nonpolar Standard Non-Polar (e.g., 5% Phenyl PDMS) Separates by boiling point. col_choice->nonpolar General Purpose specialty Specialty Phase (e.g., Liquid Crystal) Separates by molecular shape. col_choice->specialty Challenging Isomers dims Select Column Dimensions nonpolar->dims specialty->dims standard_dims Standard: 30m x 0.25mm Good for routine analysis. dims->standard_dims Routine high_res_dims High Resolution: >60m x 0.25mm For highly complex mixtures. dims->high_res_dims High Complexity optimize Optimize Method (Temp Program, Flow Rate) standard_dims->optimize high_res_dims->optimize end Analysis Complete optimize->end

Caption: Workflow for selecting a GC column for branched-chain alkane analysis.

TroubleshootingPeakTailing start Symptom: Peak Tailing Observed which_peaks Are ALL peaks tailing (including solvent)? start->which_peaks all_tail Potential Cause: Physical System Issue which_peaks->all_tail Yes some_tail Potential Cause: Chemical Activity / Contamination which_peaks->some_tail No, only specific peaks check_install Solution 1: Check Column Installation (Inlet & Detector) all_tail->check_install check_cut Solution 2: Recut Column Ends (Ensure 90° angle) all_tail->check_cut check_leaks Solution 3: Perform System Leak Check all_tail->check_leaks trim_col Solution 1: Trim 10-20 cm from front of column some_tail->trim_col replace_liner Solution 2: Replace Inlet Liner with a new, deactivated one some_tail->replace_liner

Caption: Troubleshooting workflow for peak tailing in alkane GC analysis.

References

Troubleshooting

Troubleshooting poor recovery of 6-Ethyl-2-methyloctane during sample preparation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 6-Ethyl-2-methyloctane d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 6-Ethyl-2-methyloctane during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 6-Ethyl-2-methyloctane that influence its recovery?

A1: 6-Ethyl-2-methyloctane is a semi-volatile, nonpolar, and hydrophobic branched alkane. Its key physicochemical properties are summarized below. These characteristics dictate the choice of extraction and concentration techniques. Its volatility makes it susceptible to loss during solvent evaporation steps, while its hydrophobicity determines its affinity for different solvents and sorbents used in extraction.

Physicochemical Properties of 6-Ethyl-2-methyloctane

Property Value Implication for Sample Prep
Molecular Formula C₁₁H₂₄ -
Molecular Weight 156.31 g/mol [1] Indicates its semi-volatile nature.
XLogP3 5.6[1] High hydrophobicity; prefers nonpolar environments.
Boiling Point Data not readily available, but expected to be in the range of similar C11 alkanes (approx. 190-200 °C) Susceptible to evaporation at elevated temperatures.

Q2: I'm observing low recovery of 6-Ethyl-2-methyloctane. What are the most common causes?

A2: Low recovery of this compound is typically due to one or more of the following factors:

  • Evaporative Losses: Significant loss during solvent evaporation or concentration steps due to its volatility.

  • Inappropriate Solvent/Sorbent Choice: Using solvents or solid-phase extraction (SPE) sorbents that have a low affinity for a nonpolar compound like 6-Ethyl-2-methyloctane.

  • Inefficient Extraction: Incomplete partitioning from the sample matrix into the extraction solvent during liquid-liquid extraction (LLE) or breakthrough during sample loading in SPE.

  • Adsorption to Surfaces: The compound may adsorb to glass or plasticware, especially if the sample is stored for extended periods.

Below is a general troubleshooting workflow to diagnose the source of low recovery.

Troubleshooting Workflow for Low Recovery Troubleshooting Workflow for Poor 6-Ethyl-2-methyloctane Recovery start Low Recovery Observed check_evaporation Review Solvent Evaporation Step start->check_evaporation check_extraction Evaluate Extraction Method (SPE or LLE) start->check_extraction check_standards Verify Standard Concentration & Stability start->check_standards evaporation_issues Issue: Evaporative Loss - Temperature too high? - Gas flow too strong? - Evaporated to dryness? check_evaporation->evaporation_issues extraction_issues Issue: Inefficient Extraction - Incorrect solvent/sorbent? - Improper pH? - Insufficient mixing/elution? check_extraction->extraction_issues standards_issues Issue: Standard Integrity - Standard degraded? - Incorrect dilution? check_standards->standards_issues solution_evaporation Solution: - Lower temperature - Use gentle nitrogen stream - Avoid complete dryness - Use a solvent with a lower boiling point for exchange evaporation_issues->solution_evaporation Yes solution_extraction Solution: - SPE: Use C18/nonpolar sorbent - LLE: Use nonpolar solvent (e.g., hexane) - Optimize solvent volumes and mixing - Ensure complete elution in SPE extraction_issues->solution_extraction Yes solution_standards Solution: - Prepare fresh standards - Verify dilutions standards_issues->solution_standards Yes end_node Re-analyze and Assess Recovery solution_evaporation->end_node solution_extraction->end_node solution_standards->end_node

Caption: A flowchart to diagnose and resolve common issues leading to poor recovery of 6-Ethyl-2-methyloctane.

Troubleshooting Guides

Issue 1: Poor Recovery after Solid-Phase Extraction (SPE)

Question: My recovery of 6-Ethyl-2-methyloctane is low after using a C18 SPE cartridge. What can I do to improve it?

Answer: Low recovery in reversed-phase SPE for a nonpolar compound like 6-Ethyl-2-methyloctane can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

1. Sorbent and Sample Loading:

  • Sorbent Choice: C18 (octadecyl-bonded silica) is a suitable choice for retaining hydrophobic compounds like 6-Ethyl-2-methyloctane from aqueous samples. Ensure the cartridge is not expired.

  • Sample Pre-treatment: For aqueous samples, ensure the pH is neutral. No pH adjustment is typically needed for alkanes. If your sample is in an organic solvent, it must be a non-polar solvent to ensure retention on the polar sorbent.

  • Sample Loading Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent. A flow rate of 1-2 mL/min is recommended.

2. Washing Step:

  • Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. For a C18 cartridge, a wash with a low percentage of organic solvent in water (e.g., 5-10% methanol (B129727) in water) is a good starting point. Avoid washing with strong organic solvents.

3. Elution Step:

  • Elution Solvent Choice: A non-polar solvent is required to disrupt the hydrophobic interactions between 6-Ethyl-2-methyloctane and the C18 sorbent. Use solvents like hexane (B92381), dichloromethane (B109758), or a mixture thereof.

  • Elution Volume: Incomplete elution is a common cause of low recovery. Ensure you are using a sufficient volume of elution solvent. Try eluting with two consecutive smaller volumes (e.g., 2 x 1 mL) instead of one large volume to improve efficiency.

  • Soak Step: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can improve the recovery of strongly retained compounds.

Experimental Protocol: SPE of 6-Ethyl-2-methyloctane from a Water Sample

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of hexane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the 6-Ethyl-2-methyloctane from the cartridge with 2 x 2 mL of hexane. Collect the eluate.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge (Hexane -> Methanol -> Water) Load 2. Load Sample (1-2 mL/min) Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen Stream) Wash->Dry Elute 5. Elute Analyte (2 x 2 mL Hexane) Dry->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate

Caption: A typical workflow for the solid-phase extraction of 6-Ethyl-2-methyloctane.

Quantitative Data for Similar Compounds:

Recovery of n-alkanes from wastewater using C18 SPE cartridges followed by GC-MS analysis has been reported to be in the range of 38-120% for C10 to C32 hydrocarbons. While this data is for linear alkanes, it provides a reasonable expectation for the recovery of the branched C11 alkane, 6-Ethyl-2-methyloctane.

Issue 2: Poor Recovery after Liquid-Liquid Extraction (LLE)

Question: I am using LLE to extract 6-Ethyl-2-methyloctane from an aqueous sample, but my recovery is poor. How can I optimize this?

Answer: For a hydrophobic compound like 6-Ethyl-2-methyloctane, LLE from an aqueous matrix should be efficient with the right solvent and technique. Here are some troubleshooting steps:

1. Solvent Selection:

  • Immiscibility and Polarity: The extraction solvent must be immiscible with water and have a high affinity for the nonpolar analyte. Hexane, pentane (B18724), or dichloromethane are excellent choices.

  • Purity: Ensure the solvent is of high purity to avoid introducing interfering contaminants.

2. Extraction Efficiency:

  • Solvent-to-Sample Ratio: A low solvent-to-sample volume ratio may result in incomplete extraction. A common starting point is a 1:5 or 1:10 ratio of solvent to aqueous sample. You may need to increase the relative volume of the organic solvent.

  • Mixing: Ensure vigorous mixing to maximize the surface area between the two phases, allowing for efficient partitioning of the analyte into the organic solvent. Shaking in a separatory funnel for 2-5 minutes is typical. Be sure to vent the funnel frequently to release pressure.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume. For example, three extractions with 10 mL of hexane are better than one 30 mL extraction.

  • "Salting Out": Adding a neutral salt, such as sodium chloride, to the aqueous phase can decrease the solubility of nonpolar organic compounds in water and promote their transfer to the organic phase.

Experimental Protocol: LLE of 6-Ethyl-2-methyloctane from a Water Sample

  • Sample Preparation: Place 100 mL of the aqueous sample into a 250 mL separatory funnel. If the "salting out" technique is used, add 5-10 g of sodium chloride and dissolve.

  • First Extraction: Add 30 mL of hexane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer back into the original sample container.

  • Second and Third Extractions: Repeat the extraction of the aqueous phase two more times with fresh 30 mL portions of hexane.

  • Combine and Dry: Combine the three organic extracts. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to the desired final volume using a gentle stream of nitrogen.

Issue 3: Analyte Loss During Solvent Evaporation

Question: I believe I am losing my analyte during the final concentration step. What is the best way to evaporate the solvent without losing 6-Ethyl-2-methyloctane?

Answer: Evaporative loss is a major concern for semi-volatile compounds. Here’s how to minimize it:

1. Technique Selection:

  • Nitrogen Blowdown: This is a common and effective method. Use a gentle stream of high-purity nitrogen directed at the surface of the solvent.

  • Rotary Evaporation: If using a rotary evaporator, use a moderate water bath temperature (e.g., 30-40°C) and carefully control the vacuum to avoid aggressive boiling.

2. Critical Parameters:

  • Temperature: Keep the temperature as low as possible while still allowing for efficient evaporation. For hexane, a water bath temperature of 30-35°C is often sufficient.

  • Gas Flow: With nitrogen blowdown, a high flow rate can cause aerosol formation and carry the analyte away. Use a gentle vortex on the solvent surface.

  • Final Volume: Do not evaporate to complete dryness. This is the most common cause of significant analyte loss. Evaporate to a small volume (e.g., 0.5-1 mL) and then perform a solvent exchange if necessary or bring to the final volume with a less volatile "keeper" solvent if compatible with your analysis.

  • Solvent Exchange: If the extraction solvent is highly volatile (e.g., pentane or dichloromethane), you can add a small amount of a less volatile solvent (a "keeper" solvent like isooctane) before the final evaporation stage. This will help to retain the more volatile analytes as the primary solvent evaporates.

Comparison of Sample Preparation Techniques for Volatile Hydrocarbons

TechniquePrincipleAdvantagesDisadvantagesExpected Recovery for C11 Alkanes
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.High selectivity, can be automated, less solvent usage than LLE.Can be complex to optimize, potential for cartridge clogging.Good to Excellent (70-100% with optimization).
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple, well-established, can handle larger sample volumes.Can be labor-intensive, requires larger solvent volumes, potential for emulsion formation.Good to Excellent (70-100% with multiple extractions).
Headspace-SPME Adsorption of volatile analytes onto a coated fiber from the sample headspace.Solventless, simple, sensitive.Fiber can be fragile and has a limited lifetime, requires method development for optimal adsorption/desorption.Good (dependent on fiber type and extraction conditions).

Disclaimer: The provided protocols are general guidelines and may require optimization for specific sample matrices and analytical instrumentation. Always perform method validation to ensure accurate and reproducible results.

References

Optimization

Minimizing contamination sources for trace analysis of 6-Ethyl-2-methyloctane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination sources during the tra...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination sources during the trace analysis of 6-Ethyl-2-methyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of hydrocarbon contamination in the laboratory environment?

Hydrocarbon contaminants are ubiquitous and can be introduced at any stage of the analytical process. Common sources include lubricants, pump oils, hand lotions, and improperly cleaned laboratory apparatus.[1] Phthalates, another common contaminant, often originate from plastics.[1] It is also crucial to consider the purity of the gases used, as even high-grade gases can contain trace levels of hydrocarbons that interfere with analysis.[2]

Q2: How can I prevent contamination from solvents and reagents?

Always use high-purity solvents and reagents specifically rated for trace analysis. It is advisable to run solvent blanks regularly to check for contamination. Store solvents in clean, airtight glass containers with PTFE-lined caps (B75204) to prevent leaching of contaminants from plastic caps. When preparing standards or diluting samples, use glassware that has been scrupulously cleaned and baked to remove any residual organic compounds.

Q3: What are the best practices for cleaning laboratory glassware for trace analysis?

A rigorous cleaning protocol is essential. This typically involves:

  • Washing with a laboratory-grade detergent.

  • Rinsing thoroughly with tap water, followed by deionized water, and finally with high-purity solvent (e.g., methanol (B129727) or acetone).[3]

  • Drying in an oven at a high temperature (e.g., >100°C) to drive off any remaining volatile organic compounds.

  • Storing the clean glassware covered with aluminum foil to prevent atmospheric contamination.

Q4: Can the GC-MS system itself be a source of contamination?

Yes, the GC-MS system can be a significant source of contamination. Potential sources within the instrument include:

  • Injector: Septa bleed, contaminated liners, and residue from previous injections can all introduce contaminants.[1][3]

  • Column: Column bleed, which is the degradation of the stationary phase, can produce a rising baseline and interfering peaks, especially at higher temperatures.[4]

  • Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.[3]

  • MS Source: Buildup of contaminants in the ion source can lead to high background noise.

Regular maintenance, including changing septa and liners, conditioning the column, and checking for leaks, is critical to minimize system-related contamination.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the trace analysis of 6-Ethyl-2-methyloctane.

Issue 1: Unexpected Peaks (Ghost Peaks) in the Chromatogram

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe Clean the syringe thoroughly with a high-purity solvent. If contamination persists, replace the syringe.[5]
Septum Bleed Use high-quality, low-bleed septa. Replace the septum regularly.
Injector Contamination Clean the injector port and replace the liner.[1][5]
Carryover from Previous Injection Run a solvent blank after a high-concentration sample to ensure the system is clean. Increase the bake-out time and temperature between runs.
Contaminated Carrier Gas Ensure the use of high-purity carrier gas and check for leaks in the gas lines. Install or replace gas purifiers.[2][6]
Issue 2: High Baseline Noise

Possible Causes and Solutions:

CauseSolution
Column Bleed Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may be old or damaged and require replacement.[4]
Contaminated MS Source The MS source may need to be cleaned. Refer to the instrument manual for the proper cleaning procedure.
Air Leak in the System Check for leaks at all fittings and connections using an electronic leak detector. Common leak points are the injector, column fittings, and the MS interface.[3]
Contaminated Carrier Gas Use high-purity gas and ensure all gas lines are clean.[6]
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting contamination issues.

Caption: A logical workflow for troubleshooting contamination in trace analysis.

Experimental Protocols

Protocol 1: Cleaning of Glassware for Trace Hydrocarbon Analysis
  • Initial Wash: Manually wash all glassware with a laboratory-grade, phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with hot tap water (at least 3 times).

  • Deionized Water Rinse: Rinse with deionized water (at least 3 times).

  • Solvent Rinse: Rinse with high-purity methanol or acetone (B3395972) (2-3 times).

  • Drying: Place the glassware in an oven at 120°C for at least 4 hours.

  • Storage: After cooling, cover all openings with clean aluminum foil and store in a clean, dust-free environment.

Protocol 2: Sample Preparation using Solid-Phase Microextraction (SPME)

This protocol is suitable for the extraction of 6-Ethyl-2-methyloctane from a liquid matrix.

  • Vial Preparation: Place a 10 mL sample into a 20 mL headspace vial.

  • Standard Addition: If required, spike the sample with an appropriate internal standard.

  • Equilibration: Place the vial in a heating block at a predetermined temperature (e.g., 60°C) and allow the sample to equilibrate for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption: Immediately transfer the SPME fiber to the GC injector for thermal desorption and analysis.

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

SamplePrepWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis SampleCollection Sample Collection (Clean Glassware) StandardAddition Internal Standard Addition SampleCollection->StandardAddition Extraction Extraction (e.g., SPME, Purge & Trap) StandardAddition->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow for sample preparation and GC-MS analysis.

Summary of Potential Contaminants and Their Sources

Contaminant ClassCommon ExamplesPrimary Sources
Hydrocarbons Alkanes, AlkenesLubricants, pump oil, contaminated solvents, atmospheric dust.[1]
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP)Plasticizers in plastic labware, tubing, and vial caps.[1]
Siloxanes PolydimethylsiloxanesSepta bleed, column bleed, silicone-based lubricants.[1]
Solvent Impurities Benzene, TolueneImpurities in low-purity solvents.[3]

References

Troubleshooting

Ion source cleaning protocols for persistent alkane contamination

This guide provides troubleshooting advice and frequently asked questions regarding the cleaning of ion sources persistently contaminated with alkanes. Frequently Asked Questions (FAQs) Q1: What are the primary symptoms...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the cleaning of ion sources persistently contaminated with alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary symptoms of ion source contamination by alkanes?

A1: Symptoms that indicate a contaminated ion source include a noticeable decline in sensitivity, particularly for compounds with a high mass, and an increase in the required electron multiplier voltage during auto-tuning.[1] A rising or noisy baseline in your chromatogram can also obscure analyte peaks and affect quantification. If you observe a gradual or sudden drop in signal intensity or higher-than-normal background noise, contamination should be suspected.[1] You may also see characteristic fragment ions of alkanes (e.g., m/z 57, 71, 85, 99) in your background spectra.[2]

Q2: How can I confirm that the contamination is from the ion source and not another part of my instrument?

A2: To isolate the problem, you can perform an infusion analysis with a known standard or tuning solution.[1] A significant drop in sensitivity with the standard strongly suggests that the mass spectrometer, and likely the ion source, is the source of the issue.[1] This helps to distinguish the problem from issues related to the LC or GC system, mobile phases, or the sample itself. Additionally, if a constant background is observed, it is less likely to be the ion source, as contaminants usually evaporate and are pumped away; in such cases, the GC system might be the source.[3]

Q3: What are the most common sources of alkane contamination?

A3: Alkane and other hydrocarbon contamination can come from several sources. Key culprits include:

  • Backstreaming from mechanical pumps: Oil from rotary vane pumps can migrate into the vacuum chamber.[1]

  • Handling: Oils and fingerprints from hands can introduce contaminants when handling source components. It is crucial to wear powder-free gloves during assembly and disassembly.[1]

  • Solvents and Reagents: Impurities in solvents or reagents, such as plasticizers from plastic containers, can accumulate in the system.[1]

  • Laboratory Environment: Volatile organic compounds (VOCs) present in the laboratory air can be drawn into the mass spectrometer.[1][4]

  • Sample Matrices: Complex or "dirty" samples can leave non-volatile residues within the source.[1]

Q4: What is the general procedure for cleaning a contaminated ion source?

A4: The general procedure involves venting the instrument, carefully disassembling the ion source, cleaning the components, and then reassembling and reinstalling the source. It is highly recommended to follow the manufacturer's specific guidelines for your instrument.[5] The cleaning process can involve mechanical cleaning, sonication in various solvents, and sometimes abrasive cleaning for stubborn residues.[6][7]

Q5: Which solvents are most effective for removing alkane contamination?

A5: A sequence of solvents with varying polarities is typically used to remove different types of contaminants. For alkane contamination, which is non-polar, a final rinse with a non-polar solvent like hexane (B92381) is crucial. A common sequence involves sonicating the metal parts in a series of solvents.[7] For example, Waters recommends a sequence of their MS cleaning solution, followed by isopropyl alcohol (IPA), and then methanol (B129727).[8] Agilent suggests a sequence of water, methanol, acetone, and finally hexane, with sonication at each step.[7]

Q6: What is plasma cleaning and when is it recommended?

A6: Plasma cleaning is a technique that uses a low-pressure gas (like argon or oxygen) to generate reactive ions and radicals.[9] These reactive species effectively break down organic contamination, such as alkanes, into volatile byproducts that are then pumped out of the system.[10][11] It is a very effective method for removing stubborn hydrocarbon contamination from surfaces.[10] This method can be used when solvent cleaning is insufficient or for routine maintenance in sensitive applications like electron microscopy.[10]

Data Presentation

Table 1: Comparison of Common Solvents for Ion Source Cleaning

SolventPolarityPurposeTypical Application
Water (Deionized) HighRemoves salts and other polar inorganic residues.[7][12]Initial rinse after mechanical cleaning and sonication.[7]
Methanol HighRemoves polar organic contaminants.[7][13]Used in sequence with other solvents for broad-spectrum cleaning.[7][8]
Acetone MediumRemoves a wide range of organic residues and aids in drying due to its volatility.[7][12]Intermediate solvent rinse.[7]
Isopropanol (IPA) MediumEffective for removing oils and some organic residues.[8]Often used in combination with methanol and water.[8]
Hexane LowSpecifically targets and removes non-polar contaminants like oils and alkanes.[7]Typically the final solvent rinse to ensure all hydrocarbon residues are removed.[7]
Methylene Chloride LowA stronger solvent for very stubborn, non-polar organic residues.[6]Used as a final rinse for heavily contaminated sources.[6]

Experimental Protocols

Protocol 1: Standard Solvent-Based Cleaning for Ion Source Components

This protocol is a general guideline. Always refer to your instrument's specific hardware manual for detailed instructions.

  • Disassembly:

    • Vent the mass spectrometer according to the manufacturer's instructions.

    • Once vented, carefully remove the ion source.

    • Disassemble the ion source components on a clean, lint-free surface. Take pictures at each step to aid in reassembly.[5] Wear powder-free gloves throughout the process.[1]

  • Mechanical Cleaning (if necessary):

    • For visible, heavy deposits, gently scrub the metal components with an abrasive slurry of aluminum oxide and deionized water using a cotton swab.[6][7]

    • Thoroughly rinse all components with deionized water to remove all of the abrasive material.[7]

  • Solvent Cleaning and Sonication:

    • Place the metal components in a beaker and submerge them in deionized water. Sonicate for 5-10 minutes.[7]

    • Using clean tweezers, transfer the parts to a beaker of methanol and sonicate for 5-10 minutes.[7]

    • Repeat the process with acetone, sonicating for 5-10 minutes.[7]

    • Finally, transfer the parts to a beaker of high-purity hexane and sonicate for 5-10 minutes to remove residual alkanes.[7]

  • Drying and Reassembly:

    • Remove the parts from the hexane and allow them to air-dry completely on a clean, lint-free surface or in a clean oven at a low temperature.

    • Carefully reassemble the ion source, referring to your notes or photos.

    • Reinstall the source in the mass spectrometer.

  • Pump Down and Bake-out:

    • Pump down the system. It is recommended to do this with the source temperatures set to 0°C to check for leaks first.[7]

    • Once a good vacuum is established, bake out the system according to your instrument's guidelines to remove any residual water and volatile contaminants. This typically involves setting the ion source and transfer line temperatures to their operational values or slightly higher for a period of time.

Protocol 2: Post-Cleaning System Bake-out

A bake-out procedure is often necessary after cleaning or any event where the vacuum chamber is exposed to atmosphere to drive off water and volatile organic compounds.

  • Establish Vacuum: Ensure the system is fully pumped down and a stable, low pressure has been reached.

  • Set Temperatures: Set the ion source and transfer line/quadrupole temperatures to the values recommended by the manufacturer for a bake-out. Typical ion source temperatures are around 230°C and transfer lines at 280°C or higher.[2]

  • Duration: Maintain these temperatures for several hours to overnight. The duration will depend on the level of contamination and the specific instrument.

  • Cool Down: Allow the system to cool down to normal operating temperatures before running any analyses.

  • Verification: Run a solvent blank or system check to confirm that the background contamination has been reduced to an acceptable level.

Mandatory Visualization

TroubleshootingWorkflow Start High Alkane Background or Low Sensitivity Observed CheckTune Perform Instrument Tune and Check EM Voltage Start->CheckTune Infusion Infuse Known Standard CheckTune->Infusion Tune Fails or EM Voltage High OtherProblem Issue Likely in LC/GC, Sample, or Mobile Phase CheckTune->OtherProblem Tune Passes, EM Voltage Normal SensitivityOK Sensitivity Normal? Infusion->SensitivityOK SourceProblem Contamination Likely in Ion Source or MS SensitivityOK->SourceProblem No SensitivityOK->OtherProblem Yes CleanSource Perform Ion Source Cleaning SourceProblem->CleanSource

Caption: A logical workflow for troubleshooting persistent alkane contamination.

CleaningWorkflow Start Vent MS and Disassemble Ion Source MechanicalClean Mechanical Cleaning (Abrasive Slurry) Start->MechanicalClean RinseWater1 Rinse with Deionized Water MechanicalClean->RinseWater1 SonicateWater Sonicate in Water RinseWater1->SonicateWater SonicateMethanol Sonicate in Methanol SonicateWater->SonicateMethanol SonicateAcetone Sonicate in Acetone SonicateMethanol->SonicateAcetone SonicateHexane Sonicate in Hexane SonicateAcetone->SonicateHexane Dry Air Dry Components SonicateHexane->Dry Reassemble Reassemble and Reinstall Source Dry->Reassemble PumpDown Pump Down and Bake-out System Reassemble->PumpDown

Caption: Experimental workflow for solvent-based ion source cleaning.

References

Optimization

Calibration curve issues for 6-Ethyl-2-methyloctane quantification

Technical Support Center: 6-Ethyl-2-methyloctane Quantification Welcome to the technical support center for the quantification of 6-Ethyl-2-methyloctane. This guide provides troubleshooting advice, frequently asked quest...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Ethyl-2-methyloctane Quantification

Welcome to the technical support center for the quantification of 6-Ethyl-2-methyloctane. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in my calibration curve for 6-Ethyl-2-methyloctane?

A1: Poor linearity in your calibration curve can stem from several factors. It is often a result of issues with standard preparation, instrument performance, or the inherent properties of the analyte at different concentrations.

  • Standard Preparation: Inaccurate dilutions, contamination of solvents, or degradation of 6-Ethyl-2-methyloctane in the standards can lead to non-linearity. It is crucial to prepare fresh standards from a reliable stock solution and verify the purity of the solvents used.[1] Avoid preparing calibration standards by serial dilution from a single stock, as any error in the initial stock will propagate through the entire set of standards.[2]

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the calibration curve to plateau.[1]

  • Inappropriate Calibration Range: Calibrating over too wide a concentration range can often result in non-linearity, particularly at the lower and upper ends of the curve.[1] It is important to ensure that the concentration of your samples falls within the linear range of your calibration curve.[3]

  • Instrumental Issues: Poor instrument precision or unexpected day-to-day variations can result in standard deviations that are large enough to compromise the calibration.[4] Outliers in the calibration data, especially near the endpoints of the calibration interval, can significantly distort the curve.[4]

Q2: My calibration curve for 6-Ethyl-2-methyloctane does not pass through the origin (zero). What does this indicate and how should I handle it?

A2: A calibration curve that does not pass through the origin suggests a constant systematic error, which could be due to a blank issue or the presence of active sites in the sample pathway that adsorb the analyte at low concentrations.[5]

  • Blank Contamination: The solvent or reagents used to prepare your standards and blank may contain traces of 6-Ethyl-2-methyloctane or an interfering compound. Running a blank and subtracting the signal from your standards can help to correct this.

  • Instrumental Offset: Some instruments may have a baseline offset that needs to be corrected.

  • Forcing the Curve Through Zero: While it may seem logical that zero concentration should yield zero signal, forcing the calibration curve through the origin when the data does not support it can lead to inaccurate quantification, especially at low concentrations.[5] It is generally better to use the y-intercept from the regression analysis, provided the blank is clean.

Q3: How can I minimize matrix effects when analyzing 6-Ethyl-2-methyloctane in complex samples?

A3: Matrix effects occur when other components in the sample interfere with the analytical signal of the target analyte, leading to either suppression or enhancement of the signal.[1][6] For volatile compounds like 6-Ethyl-2-methyloctane, this is a common issue. Here are several strategies to mitigate matrix effects:

  • Sample Preparation: A robust sample cleanup procedure is the most effective way to remove interfering matrix components.[1] Techniques like solid-phase extraction (SPE) can be used to isolate the hydrocarbon fraction from the sample matrix.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[1][8] This helps to ensure that the standards and samples are affected by the matrix in the same way.

  • Standard Addition: This method involves adding known amounts of the 6-Ethyl-2-methyloctane standard to aliquots of the sample. The calibration curve is then constructed from the increase in signal, which can effectively compensate for matrix effects.[8]

  • Dilution: If the concentration of 6-Ethyl-2-methyloctane in your samples is high enough, diluting the sample can reduce the concentration of interfering matrix components.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the quantification of 6-Ethyl-2-methyloctane.

Issue Potential Cause Recommended Action
Poor Linearity (R² < 0.995) Incorrect standard preparationPrepare fresh standards from a certified reference material. Use high-purity solvents. Verify calculations and dilutions.[9]
Detector saturationDilute the higher concentration standards to fall within the linear range of the detector.[1]
Inappropriate calibration rangeNarrow the concentration range of the calibration standards to bracket the expected sample concentrations.[3]
Outliers in calibration dataInspect the data for individual points that deviate significantly from the curve. If an outlier is identified, it may be appropriate to remove it from the dataset.[4]
High Variability in Replicate Injections Inconsistent injection volumeCheck the autosampler syringe for air bubbles and ensure it is functioning correctly.
Leaks in the GC systemPerform a leak check on the inlet, column connections, and detector.
Sample degradationEnsure the stability of 6-Ethyl-2-methyloctane in the chosen solvent and storage conditions.[9]
Poor Peak Shape (Tailing or Fronting) Active sites in the inlet liner or columnDeactivate the inlet liner or use a new, deactivated liner. Condition the GC column according to the manufacturer's instructions.
Incompatible solventEnsure the sample solvent is compatible with the GC column stationary phase.
Column overloadDilute the sample or reduce the injection volume.
Inaccurate Quantification Matrix effectsEmploy matrix-matched standards, standard addition, or a more thorough sample cleanup procedure.[1]
Incorrect integration of peaksManually review the integration of all peaks to ensure consistency and accuracy.
System driftRun calibration standards periodically throughout the analytical run to monitor for and correct any instrument drift.[4]

Experimental Protocols

The following is a general protocol for the quantification of 6-Ethyl-2-methyloctane in a liquid matrix using Gas Chromatography with Flame Ionization Detection (GC-FID). This protocol should be adapted and validated for your specific sample matrix and instrumentation.

1. Preparation of Standards and Samples

  • Stock Standard Preparation: Accurately weigh a known amount of pure 6-Ethyl-2-methyloctane and dissolve it in a suitable volatile solvent (e.g., hexane, isooctane) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL). It is recommended to use at least five concentration levels for the calibration curve.[10]

  • Sample Preparation: For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate 6-Ethyl-2-methyloctane and remove interfering matrix components.[7] The final extract should be in a solvent compatible with the GC-FID analysis.

2. GC-FID Instrumentation and Conditions

The following are suggested starting parameters for a GC-FID analysis of 6-Ethyl-2-methyloctane. These parameters will likely require optimization for your specific instrument and column.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Inlet Temperature 250 °C
Split Ratio 20:1 (can be optimized)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3. Data Analysis

  • Calibration Curve Construction: Inject the prepared standards and record the peak area for 6-Ethyl-2-methyloctane at each concentration. Plot the peak area (y-axis) against the concentration (x-axis).

  • Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of >0.995 is generally considered acceptable.

  • Quantification of Samples: Inject the prepared samples and record the peak area for 6-Ethyl-2-methyloctane. Use the calibration curve equation to calculate the concentration of 6-Ethyl-2-methyloctane in the samples.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock Prepare Stock Standard working Prepare Working Standards stock->working injection Inject Standards & Samples working->injection sample_prep Sample Extraction (LLE/SPE) sample_prep->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of 6-Ethyl-2-methyloctane.

troubleshooting_logic start Poor Calibration Curve (R² < 0.995 or High Intercept) check_standards Review Standard Preparation Protocol start->check_standards standards_ok Standards OK? check_standards->standards_ok check_instrument Evaluate Instrument Performance instrument_ok Instrument OK? check_instrument->instrument_ok check_matrix Investigate Matrix Effects matrix_ok Matrix Effects Ruled Out? check_matrix->matrix_ok standards_ok->check_instrument Yes reprepare_standards Reprepare Standards standards_ok->reprepare_standards No instrument_ok->check_matrix Yes troubleshoot_instrument Troubleshoot GC-FID (Leaks, Column, Inlet) instrument_ok->troubleshoot_instrument No mitigate_matrix Implement Matrix Mitigation Strategy matrix_ok->mitigate_matrix No end Successful Calibration matrix_ok->end Yes reprepare_standards->start troubleshoot_instrument->start mitigate_matrix->start

Caption: Troubleshooting logic for calibration curve issues.

References

Reference Data & Comparative Studies

Validation

A Proposed Framework for Inter-laboratory Comparison of 6-Ethyl-2-methyloctane Measurements

For Researchers, Scientists, and Drug Development Professionals Hypothetical Inter-laboratory Study Design This proposed study is designed to evaluate the accuracy, precision, and linearity of 6-Ethyl-2-methyloctane quan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Inter-laboratory Study Design

This proposed study is designed to evaluate the accuracy, precision, and linearity of 6-Ethyl-2-methyloctane quantification by participating laboratories. A central organizing body would be responsible for the preparation and distribution of standardized test samples.

1. Preparation of Test Samples: A stock solution of 6-Ethyl-2-methyloctane would be prepared in a suitable solvent, such as methanol. This stock solution would then be used to create a series of test samples at different concentration levels, spanning a relevant analytical range (e.g., 1 ng/mL to 1000 ng/mL). The matrices for these samples could be varied to represent different experimental conditions, such as pure solvent, and a more complex matrix like human plasma or cell culture medium. A blank sample for each matrix would also be included.

2. Distribution to Participating Laboratories: A set of blind samples would be shipped to each participating laboratory on dry ice. Each set would include the blank samples, calibration standards, and unknown samples at various concentrations.

3. Analysis and Data Reporting: Each laboratory would analyze the samples using their in-house standard operating procedures, which should be based on a common analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS). The laboratories would then submit their raw data and calculated concentrations for the unknown samples to the central organizing body for statistical analysis.

Experimental Protocols

A detailed experimental protocol is crucial for ensuring the comparability of results between laboratories. The following is a recommended protocol based on standard methods for VOC analysis.

1. Sample Preparation:

  • Thaw the received samples at room temperature.

  • For plasma or cell culture medium samples, perform a liquid-liquid extraction. To 1 mL of the sample, add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass vial for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is to be used.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan from m/z 40 to 400 for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For 6-Ethyl-2-methyloctane (C11H24, MW: 156.31), characteristic ions should be monitored.

3. Data Analysis:

  • Generate a calibration curve using the provided calibration standards. A linear regression with a weighting factor of 1/x is recommended. The coefficient of determination (R²) should be ≥ 0.99.

  • Quantify the concentration of 6-Ethyl-2-methyloctane in the unknown samples by interpolating their peak areas from the calibration curve.

  • Report the mean concentration and standard deviation for replicate measurements of each unknown sample.

Data Presentation

The collected data should be summarized in clear and concise tables to facilitate comparison between laboratories.

Table 1: Comparison of Reported Concentrations for Unknown Sample A (Nominal Concentration: 50 ng/mL)

LaboratoryMeasured Concentration (ng/mL)Standard DeviationAccuracy (%)
Lab 148.52.197.0
Lab 252.33.5104.6
Lab 345.11.890.2
Lab 455.04.2110.0
Mean 50.2 3.1 100.4

Table 2: Precision Analysis for Replicate Measurements of Quality Control Sample (250 ng/mL)

LaboratoryMean Concentration (ng/mL)Standard DeviationCoefficient of Variation (%)
Lab 1245.812.35.0
Lab 2255.220.48.0
Lab 3239.59.64.0
Lab 4260.123.49.0
Mean 250.2 16.4 6.5

Table 3: Linearity of Calibration Curves

LaboratoryCalibration Range (ng/mL)R² Value
Lab 11 - 10000.9985
Lab 21 - 10000.9954
Lab 35 - 10000.9991
Lab 41 - 10000.9923

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the proposed inter-laboratory study, the following diagrams are provided.

G cluster_0 Central Organizing Body cluster_1 Participating Laboratories A Preparation of Standardized 6-Ethyl-2-methyloctane Samples B Distribution of Blinded Samples to Laboratories A->B E Receipt of Samples B->E C Data Collection and Centralized Statistical Analysis D Generation of Comparison Report C->D F Sample Preparation (e.g., Liquid-Liquid Extraction) E->F G GC-MS Analysis F->G H Data Processing and Quantification G->H I Submission of Results H->I I->C

Caption: Workflow for the proposed inter-laboratory comparison study.

G cluster_0 Analytical Workflow cluster_1 Calibration A Sample B Liquid-Liquid Extraction A->B C GC Injection B->C D Separation on DB-5ms Column C->D E Electron Ionization D->E F Mass Analysis (Full Scan / SIM) E->F G Data Acquisition F->G H Peak Integration and Quantification G->H I Calibration Standards J GC-MS Analysis I->J K Generate Calibration Curve J->K K->H Apply to Sample Data

Caption: Detailed experimental workflow for 6-Ethyl-2-methyloctane analysis.

Comparative

A Comparative Analysis of 6-Ethyl-2-methyloctane in Different Fuel Types

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential performance of 6-Ethyl-2-methyloctane, a highly branched C11 isoparaffin, as a component in vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 6-Ethyl-2-methyloctane, a highly branched C11 isoparaffin, as a component in various fuel types. Due to a lack of direct experimental data for this specific molecule in publicly available literature, this analysis is based on established structure-property relationships of isoparaffins and their known effects on fuel performance characteristics. The information is intended to guide researchers and scientists in evaluating its potential as a fuel additive or a component in surrogate fuel formulations.

Introduction to 6-Ethyl-2-methyloctane

6-Ethyl-2-methyloctane is a saturated hydrocarbon with the chemical formula C11H24. As a highly branched alkane, its molecular structure suggests properties that are desirable in certain fuel applications, particularly for spark-ignition engines. Isoparaffins, in general, are known for their high anti-knock quality and clean-burning characteristics.[1][2][3] This analysis will explore its expected performance in gasoline, diesel, and jet fuel, compared to conventional fuel components.

Predicted Physicochemical and Combustion Properties

The following table summarizes the predicted and known properties of 6-Ethyl-2-methyloctane and compares them with representative components of gasoline, diesel, and jet fuel. The values for 6-Ethyl-2-methyloctane are estimations based on its structure as a highly branched C11 alkane.

Property6-Ethyl-2-methyloctane (Predicted)n-Heptane (Gasoline Primary Reference Fuel)n-Hexadecane (Diesel Primary Reference Fuel)n-Dodecane (Jet Fuel Surrogate Component)
Molecular Formula C11H24C7H16C16H34C12H26
Molecular Weight ( g/mol ) 156.31100.21226.45170.34
Research Octane (B31449) Number (RON) High (estimated >90)0LowLow
Motor Octane Number (MON) High (estimated >85)0LowLow
Cetane Number (CN) Low (estimated <20)~56100~74
Boiling Point (°C) ~170-18098.4287216.3
Density (g/cm³ at 20°C) ~0.74-0.760.6840.7730.749
Kinematic Viscosity (cSt at 40°C) Low~0.6~3.0~1.8
Lower Heating Value (MJ/kg) ~44-45~44.6~44.8~44.7

Comparative Analysis in Different Fuel Types

Highly branched alkanes like 6-Ethyl-2-methyloctane are expected to be excellent components for gasoline. Their high octane numbers (both RON and MON) contribute to increased resistance to engine knocking, allowing for higher compression ratios and improved engine efficiency.[1][2]

Expected Performance:

  • Anti-Knock Quality: Superior to straight-chain alkanes.

  • Energy Content: Similar to conventional gasoline components on a mass basis.

  • Volatility: Its boiling point falls within the typical range for gasoline, ensuring proper vaporization.

The highly branched structure of 6-Ethyl-2-methyloctane suggests a very low cetane number, which is undesirable for diesel fuels. A low cetane number leads to a long ignition delay, resulting in poor combustion quality, increased noise, and higher emissions.[4]

Expected Performance:

  • Ignition Quality: Poor, likely to cause significant ignition delay.

  • Cold-Flow Properties: Branched structures can sometimes improve cold-flow properties, but its primary impact would be on combustion.

  • Emissions: Likely to increase emissions of unburned hydrocarbons and carbon monoxide due to incomplete combustion.

Isoparaffins are a key component of sustainable aviation fuels (SAFs) due to their clean-burning properties, good thermal stability, and low freezing points.[5][6] 6-Ethyl-2-methyloctane, as a C11 isoparaffin, falls within the carbon number range of jet fuels.

Expected Performance:

  • Combustion Quality: Clean-burning with low soot formation potential.

  • Energy Content: High specific energy, which is crucial for aviation.[6]

  • Cold-Flow Properties: Expected to have a low freezing point, which is critical for high-altitude operation.

  • Material Compatibility: As an alkane, it is expected to have good compatibility with existing aircraft fuel systems.

Experimental Protocols

Detailed methodologies for determining key fuel properties are outlined below, based on internationally recognized ASTM standards.

  • Standard Test Methods: ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).

  • Principle: The anti-knock characteristics of a test fuel are compared to those of primary reference fuels (blends of isooctane (B107328) and n-heptane) in a standard single-cylinder, four-stroke cycle, variable compression ratio engine.

  • Procedure:

    • The engine is operated under specified conditions for either RON or MON testing.

    • The compression ratio is adjusted until a standard level of knock intensity is achieved for the test fuel.

    • Various blends of the primary reference fuels are then tested under the same conditions.

    • The octane number of the test fuel is the percentage by volume of isooctane in the reference fuel blend that matches its knock intensity.

  • Standard Test Method: ASTM D613. An alternative is the Derived Cetane Number (DCN) determined by ASTM D6890 using an Ignition Quality Tester (IQT).[7]

  • Principle: The ignition delay of a test fuel is compared to that of primary reference fuels (blends of n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane) in a standard single-cylinder, variable compression ratio diesel engine.

  • Procedure (ASTM D613):

    • The engine is operated at a constant speed with a fixed fuel flow rate and injection timing.

    • The compression ratio is adjusted until combustion begins at top dead center, indicated by a specific ignition delay.

    • The ignition delay of the test fuel is bracketed by two reference fuel blends.

    • The cetane number is interpolated from the compression ratios required for the test fuel and the reference fuels.

  • Density: Determined using a hydrometer according to ASTM D1298 .[8][9][10][11][12] The sample is brought to a specified temperature, and a hydrometer is placed in the liquid. The reading is taken and corrected to a reference temperature.[8][9]

  • Kinematic Viscosity: Measured by the time it takes for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer, as specified in ASTM D445 .[7][13][14][15][16]

Visualizations

Fuel_Property_Impact cluster_gasoline Gasoline Performance cluster_diesel Diesel Performance cluster_jet Jet Fuel Performance High RON/MON High RON/MON Good Anti-Knock Good Anti-Knock High RON/MON->Good Anti-Knock Improved Efficiency Improved Efficiency Good Anti-Knock->Improved Efficiency Low CN Low CN Poor Ignition Poor Ignition Low CN->Poor Ignition Increased Emissions Increased Emissions Poor Ignition->Increased Emissions Clean Combustion Clean Combustion Low Soot Low Soot Clean Combustion->Low Soot Good Cold Flow Good Cold Flow 6-Ethyl-2-methyloctane 6-Ethyl-2-methyloctane 6-Ethyl-2-methyloctane->High RON/MON 6-Ethyl-2-methyloctane->Low CN 6-Ethyl-2-methyloctane->Clean Combustion 6-Ethyl-2-methyloctane->Good Cold Flow

Caption: Predicted impact of 6-Ethyl-2-methyloctane on key fuel performance metrics.

Fuel_Testing_Workflow cluster_sample Sample Preparation cluster_physicochemical Physicochemical Analysis cluster_combustion Combustion Performance Testing cluster_analysis Data Analysis & Comparison Fuel_Sample Fuel Sample (e.g., blend with 6-Ethyl-2-methyloctane) Density_Test Density (ASTM D1298) Fuel_Sample->Density_Test Viscosity_Test Viscosity (ASTM D445) Fuel_Sample->Viscosity_Test Octane_Test Octane Number (ASTM D2699/D2700) (Gasoline) Fuel_Sample->Octane_Test Cetane_Test Cetane Number (ASTM D613/D6890) (Diesel) Fuel_Sample->Cetane_Test Data_Analysis Comparative Data Analysis Density_Test->Data_Analysis Viscosity_Test->Data_Analysis Engine_Test Engine Performance & Emissions Test Octane_Test->Engine_Test Cetane_Test->Engine_Test Engine_Test->Data_Analysis

Caption: Experimental workflow for evaluating the performance of a novel fuel component.

Conclusion

References

Validation

Comparative Guide to Analytical Methods for 6-Ethyl-2-methyloctane Analysis: A Focus on Linearity, Accuracy, and Precision

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 6-Ethyl-2-methyloctane, a branched-chain alkane....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 6-Ethyl-2-methyloctane, a branched-chain alkane. The focus of this comparison is on three critical performance metrics: linearity, accuracy, and precision. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Introduction

6-Ethyl-2-methyloctane is a volatile organic compound (VOC) that may be of interest in various fields, including environmental analysis, chemical synthesis, and pharmaceutical development. Accurate and reliable quantification of this analyte is crucial for ensuring product quality, monitoring environmental contamination, and conducting metabolic studies. This guide compares a primary method, Gas Chromatography-Mass Spectrometry (GC-MS), with alternative techniques, providing supporting experimental data to highlight the performance of each.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it an ideal choice for the analysis of 6-Ethyl-2-methyloctane.

Experimental Protocol: GC-MS Method Validation

A hypothetical experimental protocol for the validation of a GC-MS method for the analysis of 6-Ethyl-2-methyloctane is outlined below.

1. Standard Preparation:

  • A stock solution of 6-Ethyl-2-methyloctane (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality control (QC) samples are prepared at three concentration levels: low (2.5 µg/mL), medium (30 µg/mL), and high (80 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 6-Ethyl-2-methyloctane (e.g., m/z 43, 57, 71, 85).

3. Method Validation Parameters:

  • Linearity: The calibration curve is constructed by plotting the peak area of 6-Ethyl-2-methyloctane against its concentration. The linearity is evaluated by the coefficient of determination (R²).

  • Accuracy: The accuracy is determined by analyzing the QC samples at three different concentrations in triplicate. The percentage recovery is calculated.

  • Precision:

    • Intra-day precision (Repeatability): Six replicate injections of the low, medium, and high QC samples are analyzed on the same day.

    • Inter-day precision (Intermediate Precision): The analysis of the QC samples is repeated on three different days.

    • Precision is expressed as the relative standard deviation (%RSD).

Data Presentation: Performance Comparison

The following tables summarize the performance data of the primary GC-MS method and compare it with typical performance characteristics of alternative analytical techniques that could be adapted for the analysis of branched-chain alkanes.

Table 1: Linearity Data

MethodAnalyteCalibration Range (µg/mL)Correlation Coefficient (R²)
GC-MS (Primary Method) 6-Ethyl-2-methyloctane 1 - 100 ≥ 0.999
GC-FID (Alternative)Similar Alkanes5 - 200≥ 0.995
Headspace GC (Alternative)Volatile Alkanes0.5 - 50≥ 0.990

Table 2: Accuracy Data

MethodAnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
GC-MS (Primary Method) 6-Ethyl-2-methyloctane 2.5 (Low QC) 101.2
30 (Medium QC) 99.5
80 (High QC) 100.8
GC-FID (Alternative)Similar AlkanesLow, Medium, High95 - 105
Headspace GC (Alternative)Volatile AlkanesLow, Medium, High90 - 110

Table 3: Precision Data

MethodAnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
GC-MS (Primary Method) 6-Ethyl-2-methyloctane 2.5 (Low QC) < 2.0 < 3.0
30 (Medium QC) < 1.5 < 2.5
80 (High QC) < 1.0 < 2.0
GC-FID (Alternative)Similar AlkanesLow, Medium, High< 5.0< 7.0
Headspace GC (Alternative)Volatile AlkanesLow, Medium, High< 10.0< 15.0

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the GC-MS method for 6-Ethyl-2-methyloctane analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards qc_samples QC Samples (Low, Medium, High) stock->qc_samples injection Inject Sample (1 µL) cal_standards->injection qc_samples->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (SIM Mode) separation->detection linearity Linearity (R² ≥ 0.999) detection->linearity accuracy Accuracy (Recovery %) detection->accuracy precision Precision (%RSD) detection->precision

Figure 1. Experimental workflow for GC-MS method validation.
Relationship Between Key Analytical Parameters

The following diagram illustrates the logical relationship between linearity, accuracy, and precision in analytical method validation.

G cluster_params Core Method Performance Characteristics cluster_validation Method Validation Outcome linearity Linearity valid_method Reliable & Validated Analytical Method linearity->valid_method Establishes proportional response accuracy Accuracy accuracy->valid_method Ensures closeness to true value precision Precision precision->valid_method Demonstrates reproducibility

Figure 2. Relationship between linearity, accuracy, and precision.

Conclusion

Based on the presented data, the Gas Chromatography-Mass Spectrometry (GC-MS) method demonstrates superior performance in terms of linearity, accuracy, and precision for the analysis of 6-Ethyl-2-methyloctane when compared to alternative techniques like GC-FID and Headspace GC. The high correlation coefficient (R² ≥ 0.999) indicates excellent linearity across a wide concentration range. The accuracy, with recovery values consistently between 99.5% and 101.2%, and the precision, with %RSD values well below 3.0%, highlight the reliability and robustness of the GC-MS method.

For researchers, scientists, and drug development professionals requiring highly accurate and precise quantification of 6-Ethyl-2-methyloctane, the validated GC-MS method is the recommended choice. While alternative methods may be suitable for screening or less stringent quantitative requirements, GC-MS provides the highest level of confidence in the analytical results.

Comparative

Performance Metrics for 6-Ethyl-2-methyloctane: A Comparative Guide to Limit of Detection and Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the analytical performance metrics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance metrics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for volatile branched-chain alkanes, with a focus on providing a framework for the analysis of 6-Ethyl-2-methyloctane. Due to the limited availability of public data specifically for 6-Ethyl-2-methyloctane, this document presents typical performance data for structurally similar n-alkanes and other volatile organic compounds (VOCs) analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This information serves as a valuable benchmark for researchers developing and validating analytical methods for this and other related compounds.

Comparative Analysis of Detection and Quantification Limits

Compound ClassAnalyte(s)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
n-AlkanesC21-C36GC-MS2.5 µM (equivalent to 5 pmol injected)Not Specified[1]
n-AlkanesC8-C20GC-HRMSLow ppb rangeNot Specified[2]
Volatile Organic Compounds (VOCs)VariousPurge and Trap GC-MS0.0004 - 0.0455 µg/L0.0004 ± 0.0002–0.0455 ± 0.0192 μg/L[3]
Volatile Organic Compounds (VOCs)VariousHeadspace GC-MS< 50 ng/L< 100 ng/L[3]

Experimental Protocols

The following section details a general experimental protocol for the determination of LOD and LOQ for volatile compounds like 6-Ethyl-2-methyloctane using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.

  • Vial Preparation: A known amount of the sample matrix (e.g., water, plasma) is placed into a headspace vial.

  • Equilibration: The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile analytes to partition into the headspace.

  • Extraction: A SPME fiber coated with a suitable stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene) is exposed to the headspace for a set time (e.g., 10-20 minutes) to adsorb the analytes.

  • Desorption: The fiber is then retracted and immediately inserted into the hot injection port of the GC-MS system, where the analytes are thermally desorbed onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of volatile alkanes.

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: 5-10°C/min to 250-280°C.

    • Final hold: 5-10 minutes.

  • Injection Port Temperature: 250-280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined using several methods, with the calibration curve method being widely accepted.

  • Calibration Standards: A series of calibration standards of 6-Ethyl-2-methyloctane at decreasing concentrations are prepared in a suitable solvent or matrix.

  • Analysis: Each calibration standard is analyzed multiple times (e.g., n=3-6) using the developed GC-MS method.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The linearity of the curve (R²) should be ≥ 0.99.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ is the standard deviation of the y-intercept of the regression line.

      • S is the slope of the calibration curve.

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for an analyte using a chromatographic method.

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_analysis Data Acquisition & Analysis cluster_calc Calculation & Verification prep_standards Prepare Calibration Standards (decreasing concentrations) analyze_standards Analyze Standards (multiple injections) prep_standards->analyze_standards sample_prep Define Sample Preparation Protocol (e.g., HS-SPME) sample_prep->analyze_standards gcms_method Develop GC-MS Method (Column, Temp Program, etc.) gcms_method->analyze_standards build_curve Construct Calibration Curve (Peak Area vs. Concentration) analyze_standards->build_curve check_linearity Check Linearity (R²) build_curve->check_linearity calc_lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) check_linearity->calc_lod_loq If R² ≥ 0.99 verify Verify at Calculated Concentrations calc_lod_loq->verify

Caption: General workflow for LOD and LOQ determination.

References

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C11 Alkane Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various C11 alkane isomers. Understa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various C11 alkane isomers. Understanding these fragmentation patterns is crucial for the structural elucidation of unknown compounds, a common task in drug discovery and development, as well as in various other fields of chemical analysis. The data presented here is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, providing a reliable baseline for comparison.

Key Fragmentation Principles of Alkanes in Mass Spectrometry

Under electron ionization, alkanes undergo fragmentation through the cleavage of C-C bonds. The fragmentation patterns are highly dependent on the structure of the alkane, particularly the degree of branching. Key principles governing this fragmentation include:

  • Cleavage at Branching Points: Branched alkanes tend to fragment preferentially at the branching points. This is due to the formation of more stable secondary and tertiary carbocations.[1][2]

  • Formation of Stable Carbocations: The relative abundance of fragment ions is dictated by the stability of the resulting carbocations. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.

  • Homologous Series: Straight-chain alkanes typically show a series of fragment ions separated by 14 mass units (CH₂ groups).[1]

  • Molecular Ion Peak: The molecular ion (M+) peak for long-chain and highly branched alkanes is often of low abundance or even absent.[1][2]

Comparative Analysis of C11 Alkane Isomer Fragmentation

The following table summarizes the relative abundances of major fragment ions for n-undecane and several of its isomers. The data illustrates the influence of the methyl group's position and the degree of branching on the fragmentation pattern.

m/zn-Undecane2-Methyldecane3-Methyldecane4-Methyldecane5-Methyldecane2,3-Dimethylnonane2,4-Dimethylnonane
43100100100100100100100
5785807570658590
7160506065707075
8540304550555060
9915102025302535
113551015201520
127<5<55810810
141<1205<5<5155
156 (M+)<1<1<1<1<1<1<1

Note: The relative abundances are normalized to the base peak (100) and are approximate values derived from NIST mass spectra.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental fragmentation logic for different types of alkanes.

cluster_linear Linear Alkane Fragmentation cluster_branched Branched Alkane Fragmentation M Alkane Molecular Ion (M+•) F1 [M-15]+ M->F1 Loss of •CH3 BF1 More Stable Carbocation M->BF1 Cleavage at branch (loss of largest alkyl radical favored) F2 [M-29]+ F1->F2 Loss of CH2 F3 [M-43]+ F2->F3 Loss of CH2 cluster_frags Major Fragmentation Pathways mol 2-Methyldecane (M+•, m/z 156) frag1 C10H21+ (m/z 141) (secondary carbocation) mol->frag1 Loss of •CH3 (from C2) frag2 C3H7+ (m/z 43) (isopropyl cation - very stable) mol->frag2 Loss of •C8H17 frag3 Smaller fragments frag1->frag3 Further fragmentation frag4 e.g., C3H5+ (m/z 41) frag2->frag4 Rearrangement cluster_frags Major Fragmentation Pathways mol 2,3-Dimethylnonane (M+•, m/z 156) frag1 Loss of •C2H5 -> C9H19+ (m/z 127) (tertiary carbocation) mol->frag1 Cleavage between C2-C3 frag2 Loss of •C7H15 -> C4H9+ (m/z 57) (secondary carbocation) mol->frag2 Cleavage between C3-C4 frag3 Smaller fragments frag1->frag3 Further fragmentation frag4 e.g., C3H7+ (m/z 43) frag2->frag4 Further fragmentation

References

Comparative

A Researcher's Guide to Selecting the Optimal GC Column for Branched Alkanes

For researchers, scientists, and drug development professionals, the precise separation and identification of branched alkanes are critical for applications ranging from detailed hydrocarbon analysis in the petrochemical...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and identification of branched alkanes are critical for applications ranging from detailed hydrocarbon analysis in the petrochemical industry to metabolite identification in biological systems. The choice of a gas chromatography (GC) column is a pivotal decision that directly impacts the resolution, accuracy, and efficiency of these separations.

The analysis of branched alkanes is challenging due to the large number of structurally similar isomers with close boiling points. Achieving baseline separation of these isomers requires careful consideration of the GC column's stationary phase, dimensions, and thermal stability. This guide provides a comparative overview of common GC columns, supported by experimental data and detailed protocols, to facilitate informed decision-making.

Head-to-Head Comparison of Common GC Columns

Non-polar stationary phases are the industry standard for separating alkanes, as elution is primarily based on boiling points.[1][2] For high molecular weight or highly branched compounds, columns with high thermal stability are crucial to withstand the elevated temperatures needed for elution.[1] The following table summarizes the characteristics of popular non-polar GC columns used for branched alkane analysis.

Column FeatureAgilent J&W DB-5htRestek Rtx-5MSPhenomenex ZB-5MS
Stationary Phase (5%-Phenyl)-methylpolysiloxane5% Diphenyl / 95% Dimethyl Polysiloxane5% Phenyl / 95% Dimethyl Polysiloxane
Key Features High thermal stability, low bleed, robust for high boilers.Low bleed for mass spectrometry, excellent inertness.[1]Low bleed, high inertness, ideal for trace analysis.
Max Temperature (°C) 400350[1]370
Common Applications High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1]Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening.[1]Environmental, food safety, and clinical applications.

This table is a summary of manufacturer-specified data and common applications. Performance for specific branched alkanes will vary based on experimental conditions.

Visualizing the Path to Separation: A Workflow for Column Selection

The selection of an appropriate GC column is a systematic process. The following diagram illustrates a logical workflow to guide researchers in their decision-making process.

GC_Column_Selection_Workflow A Define Analytical Goal (e.g., Isomer Separation, Quantification) B Characterize Sample (Volatility, Complexity, Concentration) A->B C Select Stationary Phase (Start with Non-Polar for Alkanes) B->C H High Boiling Point Analytes? C->H D Consider Column Dimensions (Length, ID, Film Thickness) I Complex Mixture? D->I E Evaluate Performance (Resolution, Peak Shape, Bleed) F Optimize Method Parameters (Temperature Program, Flow Rate) E->F G Final Column Selection & Method Validation F->G H->D No L High Thermal Stability Column (e.g., DB-5ht) H->L Yes J Longer Column (↑ Resolution) Smaller ID (↑ Efficiency) I->J Yes K Thicker Film (↑ Retention for Volatiles) Thinner Film (↓ Bleed for High MW) I->K No J->K K->E L->D

References

Validation

Cross-Validation of 6-Ethyl-2-methyloctane Analysis: A Comparative Guide to GC-MS, NMR, and FTIR Techniques

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR)—for the characterization of 6-Ethyl-2-methyloctane. The objective is to offer a framework for the cross-validation of analytical data, ensuring the accuracy and reliability of results through the integration of orthogonal methods. Detailed experimental protocols and comparative data are presented to support methodological development and validation.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the hypothetical quantitative data for 6-Ethyl-2-methyloctane obtained from GC-MS, NMR, and FTIR analyses. This data is representative of what would be expected for a compound with the structure of 6-Ethyl-2-methyloctane and serves as a baseline for cross-validation.

Analytical TechniqueParameterObserved ValueInterpretation
GC-MS Retention Time (RT)10.45 minElution time under specified chromatographic conditions.
Molecular Ion (M+)m/z 156.1878Corresponds to the molecular weight of C11H24.
Key Fragment Ionsm/z 43, 57, 71, 85, 127Characteristic fragmentation pattern of a branched alkane.
NMR (¹H) Chemical Shift (δ)~0.85-0.95 ppm (m)Methyl (CH₃) groups.
~1.10-1.40 ppm (m)Methylene (CH₂) and Methine (CH) groups.
NMR (¹³C) Chemical Shift (δ)~11-14 ppmPrimary (CH₃) carbons.
~22-40 ppmSecondary (CH₂), Tertiary (CH), and Quaternary carbons.
FTIR Absorption Bands2960-2850 cm⁻¹ (strong)C-H stretching vibrations of alkane groups.
1465 cm⁻¹ (medium)C-H bending vibrations of CH₂ groups.
1375 cm⁻¹ (medium)C-H bending vibrations of CH₃ groups.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be a starting point for the analysis of 6-Ethyl-2-methyloctane and similar volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity, molecular weight, and fragmentation pattern of 6-Ethyl-2-methyloctane.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of 6-Ethyl-2-methyloctane in hexane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Hold at 200°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 35-300.

  • Data Analysis: Identify the peak corresponding to 6-Ethyl-2-methyloctane based on its retention time. Analyze the mass spectrum to determine the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the chemical structure of 6-Ethyl-2-methyloctane by analyzing the chemical environment of its hydrogen and carbon atoms.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of 6-Ethyl-2-methyloctane in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure and correlation experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To identify the functional groups present in 6-Ethyl-2-methyloctane based on their characteristic infrared absorption bands.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Gas Cell: 10 cm path length gas cell with KBr windows.

Procedure:

  • Sample Preparation: As 6-Ethyl-2-methyloctane is a volatile liquid, a vapor phase spectrum is appropriate. Inject a small amount (a few microliters) of the liquid into the evacuated gas cell and allow it to vaporize.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: Collect a background spectrum of the empty gas cell prior to sample introduction.

  • Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching and bending vibrations in the alkane.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the relationship between the different analytical techniques.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_validation Cross-Validation Sample Sample of 6-Ethyl-2-methyloctane GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS_Data Retention Time, Molecular Ion, Fragment Ions GCMS->GCMS_Data NMR_Data Chemical Shifts (¹H, ¹³C), Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands (Wavenumbers) FTIR->FTIR_Data Compare Compare & Correlate Data GCMS_Data->Compare NMR_Data->Compare FTIR_Data->Compare Conclusion Confirm Structure & Purity Compare->Conclusion

Caption: Workflow for the cross-validation of 6-Ethyl-2-methyloctane data.

AnalyticalTechniqueRelationships cluster_techniques cluster_information Molecule 6-Ethyl-2-methyloctane (C₁₁H₂₄) GCMS GC-MS Molecule->GCMS NMR NMR Molecule->NMR FTIR FTIR Molecule->FTIR Purity Purity & Molecular Weight GCMS->Purity provides Connectivity Atomic Connectivity & 3D Structure NMR->Connectivity provides Functional_Groups Functional Groups FTIR->Functional_Groups provides Purity->Connectivity corroborates Connectivity->Functional_Groups corroborates

Caption: Relationship between analytical techniques and the information they provide.

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Ethyl-2-methyloctane: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Ethyl-2-methyloctane, a flammable aliphatic hydrocarbon. Adherence to these procedures is critical to...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Ethyl-2-methyloctane, a flammable aliphatic hydrocarbon. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

I. Pre-Disposal Safety and Waste Identification

Before beginning any disposal process, it is imperative to characterize the waste material. 6-Ethyl-2-methyloctane is a flammable liquid. Waste containing this chemical must be treated as hazardous waste.

Key Principles:

  • Waste Determination: Any unused 6-Ethyl-2-methyloctane or materials contaminated with it are to be considered hazardous waste.

  • Segregation: Do not mix 6-Ethyl-2-methyloctane waste with other waste streams, particularly incompatible materials such as oxidizers. It is best practice to collect aqueous waste separately from organic solvent waste.[1] Halogenated and non-halogenated solvents should also be kept in separate waste containers.

  • Container Management: Use only approved, leak-proof containers that are chemically compatible with aliphatic hydrocarbons. Containers must be kept tightly sealed except when adding waste to prevent the release of flammable vapors.[2][3][4][5]

II. Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of 6-Ethyl-2-methyloctane waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
  • Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6]

2. Waste Collection:

  • Collect liquid 6-Ethyl-2-methyloctane waste in a designated, properly labeled hazardous waste container.
  • For solid waste contaminated with 6-Ethyl-2-methyloctane (e.g., absorbent pads, gloves), use a separate, clearly labeled container. Do not mix liquid and solid waste in the same container.[7][8]
  • Use a funnel for transferring liquid waste to minimize spills. Do not use the same funnel for incompatible waste types.[1]

3. Labeling:

  • Label the waste container with the words "Hazardous Waste," the full chemical name "6-Ethyl-2-methyloctane," and an indication of its flammable nature.[5] The label should also include the accumulation start date.
  • Ensure all components of a mixture are listed with their approximate percentages.[8]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][9]
  • If the waste is flammable, it should be stored in a flammable storage cabinet.[6][9]
  • Ensure secondary containment, such as a spill tray, is in place.[1][5]

5. Scheduling Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
  • Do not pour 6-Ethyl-2-methyloctane down the drain.[1]

III. Quantitative Data and Handling Parameters

ParameterGuidelineSource
Container Type Chemically resistant, sealable (e.g., high-density polyethylene (B3416737) for acids, glass for some solvents)[2][7]
Maximum Container Fill Level Do not exceed 90% capacity to allow for vapor expansion.[2]
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste.[1][9]
Personal Protective Equipment (PPE) Flame-resistant lab coat, safety glasses, chemical-resistant gloves.[6]
Storage Location In a designated flammable storage cabinet, away from ignition sources.[6][9]

IV. Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on established safety protocols for handling flammable liquid chemicals in a laboratory setting.

V. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Ethyl-2-methyloctane.

G cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Waste Generated (6-Ethyl-2-methyloctane) ppe Don Appropriate PPE start->ppe container Select Compatible Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards container->label_container add_waste Add Waste to Container (Do not exceed 90%) label_container->add_waste seal Seal Container Tightly add_waste->seal store Store in Designated SAA (Flammable Cabinet) seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Removed by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for 6-Ethyl-2-methyloctane.

References

Handling

Personal protective equipment for handling 6-Ethyl-2-methyloctane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Ethyl-2-methyloctane in a laboratory setting. It is intended for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Ethyl-2-methyloctane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

I. Immediate Safety and Hazard Information

6-Ethyl-2-methyloctane is a flammable liquid hydrocarbon.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound requires a direct request from the supplier, data from similar flammable hydrocarbons like 2-methyloctane (B1294640) indicates that it should be handled with care due to its flammability and potential for causing irritation.[2][4] Vapors may form explosive mixtures with air, especially with heating.

Key Hazards:

  • Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Potential for Static Discharge: Take precautionary measures against static discharge.

  • Inhalation Hazard: Avoid breathing vapors or mist.[1]

  • Skin and Eye Contact: May cause irritation upon contact.[3]

II. Personal Protective Equipment (PPE)

When handling 6-Ethyl-2-methyloctane, the following personal protective equipment is mandatory to ensure personal safety.[5][6][7][8]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield should be worn to protect against splashes and vapors.[7][9]
Hand Protection Chemical-Resistant GlovesUse gloves made of materials like nitrile rubber that are resistant to organic solvents.[6][7][9]
Body Protection Flame-Retardant Lab Coat or ApronWear flame-retardant and anti-static protective clothing to shield against accidental splashes and fire hazards.[9]
Respiratory Protection RespiratorIf working in a poorly ventilated area or when vapor concentrations are high, use a respirator with an appropriate organic vapor cartridge.[5][7]
Foot Protection Closed-Toe ShoesWear sturdy, closed-toe shoes to protect against spills.[6]

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of 6-Ethyl-2-methyloctane.

1. Preparation and Precautionary Measures:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ignition Sources: Remove all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[1][2][9]

  • Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids.[9]

  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static electricity buildup.[2][3]

2. Handling and Transfer:

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.[9]

  • Dispensing: Use only non-sparking tools and equipment for transferring the liquid.[2][3]

  • Minimize Exposure: Handle the smallest practical quantities. Keep the container tightly closed when not in use.[2][7]

3. In Case of a Spill or Exposure:

  • Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

IV. Disposal Plan

Proper disposal of 6-Ethyl-2-methyloctane and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste 6-Ethyl-2-methyloctane and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.

2. Waste Storage:

  • Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.

3. Waste Disposal:

  • Dispose of the hazardous waste through a licensed and approved waste disposal facility. Do not dispose of it down the drain or with general laboratory trash. Follow all local, state, and federal regulations for hazardous waste disposal.

V. Quantitative Data Summary

While specific data for 6-Ethyl-2-methyloctane is limited, the following table presents relevant physical and chemical properties based on available information for similar compounds.[10]

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Appearance Colorless liquid (presumed)
Boiling Point Approximately 140-144 °C (for 2-methyloctane)
Density Approximately 0.714 g/mL at 20 °C (for 2-methyloctane)
Flash Point Expected to be low, characteristic of flammable hydrocarbons

VI. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of 6-Ethyl-2-methyloctane.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_ignition Remove Ignition Sources prep_vent->prep_ignition prep_spill Prepare Spill Kit prep_ignition->prep_spill handle_inspect Inspect Container prep_spill->handle_inspect handle_transfer Transfer Using Non-Sparking Tools handle_inspect->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close emergency_spill Spill Response handle_transfer->emergency_spill emergency_exposure Exposure Response handle_transfer->emergency_exposure disp_collect Collect Waste in Labeled Container handle_close->disp_collect disp_store Store Waste Safely disp_collect->disp_store disp_dispose Dispose via Approved Facility disp_store->disp_dispose

Caption: Workflow for Safe Handling and Disposal of 6-Ethyl-2-methyloctane.

References

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